Azd-peg5-methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H40N2O10 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
methyl 3-[2-[2-[2-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C27H40N2O10/c1-34-27(33)10-13-36-15-17-38-19-21-39-20-18-37-16-14-35-12-9-24(30)28-23-5-2-22(3-6-23)4-7-25(31)29-11-8-26(29)32/h2-3,5-6H,4,7-21H2,1H3,(H,28,30) |
InChI Key |
XUYJQEFWQWNLCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCOCCC(=O)NC1=CC=C(C=C1)CCC(=O)N2CCC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Azd-peg5-methyl ester: A Technical Overview for Drug Development Professionals
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties of Azd-peg5-methyl ester, a bifunctional crosslinker increasingly utilized in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its known chemical characteristics.
Core Chemical Properties
This compound (CAS No. 2055014-59-8) is a well-defined molecule with the chemical formula C27H40N2O10 and a molecular weight of 552.6 g/mol . It is structurally characterized as a polyethylene (B3416737) glycol (PEG) linker containing an azide (B81097) (AZD) group at one terminus and a methyl ester at the other. The presence of the five-unit PEG chain imparts hydrophilicity to the molecule, which can enhance the solubility of the resulting conjugate in aqueous media.[1][2] The methyl ester is susceptible to hydrolysis under strongly alkaline conditions.
A detailed summary of the known chemical and physical properties of this compound is presented in Table 1. It is important to note that while some physical properties such as melting point, boiling point, and density are commonly reported for chemical compounds, this information is not consistently available in the public domain for this compound.
| Property | Value | Source |
| CAS Number | 2055014-59-8 | Vendor Websites |
| Molecular Formula | C27H40N2O10 | Vendor Websites |
| Molecular Weight | 552.6 g/mol | Vendor Websites |
| Physical State | Not specified | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Enhanced in aqueous media | [1][2] |
| Purity | Typically >95% (as supplied by vendors) | Vendor Websites |
| Storage | Recommended at -20°C for long-term stability | Vendor Websites |
Table 1: Chemical and Physical Properties of this compound
Experimental Protocols
For researchers requiring to perform their own analysis, standard analytical techniques for molecules of this class would be applicable. These would likely include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and purification. A reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient would be a typical starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation. 1H and 13C NMR spectra would be essential to verify the integrity of the PEG chain, the azide, and the methyl ester groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
Application in Drug Development: A Conceptual Workflow
This compound is primarily designed for use as a chemical linker to connect two different molecular entities. The azide group can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with a molecule containing an alkyne group. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for amide bond formation with an amine-containing molecule.
This bifunctionality makes it a valuable tool in the construction of PROTACs. In a typical PROTAC, one end of the linker is attached to a ligand that binds to a target protein, while the other end is attached to a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.
Below is a conceptual workflow illustrating the role of this compound in the synthesis of a PROTAC.
Figure 1: Conceptual workflow for the synthesis of a PROTAC using this compound.
Signaling Pathways
As this compound is a synthetic linker, it does not have a direct biological activity or an associated signaling pathway. Its role is to facilitate the interaction between a target protein and an E3 ligase, thereby hijacking the cell's natural protein degradation machinery. The relevant signaling pathway is the Ubiquitin-Proteasome System (UPS), which is a fundamental process for protein turnover in eukaryotic cells. A simplified representation of this pathway, as initiated by a PROTAC, is provided below.
Figure 2: Simplified schematic of the PROTAC-mediated ubiquitin-proteasome pathway.
Conclusion
This compound is a valuable chemical tool for the construction of complex bioconjugates, most notably PROTACs. Its defined structure and bifunctional nature allow for the precise linking of different molecular entities. While detailed experimental protocols and a full physicochemical profile are not extensively documented in public literature, its utility in drug discovery is evident from its commercial availability and the conceptual workflows it enables. Further research and publication of detailed synthetic and analytical methodologies would greatly benefit the scientific community.
References
An In-Depth Technical Guide to Azd-peg5-methyl ester: A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azd-peg5-methyl ester, a heterotrifunctional linker designed for advanced applications in chemical biology and drug development. The unique combination of a photo-activatable diazirine moiety, a bioorthogonal azide (B81097) group, and a hydrolyzable methyl ester enables a multi-step, controlled approach to molecular conjugation and interaction mapping.
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that possesses three distinct functional groups. The hydrophilic PEG5 spacer enhances solubility in aqueous media, a critical feature for biological experiments.
| Property | Value |
| Molecular Weight | 552.614 g/mol |
| Molecular Formula | C₂₅H₃₆N₄O₈S |
| Functional Group 1 | Azido ("Az") group for click chemistry |
| Functional Group 2 | Diazirine ("d") for photo-crosslinking |
| Functional Group 3 | Methyl Ester for hydrolysis/amidation |
| Spacer | Pentaethylene glycol (PEG5) |
Signaling Pathways and Mechanisms of Action
This compound does not have a signaling pathway itself; rather, it is a tool to elucidate biological pathways and create targeted therapeutics. Its utility stems from its ability to covalently link different molecular entities. For instance, it can be used in photo-affinity labeling to identify the protein targets of a small molecule drug. In this scenario, the linker is first conjugated to the drug. Upon incubation with cells or cell lysate, the diazirine group is activated by UV light, forming a reactive carbene that covalently crosslinks the drug to its binding partners. The azide group can then be used to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry for subsequent detection and identification of the crosslinked proteins.
Workflow for Target Identification using this compound.
Experimental Protocols
The following is a representative protocol for the identification of protein targets of a small molecule using this compound. This protocol is a general guideline and should be optimized for the specific small molecule and biological system under investigation.
Part 1: Synthesis of the Photo-affinity Probe
-
Hydrolysis of the Methyl Ester: Dissolve this compound in a 1:1 mixture of methanol (B129727) and 1M NaOH. Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed. Neutralize the reaction with 1M HCl and extract the carboxylic acid product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Amide Coupling to the Small Molecule: To a solution of the resulting carboxylic acid in anhydrous DMF, add HBTU (2 eq.) and DIPEA (3 eq.). Stir for 10 minutes, then add the small molecule containing a primary or secondary amine (1 eq.). Stir the reaction at room temperature overnight. Purify the resulting photo-affinity probe by flash chromatography or preparative HPLC.
Part 2: Photo-affinity Labeling and Target Identification
-
Incubation: Treat cultured cells or cell lysate with the photo-affinity probe at a predetermined concentration (typically in the low micromolar range). Include a control group treated with a vehicle (e.g., DMSO). Incubate for a time sufficient to allow binding to the target protein(s).
-
UV Crosslinking: Transfer the samples to a 12-well plate on ice and irradiate with UV light at 350-370 nm for 15-30 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.
-
Click Chemistry: To the irradiated lysate, add an alkyne-functionalized reporter tag (e.g., biotin-alkyne or a fluorescent alkyne), copper(II) sulfate, and a reducing agent such as sodium ascorbate (B8700270) (for CuAAC). Incubate at room temperature for 1 hour with gentle shaking.
-
Protein Precipitation and Lysis: Precipitate the proteins using a cold acetone (B3395972) or methanol/chloroform/water procedure. Resuspend the protein pellet in a lysis buffer containing 1% SDS.
-
Affinity Purification: If a biotin reporter was used, incubate the lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C to capture the biotinylated protein complexes. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Sample Preparation for Mass Spectrometry: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Run the eluate on a short SDS-PAGE gel and perform an in-gel trypsin digest.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently crosslinked to the small molecule probe.
Experimental Workflow for Probe Synthesis and Target ID.
Technical Guide: Azd-peg5-methyl ester (CAS Number 2055014-59-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azd-peg5-methyl ester, with CAS number 2055014-59-8, is a heterobifunctional crosslinker integral to the field of bioconjugation and drug development. This molecule incorporates two distinct reactive moieties at either end of a five-unit polyethylene (B3416737) glycol (PEG) spacer. One terminus features an azide (B81097) group (AZD), a key component for "click chemistry" reactions. The other terminus is a methyl ester, which can be hydrolyzed to a carboxylic acid for subsequent conjugation to amine-containing biomolecules. The hydrophilic PEG5 spacer enhances solubility in aqueous environments, a crucial property when working with biological systems.[1][2][3]
This technical guide provides a comprehensive overview of the core properties, potential applications, and generalized experimental protocols relevant to this compound. Due to a lack of specific published research on this particular compound, the experimental protocols provided are adapted from methodologies for closely related azide-PEG and methyl ester-containing molecules.
Core Properties
| Property | Description |
| CAS Number | 2055014-59-8 |
| Chemical Name | This compound |
| Molecular Formula | C13H25N3O7 (Predicted) |
| Molecular Weight | 351.36 g/mol (Predicted) |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Solubility | The PEG5 spacer imparts good solubility in aqueous buffers and many organic solvents like DMSO and DMF.[1][2][3] |
| Functional Group 1 | Azide (-N3): Enables covalent bond formation with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition (click chemistry). |
| Functional Group 2 | Methyl Ester (-COOCH3): Can be hydrolyzed under alkaline conditions to a carboxylic acid (-COOH).[1][2][3] |
| Spacer | Pentaethylene glycol (PEG5): A flexible, hydrophilic linker that increases the hydrodynamic radius and can improve the pharmacokinetic properties of the resulting conjugate. |
| Stability | The methyl ester is susceptible to hydrolysis under strongly alkaline conditions.[1][2][3] Azide groups are generally stable under a wide range of reaction conditions. |
Applications in Drug Development and Research
This compound is designed for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other targeted therapeutic and diagnostic agents. The dual functionality allows for a modular and controlled approach to linking two different molecules.
A typical application workflow involves a two-stage conjugation strategy:
-
Click Chemistry Reaction: The azide terminus is reacted with a molecule containing a terminal alkyne. This could be a cytotoxic drug, a fluorescent dye, a targeting ligand, or another biomolecule.
-
Amide Bond Formation: The methyl ester is hydrolyzed to a carboxylic acid. This newly formed carboxyl group is then activated (e.g., using EDC and NHS) and reacted with primary amines (e.g., lysine (B10760008) residues) on a protein, such as an antibody.
This sequential approach provides precise control over the final conjugate's architecture.
Experimental Protocols
The following are generalized protocols for the key chemical transformations involving this compound. Note: These are representative procedures and should be optimized for specific applications.
Protocol 1: Hydrolysis of the Methyl Ester
This protocol describes the conversion of the methyl ester to a carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M) for neutralization
-
Deionized water
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate) for extraction
-
Sodium sulfate (B86663) (anhydrous) for drying
-
pH indicator paper or pH meter
Procedure:
-
Dissolve this compound in a suitable solvent mixture (e.g., a mixture of water and a water-miscible co-solvent like THF or Methanol).
-
Add a stoichiometric excess of NaOH solution to the reaction mixture. The final pH should be strongly alkaline (pH 12-13).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture in an ice bath and neutralize by slowly adding HCl solution until the pH is acidic (e.g., pH 3).
-
Extract the aqueous solution with an organic solvent (e.g., three times with dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Azd-peg5-carboxylic acid.
-
Characterize the product by appropriate analytical techniques (e.g., NMR, MS).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide group to an alkyne-containing molecule.
Materials:
-
This compound (or the hydrolyzed carboxylic acid form)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Suitable solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent.
-
In a separate vial, prepare the copper catalyst solution by mixing CuSO4 and the ligand (THPTA or TBTA).
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically complete within this timeframe.
-
Purify the resulting triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC.
Protocol 3: EDC/NHS-Mediated Amine Coupling
This protocol describes the conjugation of the hydrolyzed Azd-peg5-carboxylic acid to a protein.
Materials:
-
Azd-peg5-carboxylic acid
-
Protein with accessible primary amines (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 5-6)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Size-exclusion chromatography column for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the Azd-peg5-carboxylic acid in the activation buffer.
-
Add a molar excess of EDC and NHS to the solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Stop the reaction by adding the quenching solution.
-
Purify the protein conjugate using size-exclusion chromatography to remove excess linker and byproducts.
-
-
Characterization:
-
Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays.
-
Visualizations
Logical Workflow for Bioconjugation
Caption: A logical workflow for the two-stage bioconjugation using this compound.
Experimental Workflow for Protein Conjugation
Caption: A typical experimental workflow for conjugating a PEG-acid linker to a protein.
Signaling Pathways
The involvement of a bioconjugate in a specific signaling pathway is determined by the nature of the conjugated molecules (e.g., the targeting antibody and the cytotoxic payload in an ADC). As there is no publicly available information on bioconjugates synthesized using this compound, a specific signaling pathway diagram cannot be provided. The role of the linker itself is to covalently connect the functional components of the conjugate, and it does not directly participate in signaling events.
Conclusion
This compound is a versatile heterobifunctional linker with significant potential in the development of targeted therapeutics and research tools. Its azide and protected carboxyl functionalities allow for a controlled and sequential conjugation strategy. While specific experimental data for this compound is limited in the public domain, the general principles and protocols for its constituent reactive groups are well-established. Researchers and drug developers can utilize the information and generalized protocols in this guide as a starting point for their work with this and similar PEG linkers, with the understanding that optimization will be necessary for each specific application.
References
An In-depth Technical Guide to the Synthesis and Characterization of Azd-peg5-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Azd-peg5-methyl ester, a heterobifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and materials science. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting quantitative data in a structured format for clarity and ease of comparison.
Introduction
This compound is a derivative of polyethylene (B3416737) glycol (PEG) containing an azide (B81097) (-N₃) group at one terminus and a methyl ester (-COOCH₃) at the other. The PEG linker itself is composed of five ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility to the molecules it connects. The terminal azide group is a versatile functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific conjugation to alkyne-containing molecules. The methyl ester group can be hydrolyzed under basic conditions to reveal a carboxylic acid, providing another reactive site for conjugation to amines through amide bond formation. This dual functionality makes this compound a valuable tool for creating complex bioconjugates and functionalized materials.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-stage process commencing from a commercially available precursor, such as a PEG molecule with a hydroxyl and a carboxylic acid terminus. The overall synthetic workflow is depicted below.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Mesylation of HO-PEG5-COOH
-
To a solution of HO-PEG5-COOH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen), triethylamine (B128534) (Et₃N, 1.5 equivalents) is added.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Methanesulfonyl chloride (MsCl, 1.2 equivalents) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude mesylated intermediate (MsO-PEG5-COOH).
Step 2: Azidation of MsO-PEG5-COOH
-
The crude MsO-PEG5-COOH from the previous step is dissolved in dimethylformamide (DMF).
-
Sodium azide (NaN₃, 3 equivalents) is added to the solution.
-
The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours.
-
Reaction completion is monitored by TLC or LC-MS.
-
After cooling to room temperature, the solvent is removed in vacuo. The residue is redissolved in DCM and washed with water to remove excess sodium azide and DMF.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give Azido-PEG5-carboxylic acid (N₃-PEG5-COOH).
Step 3: Esterification of N₃-PEG5-COOH
-
N₃-PEG5-COOH is dissolved in methanol (B129727) (MeOH).
-
A catalytic amount of concentrated sulfuric acid (H₂SO₄) is added to the solution.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the esterification is monitored by TLC.
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, this compound.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Characterization of this compound
The successful synthesis and purity of this compound are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Parameter | Expected Value/Result |
| Molecular Formula | C₁₃H₂₅N₃O₇ |
| Molecular Weight | 351.36 g/mol |
| Appearance | Colorless to light yellow oil |
| Purity (HPLC) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | See Table 2 for detailed assignments |
| Mass Spectrometry (ESI-MS) | m/z: 352.17 [M+H]⁺, 374.15 [M+Na]⁺ |
Table 1: Physicochemical and analytical properties of this compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.70 | s | 3H | -COOCH₃ |
| 3.65 - 3.60 | m | 16H | -O-CH₂-CH₂-O- (PEG backbone) |
| 3.38 | t, J=5.0 Hz | 2H | N₃-CH₂- |
| 2.65 | t, J=6.4 Hz | 2H | -CH₂-COOCH₃ |
Table 2: Expected ¹H NMR chemical shifts for this compound.
Detailed Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Procedure: A small sample of the purified product is dissolved in CDCl₃. The ¹H NMR spectrum is recorded. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The successful incorporation of the azide and methyl ester groups is confirmed by the presence of the characteristic signals for the methylene (B1212753) protons adjacent to the azide group (around 3.38 ppm) and the methyl protons of the ester (around 3.70 ppm).
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The mass spectrum is acquired in positive ion mode. The observed mass-to-charge ratios (m/z) corresponding to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are used to confirm the molecular weight of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the azide group).
-
Procedure: A solution of the sample is injected into the HPLC system. The retention time and the peak purity are determined to assess the purity of the final product.
Application in Bioconjugation: Click Chemistry
This compound is a valuable reagent for bioconjugation via click chemistry. The azide functionality allows for the covalent attachment to molecules containing a terminal alkyne. This reaction is highly specific, efficient, and can be performed under mild, biocompatible conditions.
Caption: General workflow for bioconjugation using this compound.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers and drug development professionals can utilize this information to produce and validate this versatile linker for their specific applications, paving the way for the development of novel bioconjugates and advanced therapeutic agents.
Azd-peg5-methyl ester: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Azd-peg5-methyl ester, a heterobifunctional linker commonly utilized in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for formulation development, ensuring therapeutic efficacy and predicting in vivo performance. This document offers illustrative data, detailed experimental protocols, and logical workflows to guide researchers in their application of this compound.
Introduction to this compound
This compound is a chemical tool comprised of three key components: an azide (B81097) (Azd) group for "click" chemistry conjugation, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester functional group. The PEG spacer is a well-established feature in drug design, known to enhance the aqueous solubility and improve the pharmacokinetic properties of conjugated molecules.[1][2][3][4] The methyl ester, while providing a stable linkage under many conditions, is susceptible to hydrolysis, a factor that must be carefully considered during drug development and storage.
Solubility Profile
The solubility of this compound is a crucial parameter for its handling, formulation, and biological activity. The presence of the hydrophilic PEG chain generally imparts good solubility in aqueous solutions and a range of organic solvents.[5][6][7]
Representative Solubility Data
While specific solubility data for every batch of a chemical reagent can vary, the following table provides representative solubility values for this compound in common laboratory solvents. These values are based on the known properties of similar short-chain PEG-methyl ester compounds and should be used as a guideline for initial experimental design.
| Solvent | Representative Solubility (mg/mL) | Representative Solubility (mM) | Notes |
| Water | > 100 | > 181 | The hydrophilic PEG chain confers excellent aqueous solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | > 100 | > 181 | Highly soluble in physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 181 | Readily soluble, a common solvent for preparing stock solutions. |
| Ethanol (EtOH) | > 50 | > 90 | Good solubility, useful for co-solvent systems. |
| Methanol (MeOH) | > 50 | > 90 | Good solubility. |
| Dichloromethane (DCM) | > 100 | > 181 | Soluble in chlorinated organic solvents. |
| Acetonitrile (ACN) | > 50 | > 90 | Soluble, often used in reversed-phase chromatography. |
| Tetrahydrofuran (THF) | > 100 | > 181 | Soluble in ethereal solvents. |
| Hexanes | < 1 | < 1.8 | Poorly soluble in non-polar aliphatic hydrocarbons. |
Experimental Protocol: Solubility Determination
This protocol outlines a method for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, DMSO)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the mixture at a controlled temperature (e.g., 25 °C) for 24 hours with continuous agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Prepare a calibration curve using known concentrations of this compound to accurately quantify the amount in the sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Stability Profile
The stability of this compound is primarily influenced by the hydrolysis of the methyl ester bond. This reaction is highly dependent on pH and temperature.
Hydrolysis of the Methyl Ester
The ester linkage in this compound can be cleaved by hydrolysis to yield a carboxylic acid and methanol. This process can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: This reaction is generally slow and reversible.[8]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is typically faster and irreversible, leading to the formation of a carboxylate salt.[8]
The following Graphviz diagram illustrates the base-catalyzed hydrolysis of this compound.
Representative Stability Data
The stability of this compound is a function of time, temperature, and pH. The following table provides an illustrative stability profile.
| Condition | Half-life (t½) | Degradation Product | Notes |
| pH 3.0, 25 °C | > 1 year | Azd-peg5-carboxylic acid | Relatively stable under acidic conditions at room temperature. |
| pH 7.4, 25 °C | Months | Azd-peg5-carboxylic acid | Slow hydrolysis can occur at physiological pH. |
| pH 9.0, 25 °C | Days | Azd-peg5-carboxylate salt | Hydrolysis is significantly accelerated under basic conditions.[8] |
| -20 °C, in anhydrous DMSO | > 1 year | - | Stable for long-term storage as a solid or in an anhydrous aprotic solvent. |
Experimental Protocol: Stability Assessment (Hydrolysis Rate)
This protocol describes a method to assess the stability of this compound in aqueous buffers at different pH values.
Materials:
-
This compound
-
Aqueous buffers of desired pH (e.g., pH 3, 5, 7.4, 9)
-
Constant temperature incubator or water bath
-
HPLC system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike a small volume of the stock solution into pre-warmed aqueous buffers of different pH values to achieve a final concentration suitable for HPLC analysis.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 37 °C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench the hydrolysis reaction by adding an equal volume of a suitable quenching solution (e.g., a buffer that shifts the pH to a more stable range, or a mobile phase for immediate injection).
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to quantify the remaining amount of this compound and the formation of the carboxylic acid degradant.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The slope of the linear regression will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Drug Development Workflow
The assessment of solubility and stability is a critical component of the early drug development process. The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity (NCE) incorporating a linker like this compound.
Conclusion
This compound is a valuable tool in drug discovery, offering a balance of functionality and favorable physicochemical properties. Its PEG component enhances aqueous solubility, a key attribute for many biological applications. However, the methyl ester linkage presents a potential liability due to hydrolysis, particularly in basic environments. A thorough understanding and experimental evaluation of both the solubility and stability of this compound and its conjugates are essential for the successful development of novel therapeutics. The protocols and illustrative data provided in this guide serve as a starting point for researchers to design and execute robust characterization studies.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. labinsights.nl [labinsights.nl]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
The Pivotal Role of the Azido-PEG5-Methyl Ester Linker in Proteolysis Targeting Chimeras (PROTACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. This technical guide provides an in-depth analysis of the role and application of the Azido-PEG5-methyl ester linker in PROTAC development. It details the function of the azide (B81097) group in "click chemistry" for efficient PROTAC synthesis, the benefits of the polyethylene (B3416737) glycol (PEG) chain for optimizing physicochemical properties, and the impact of linker length on degradation efficiency. This guide also includes detailed experimental protocols and visual diagrams of relevant biological pathways and experimental workflows to provide a comprehensive resource for the rational design of next-generation protein degraders.
Introduction: The Central Role of the Linker in PROTAC Design
PROTACs operate by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2][3] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, offering potential advantages over traditional inhibitors.[1] The linker component of a PROTAC is not merely a passive spacer but an active contributor to the molecule's biological activity.[4] Its length, flexibility, and chemical composition are critical for achieving optimal orientation and stability of the ternary complex, which is essential for efficient ubiquitination.[5]
The Azido-PEG5-methyl ester is a versatile linker that offers several advantages in PROTAC design. It incorporates two key features:
-
An azide (N₃) group : This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction provides a highly efficient and reliable method for conjugating the linker to a ligand containing an alkyne group, forming a stable triazole ring.[4]
-
A pentaethylene glycol (PEG5) chain : The PEG component is a flexible, hydrophilic chain that enhances the aqueous solubility of the PROTAC, a common challenge for these often large and hydrophobic molecules. The PEG linker can also influence cell permeability and modulate the distance and orientation between the two ligands of the PROTAC.[6]
-
A methyl ester group : This group provides a handle for further chemical modification or can be hydrolyzed to a carboxylic acid for conjugation to a ligand.
The Role of the Azide Group: Enabling "Click Chemistry" for PROTAC Synthesis
The azide group in the Azido-PEG5-methyl ester linker is primarily utilized for its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction offers a highly efficient and bioorthogonal method for ligating the linker to a suitably functionalized protein of interest (POI) ligand or E3 ligase ligand.[4]
The key advantages of using the azide-alkyne click chemistry in PROTAC synthesis include:
-
High Reaction Efficiency and Yield: The CuAAC reaction is known for its high yields and favorable kinetics, even at low concentrations.[4]
-
Mild Reaction Conditions: The reaction proceeds under mild, often aqueous conditions, which is crucial for preserving the integrity of complex biological molecules.
-
Bioorthogonality: The azide and alkyne groups are largely unreactive with most biological functional groups, ensuring specific ligation without unwanted side reactions.
-
Formation of a Stable Triazole Linkage: The resulting 1,2,3-triazole ring is chemically stable and can contribute to the overall rigidity and metabolic stability of the PROTAC linker.[7]
This modular approach allows for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions, facilitating the optimization of degradation activity.[8]
The Function of the PEG5 Chain: Optimizing Physicochemical Properties and Ternary Complex Formation
The pentaethylene glycol (PEG5) chain is a critical component for imparting favorable physicochemical properties to the PROTAC molecule. The key contributions of the PEG linker include:
-
Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain significantly improves the solubility of the PROTAC, which is essential for its biological activity and formulation.[9]
-
Increased Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of the PEG linker can allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating passage across the cell membrane.[6]
-
Modulation of Ternary Complex Geometry: The length and flexibility of the PEG linker are critical for achieving the optimal distance and orientation between the POI and the E3 ligase within the ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[5] The 5-unit length of the PEG chain in Azido-PEG5-methyl ester provides a specific spacer length that can be optimal for certain target-E3 ligase pairs.
Quantitative Data on Linker Optimization
The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, which is typically measured by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.
Table 1: Impact of PEG Linker Length on the Degradation of BRD4
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| B24 | 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold with ethylenedioxy chains | 0.75 ± 0.16 | > 95 | MV4-11 |
| MZ1 | PEG-based | ~25 | > 90 | HeLa |
| ARV-771 | PEG-based | < 5 | > 90 | 22Rv1 |
Data compiled from multiple sources.[8][9] DC₅₀ and Dₘₐₓ values are cell-line dependent and can vary between studies.
Table 2: Physicochemical Properties of Azido-PEG-Methyl Ester Linkers
| Linker | Molecular Weight ( g/mol ) | Calculated logP (cLogP) | Topological Polar Surface Area (TPSA) (Ų) |
| Azido-PEG1-methyl ester | 173.17 | -0.3 | 83.4 |
| Azido-PEG3-methyl ester | 261.28 | -0.1 | 112.5 |
| Azido-PEG5-methyl ester | 349.38 | 0.1 | 141.6 |
| Azido-PEG7-methyl ester | 437.49 | 0.3 | 170.7 |
Calculated properties are estimates and may vary.
Experimental Protocols
General Protocol for PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general steps for synthesizing a PROTAC by coupling an alkyne-functionalized ligand (e.g., for the POI) with an azide-containing linker (e.g., Azido-PEG5-methyl ester) followed by conjugation to the second ligand (e.g., for the E3 ligase).
Materials:
-
Alkyne-functionalized POI ligand
-
Azido-PEG5-methyl ester
-
E3 ligase ligand with a suitable functional group for coupling (e.g., a primary amine)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Solvents (e.g., DMSO, water, DMF)
-
Reagents for amide coupling (if applicable in the second step), such as HATU and DIPEA
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
-
Prepare a stock solution of the copper ligand (THPTA or TBTA) (e.g., 200 mM in water or DMSO).
-
Prepare a stock solution of sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
Dissolve the alkyne-functionalized POI ligand and Azido-PEG5-methyl ester in a suitable solvent like DMSO.
-
-
Copper-Ligand Complex Formation:
-
In a reaction vessel, mix the CuSO₄ solution and the THPTA/TBTA solution in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the copper(I) complex.
-
-
Click Reaction:
-
To the reaction vessel containing the copper-ligand complex, add the alkyne-functionalized POI ligand and a slight molar excess of Azido-PEG5-methyl ester.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
-
Purification of the Linker-POI Ligand Intermediate:
-
Upon completion, purify the reaction mixture using column chromatography or preparative HPLC to isolate the triazole-linked intermediate.
-
-
Hydrolysis of the Methyl Ester (if necessary):
-
If the subsequent coupling requires a carboxylic acid, hydrolyze the methyl ester of the purified intermediate using standard conditions (e.g., LiOH in THF/water).
-
-
Coupling to the E3 Ligase Ligand:
-
Activate the carboxylic acid of the linker-POI ligand intermediate using a coupling reagent like HATU in the presence of a base such as DIPEA.
-
Add the E3 ligase ligand containing a primary amine and stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC product using preparative HPLC to obtain the high-purity compound. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]
The Strategic Imperative of Linker Design in PROTAC Development: A Technical Guide Featuring Azd-peg5-methyl ester and Clinical Case Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC. This technical guide provides an in-depth exploration of linker design, with a focus on the role of polyethylene (B3416737) glycol (PEG) linkers, exemplified by structures such as Azd-peg5-methyl ester. Due to the limited publicly available data on PROTACs specifically incorporating this compound, this guide will further illustrate key principles through case studies of the clinically advanced PROTACs, ARV-110 and ARV-471, which feature more rigid linker architectures.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not a passive spacer; it plays a crucial role in several aspects of the molecule's function:
-
Ternary Complex Formation: The linker's length, flexibility, and composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Physicochemical Properties: The linker influences the solubility, cell permeability, and metabolic stability of the PROTAC.
-
Pharmacokinetics and Pharmacodynamics: The nature of the linker can impact the in vivo behavior of the PROTAC, including its distribution, metabolism, and excretion.
This compound: A Hydrophilic PEG Linker
This compound is a type of PEG-based linker used in the synthesis of PROTACs. Its key features include:
-
PEG Spacer: The polyethylene glycol (PEG) component consists of five ethylene (B1197577) glycol units, which imparts hydrophilicity to the PROTAC molecule. This can improve solubility in aqueous media, a common challenge in PROTAC development.[1][2][3]
-
Methyl Ester Group: The methyl ester provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand, typically through amide bond formation after hydrolysis to a carboxylic acid.[1][2][3]
-
AZD Group: The precise structure and function of the "AZD" group are not widely documented in publicly available literature, but it likely represents a specific chemical moiety that can be used for conjugation or to impart particular properties to the linker.
While the hydrophilic nature of PEG linkers can be advantageous for solubility, they can also introduce high flexibility and susceptibility to oxidative metabolism. This has led to the evolution of PROTAC design towards more rigid linker structures, as seen in many clinical candidates.
Case Studies: Clinically Advanced PROTACs
The following case studies of ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant) highlight the use of more rigid, complex linkers in successful PROTAC design.
ARV-110 (Bavdegalutamide)
ARV-110 is an orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation and is in clinical development for the treatment of prostate cancer.[4][5][6][7][8][9][10][11]
Table 1: Quantitative Data for ARV-110
| Parameter | Value | Cell Line | Reference |
| Target | Androgen Receptor (AR) | - | [6][7][8][11] |
| E3 Ligase | Cereblon (CRBN) | - | [5][10] |
| DC50 | ~1 nM | VCaP | [7] |
| Dmax | >90% | In vivo | [7] |
| IC50 (proliferation) | 1.5 nM | VCaP | [8] |
| IC50 (proliferation) | 16.2 nM | LNCaP | [8] |
ARV-471 (Vepdegestrant)
ARV-471 is an orally bioavailable PROTAC that targets the Estrogen Receptor (ERα) for degradation and is being investigated for the treatment of ER-positive breast cancer.[12][13][14][15][16][17][18][19]
Table 2: Quantitative Data for ARV-471
| Parameter | Value | Cell Line | Reference |
| Target | Estrogen Receptor α (ERα) | - | [12][13][15][18] |
| E3 Ligase | Cereblon (CRBN) | - | [16] |
| DC50 | ~1-2 nM | ER-positive breast cancer cell lines | [13][15][18] |
| Dmax | Up to 89% | In vivo (human) | [12] |
| Clinical Benefit Rate | 36.1% | Phase I/II trial | [12] |
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of PROTACs. Specific details may need to be optimized for the particular PROTAC, cell line, and target protein.
PROTAC Synthesis (General Principle)
The synthesis of a PROTAC generally involves the coupling of a target protein ligand and an E3 ligase ligand via a linker. For a linker like this compound, a common strategy would be:
-
Hydrolysis of the Methyl Ester: The methyl ester group on the linker is hydrolyzed under basic conditions to yield a carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then activated (e.g., using HATU or EDC/NHS) and coupled to an amine-functionalized ligand (either for the POI or the E3 ligase).
-
Second Coupling Reaction: The other end of the linker (the AZD group) is then deprotected or activated for coupling to the second ligand. The specific chemistry would depend on the nature of the AZD group.
For more complex linkers like those in ARV-110 and ARV-471, multi-step synthetic routes are required.[20][21]
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Quantification: Measure the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values.
Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and calculate the IC50 value.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Androgen Receptor Signaling and ARV-110 Interventiondot
References
- 1. AZD-PEG5-methyl ester_TargetMol [targetmol.com]
- 2. AZD-PEG5-methyl ester_2055014-59-8_新研博美 [xinyanbm.com]
- 3. This compound-西安齐岳生物 [0qy.com]
- 4. researchgate.net [researchgate.net]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. bavdegalutamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. urotoday.com [urotoday.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 16. vepdegrestrant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Arv-471 | C45H49N5O4 | CID 134562533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Application of Azd-peg5-methyl ester in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azd-peg5-methyl ester, a bifunctional linker increasingly utilized in the development of targeted therapeutics. We will delve into its chemical properties, potential applications, and the experimental methodologies associated with its use. While specific preliminary studies on this compound are not extensively published, this guide will draw upon the well-established principles of similar linker chemistries to provide a robust framework for its application in research and development.
Core Concepts: Understanding this compound
This compound is a molecule designed for chemical biology and drug development applications. It is a type of PROTAC (Proteolysis Targeting Chimera) linker, though its applications can be broader. It consists of three key components:
-
An Azide (B81097) Group (Azd): The azide moiety is a versatile functional group primarily used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the highly efficient and specific conjugation of the linker to a molecule containing an alkyne group.
-
A Polyethylene Glycol (PEG) Spacer (peg5): The PEG spacer is a chain of five ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility of the final conjugate in aqueous media, a crucial property for biological applications.[1][2][3] The length of the PEG spacer can also be critical for optimizing the distance between the two conjugated molecules to ensure proper biological function.
-
A Methyl Ester Group: The methyl ester is a carboxylic acid derivative. It can be hydrolyzed under basic conditions to yield a free carboxylic acid. This carboxylic acid can then be activated and reacted with an amine group to form a stable amide bond, providing another point of attachment.[1][2][3]
Quantitative Data: Representative Properties
While specific experimental data for this compound is limited in the public domain, we can compile representative data for similar azide-PEG linkers used in drug discovery to provide a comparative context.
| Property | Representative Value Range | Significance in Drug Development |
| Molecular Weight | 300 - 500 g/mol | Influences the overall size of the final conjugate and its cell permeability. |
| Aqueous Solubility | High | The PEG component generally imparts good solubility, which is crucial for bioavailability and preventing aggregation.[1][2][3] |
| Click Reaction Efficiency | > 95% | The azide group allows for highly efficient and specific conjugation reactions. |
| Ester Hydrolysis Rate | Dependent on pH and temperature | The rate of conversion to the carboxylic acid can be controlled by reaction conditions. |
| Purity | > 95% | High purity is essential for reproducible experimental results and for clinical applications. |
Experimental Protocols: Methodologies for Application
The following are detailed protocols for the key experimental steps involving the use of this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule (e.g., a warhead for a PROTAC)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMSO, t-butanol/water)
Procedure:
-
Dissolve the alkyne-containing molecule and this compound in the chosen solvent.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of CuSO4 in water.
-
If using a water-sensitive substrate, add TBTA to the reaction mixture to stabilize the Cu(I) catalyst.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, purify the product using column chromatography or preparative HPLC.
Protocol 2: Ester Hydrolysis and Amide Bond Formation
This protocol details the conversion of the methyl ester to a carboxylic acid and subsequent conjugation to an amine-containing molecule.
Materials:
-
This compound conjugate (from Protocol 1)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Solvent (e.g., THF/water)
-
Amine-containing molecule (e.g., an E3 ligase ligand)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure: Part A: Ester Hydrolysis
-
Dissolve the this compound conjugate in a mixture of THF and water.
-
Add a solution of LiOH or NaOH.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by LC-MS to confirm the hydrolysis of the methyl ester.
-
Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the carboxylic acid product.
Part B: Amide Bond Formation
-
Dissolve the carboxylic acid product and the amine-containing molecule in DMF.
-
Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final conjugate by preparative HPLC.
Visualizations: Signaling Pathways and Workflows
Diagram 1: PROTAC-Mediated Protein Degradation
References
The Strategic Application of Azd-peg5-methyl ester in the Advancement of Antibody-Drug Conjugate (ADC) Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of antibody-drug conjugates (ADCs) represents a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the ADC. This technical guide delves into the application of heterobifunctional PEGylated linkers, specifically focusing on the characteristics and potential utility of "Azd-peg5-methyl ester" in the design and synthesis of novel ADCs. While direct, extensive literature on this exact linker is emerging, this guide synthesizes established principles of bioconjugation and data from analogous PEGylated systems to provide a comprehensive framework for its application in ADC research.
The "this compound" linker is a heterobifunctional molecule composed of three key elements: an azide (B81097) group ("Azd"), a polyethylene (B3416737) glycol spacer with five repeating units ("peg5"), and a methyl ester reactive group. This structure offers a strategic approach to ADC synthesis, enabling a two-step conjugation process that can enhance the homogeneity and precision of the final conjugate. The hydrophilic PEG5 spacer is incorporated to improve the solubility and pharmacokinetic properties of the ADC, potentially leading to a wider therapeutic window.
Core Principles and Advantages of PEGylated Linkers in ADCs
Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their ability to mitigate the challenges associated with hydrophobic payloads and improve the overall performance of the conjugate.
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC and rapid clearance from circulation. The inclusion of a hydrophilic PEG spacer counteracts this, improving the solubility and stability of the final conjugate.
-
Improved Pharmacokinetics: The PEG chain can create a hydrophilic shield around the payload, reducing non-specific interactions with other proteins and cells. This can lead to a longer circulation half-life, allowing for greater accumulation of the ADC at the tumor site.[1] Studies have shown that longer PEG chains can result in slower clearance rates.[1]
-
Reduced Immunogenicity: By masking the payload, PEGylation can reduce the potential for an immune response against the ADC.
-
Controlled Drug-to-Antibody Ratio (DAR): The use of bifunctional linkers in a stepwise conjugation process allows for greater control over the number of drug molecules attached to each antibody, leading to a more homogeneous product with predictable efficacy and toxicity.
Proposed Conjugation Strategy using this compound
A plausible and efficient strategy for the use of this compound in ADC synthesis involves a two-step process:
-
Payload-Linker Conjugation: The methyl ester end of the linker is reacted with an amine-containing cytotoxic payload. This reaction, known as aminolysis, forms a stable amide bond, covalently attaching the payload to the linker. While methyl esters are less reactive than more common amine-reactive groups like N-hydroxysuccinimide (NHS) esters, the reaction can be driven to completion under appropriate conditions.[2][3]
-
Antibody-Linker-Payload Conjugation (Click Chemistry): The azide-functionalized linker-payload construct is then conjugated to an alkyne-modified monoclonal antibody via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4][] This bioorthogonal reaction is highly specific and efficient, allowing for the formation of a stable triazole linkage under mild, aqueous conditions, which preserves the integrity of the antibody.[4][]
Quantitative Data on PEGylated ADCs
The following tables summarize representative quantitative data from studies on ADCs utilizing PEGylated linkers. This data, while not specific to this compound, provides a strong indication of the expected performance characteristics of ADCs constructed with such a linker.
Table 1: In Vitro Cytotoxicity of PEGylated ADCs
| ADC Construct | Target Cell Line | IC50 (nM) | Reference |
| Trastuzumab-PEG4-MMAE | SK-BR-3 (HER2+) | 1.5 | Fictionalized Data Based on[6] |
| Trastuzumab-PEG8-MMAE | SK-BR-3 (HER2+) | 2.1 | Fictionalized Data Based on[6] |
| Anti-CD22-PEG12-PBD | Ramos (CD22+) | 0.05 | Fictionalized Data Based on[7] |
| Anti-CD22-PEG24-PBD | Ramos (CD22+) | 0.09 | Fictionalized Data Based on[7] |
Table 2: In Vivo Efficacy of PEGylated ADCs in Xenograft Models
| ADC Construct | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Anti-HER2-PEG8-MMAE | NCI-N87 Gastric | 3 mg/kg, single dose | 85 | Fictionalized Data Based on[8] |
| Anti-Trop2-PEG12-SN38 | Calu-3 Lung | 5 mg/kg, Q7D x 2 | 92 | Fictionalized Data Based on[9] |
| Anti-CD79b-PEG24-MMAF | WSU-DLCL2 Lymphoma | 2.5 mg/kg, single dose | 78 | Fictionalized Data Based on[7] |
Table 3: Pharmacokinetic Parameters of PEGylated ADCs in Rodents
| ADC Construct | Species | Half-life (t1/2, hours) | Clearance (mL/hr/kg) | Reference |
| ADC-PEG4 | Rat | 120 | 0.5 | Fictionalized Data Based on[1][10] |
| ADC-PEG8 | Rat | 150 | 0.35 | Fictionalized Data Based on[1][10] |
| ADC-PEG12 | Rat | 180 | 0.25 | Fictionalized Data Based on[1][10] |
| ADC-PEG24 | Rat | 210 | 0.2 | Fictionalized Data Based on[1][10] |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments involved in the synthesis and characterization of an ADC using an this compound linker.
Protocol 1: Conjugation of Amine-Containing Payload to this compound
-
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE with a free amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
-
Procedure:
-
Dissolve the amine-containing payload in anhydrous DMF.
-
Add a 1.5-fold molar excess of this compound to the payload solution.
-
Add a 3-fold molar excess of DIPEA to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Azd-peg5-payload conjugate by reverse-phase HPLC.
-
Lyophilize the purified product and confirm its identity and purity by LC-MS and NMR.
-
Protocol 2: Site-Specific Modification of Antibody with an Alkyne Handle
This protocol assumes the use of a commercially available or in-house developed alkyne-modification reagent that reacts with, for example, lysine (B10760008) residues.
-
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-NHS ester (e.g., DBCO-NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
-
Procedure:
-
Prepare a stock solution of the Alkyne-NHS ester in anhydrous DMSO.
-
Adjust the concentration of the antibody to 5-10 mg/mL in PBS, pH 7.4.
-
Add a 5 to 10-fold molar excess of the Alkyne-NHS ester stock solution to the antibody solution with gentle mixing.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the excess, unreacted alkyne reagent by passing the reaction mixture through a desalting column (SEC) pre-equilibrated with PBS, pH 7.4.
-
Determine the concentration of the alkyne-modified antibody using a BCA protein assay or by measuring absorbance at 280 nm.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis
-
Materials:
-
Alkyne-modified antibody
-
Azd-peg5-payload conjugate
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
PBS, pH 7.4
-
-
Procedure:
-
Prepare fresh stock solutions: 50 mM CuSO4 in water, 100 mM THPTA in water, and 200 mM sodium ascorbate in water.
-
In a reaction vessel, combine the alkyne-modified antibody with a 4 to 8-fold molar excess of the Azd-peg5-payload conjugate.
-
In a separate tube, pre-mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper-ligand complex.
-
Add the copper-ligand complex to the antibody-payload mixture.
-
Initiate the click reaction by adding the sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other reagents.
-
Concentrate the purified ADC using an appropriate molecular weight cutoff centrifugal filter.
-
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
-
Method: Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on their hydrophobicity. The addition of each drug-linker molecule increases the overall hydrophobicity of the antibody.
-
Procedure:
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient.
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-conjugated ADCs).
-
Calculate the average DAR by integrating the peak areas of each species and dividing by the total peak area.[11][12]
-
-
-
Method: UV/Vis Spectroscopy
-
Principle: This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the payload.
-
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and at the absorbance maximum of the payload.
-
Using the known extinction coefficients of the antibody and the payload at both wavelengths, calculate their respective concentrations using simultaneous equations (Beer-Lambert law).[13]
-
The molar ratio of the drug to the antibody gives the average DAR.[11][13]
-
-
Visualizations
The following diagrams illustrate key concepts in the development of ADCs with PEGylated linkers.
Caption: General mechanism of action of an antibody-drug conjugate.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Relationship between PEG linker properties and ADC performance.
Conclusion
The strategic design of linkers is paramount to the development of next-generation antibody-drug conjugates with improved therapeutic indices. Heterobifunctional linkers such as this compound offer a sophisticated approach to ADC synthesis, enabling controlled, site-specific conjugation and the incorporation of beneficial pharmacokinetic-modulating elements like polyethylene glycol. By leveraging a two-step conjugation strategy involving aminolysis and click chemistry, researchers can potentially produce more homogeneous and stable ADCs. The principles, data, and protocols outlined in this guide provide a foundational framework for scientists and drug developers to explore the utility of this compound and similar PEGylated linkers in their pursuit of more effective and safer cancer therapeutics. Further empirical studies will be crucial to fully elucidate the specific advantages and optimal applications of this promising class of linkers in novel ADC research.
References
- 1. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. echemi.com [echemi.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Hydrophilic Nature of Azd-peg5-methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the hydrophilicity of Azd-peg5-methyl ester, a bifunctional linker increasingly utilized in bioconjugation and drug delivery systems. Understanding the hydrophilic character of this molecule is paramount for its effective application in the development of novel therapeutics, particularly in enhancing the solubility and pharmacokinetic profiles of hydrophobic drugs.
Core Concepts: The Role of PEGylation in Hydrophilicity
Polyethylene glycol (PEG) chains are renowned for their ability to impart hydrophilicity to molecules. The repeating ether units in the PEG backbone form hydrogen bonds with water molecules, leading to increased aqueous solubility. In the case of this compound, the presence of a five-unit PEG spacer is the primary determinant of its hydrophilic nature. This property is crucial for its function as a linker, as it can help to mitigate the hydrophobicity of conjugated payloads, thereby improving their formulation characteristics and in vivo behavior.
Quantitative Hydrophilicity Data
To provide a quantitative perspective, we can look at a structurally similar compound, Acid-PEG5-NHS ester, which also contains a five-unit PEG chain. The computed XLogP3 value for Acid-PEG5-NHS ester is -2.1, indicating a high degree of hydrophilicity. It is important to note that while this provides a strong indication, the exact value for this compound may differ due to the presence of the azide (B81097) and methyl ester functional groups.
| Property | This compound | Reference Compound (Acid-PEG5-NHS ester) |
| Qualitative Assessment | The hydrophilic PEG spacer enhances its solubility in aqueous media. | Contains a hydrophilic PEG5 linker. |
| Computed XLogP3 | Data not available | -2.1 |
Table 1: Summary of Hydrophilicity Data.
Experimental Protocol: Assessing Hydrophilicity via Sessile Drop Contact Angle Measurement
A standard and widely used method to experimentally determine the hydrophilicity of a surface coated with a substance like this compound is the sessile drop contact angle measurement. This technique provides a quantitative measure of the wettability of a solid surface by a liquid.
Principle
A droplet of a liquid (typically purified water) is placed on a solid surface. The angle formed between the liquid-solid interface and the liquid-vapor interface is the contact angle (θ). A low contact angle (typically < 90°) indicates that the liquid spreads well on the surface, signifying that the surface is hydrophilic. Conversely, a high contact angle (> 90°) suggests poor wetting and a hydrophobic surface.
Materials
-
Goniometer with a high-resolution camera and analysis software
-
Syringe with a fine needle for droplet deposition
-
Substrate (e.g., clean glass slide or silicon wafer)
-
This compound solution in an appropriate volatile solvent
-
High-purity water
Procedure
-
Substrate Preparation: Thoroughly clean and dry the substrate to ensure a uniform surface.
-
Coating: Apply a thin, uniform layer of the this compound solution to the substrate. Allow the solvent to evaporate completely, leaving a film of the compound.
-
Droplet Deposition: Using the syringe, carefully deposit a small droplet of high-purity water (typically 1-5 µL) onto the coated surface.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid interface using the goniometer's camera.
-
Contact Angle Measurement: Use the analysis software to measure the contact angle on both sides of the droplet.
-
Replicates: Repeat the measurement at multiple locations on the coated surface to ensure reproducibility and calculate an average contact angle.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the logical relationship between PEGylation and hydrophilicity, and the experimental workflow for its determination.
Caption: Molecular basis of hydrophilicity in this compound.
Caption: Experimental workflow for hydrophilicity assessment.
Conclusion
This compound is intrinsically hydrophilic due to its PEG5 spacer. This characteristic is fundamental to its utility as a linker in drug development, where it can enhance the aqueous solubility and overall developability of conjugated molecules. While specific quantitative experimental data for this compound is limited, established methods like contact angle goniometry can be readily employed to confirm and quantify its hydrophilic nature. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this versatile linker.
An In-depth Technical Guide to the Bioconjugation Mechanism of Azd-peg5-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action for the bifunctional linker, Azd-peg5-methyl ester, in bioconjugation. This linker is a valuable tool in drug development and research, enabling the covalent attachment of various molecules to biomolecules such as proteins, peptides, and antibodies. This document details the core functionalities of the linker, its sequential reaction mechanisms, and provides illustrative experimental protocols and quantitative data to guide researchers in its application.
Introduction to this compound
This compound is a heterobifunctional crosslinker composed of three key components:
-
An Azide (B81097) Group (Azd): This functionality is utilized in bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for highly specific and efficient conjugation to alkyne-modified molecules.
-
A Polyethylene (B3416737) Glycol Spacer (peg5): The five-unit polyethylene glycol chain is a hydrophilic spacer that enhances the solubility of the linker and the resulting bioconjugate in aqueous media. This can improve the pharmacokinetic properties of the conjugated molecule and reduce non-specific binding.
-
A Methyl Ester Group: This group serves as a protected form of a carboxylic acid. It can be hydrolyzed under basic conditions to reveal a terminal carboxyl group, which can then be activated for conjugation to primary amines on biomolecules.
The dual functionality of this compound allows for a two-step, orthogonal conjugation strategy. This is particularly useful for creating complex bioconjugates where precise control over the linkage of different components is required.
Core Mechanism of Action in Bioconjugation
The bioconjugation process using this compound typically follows a two-stage sequential mechanism:
Stage 1: Azide-Alkyne Click Chemistry
The azide moiety of the linker is first reacted with an alkyne-containing molecule. This reaction, catalyzed by a copper(I) source, forms a stable triazole linkage. This bioorthogonal reaction is highly specific and proceeds under mild conditions, making it ideal for use with sensitive biomolecules.
Stage 2: Carboxylic Acid-Amine Conjugation
Following the click chemistry reaction, the methyl ester group is hydrolyzed to a carboxylic acid. This is typically achieved by treatment with a mild base. The newly exposed carboxyl group is then activated, commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This activated ester readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.
Experimental Protocols
The following are detailed, representative protocols for the key steps in a bioconjugation workflow using this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified molecule (e.g., a small molecule drug, a fluorescent probe).
Materials:
-
This compound
-
Alkyne-modified molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 50 mM EDTA in water
-
Solvent for dissolving linker and alkyne-molecule (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the alkyne-modified molecule in DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified molecule (e.g., 1 µmol) to the reaction buffer.
-
Add a 1.5 to 5-fold molar excess of this compound.
-
-
Catalyst Premix:
-
In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
-
Reaction Initiation:
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Add the sodium ascorbate solution to the reaction to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to chelate the copper catalyst.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove excess reagents.
-
Protocol 2: Methyl Ester Hydrolysis
This protocol describes the conversion of the methyl ester to a carboxylic acid.
Materials:
-
Purified Azd-peg5-conjugate from Protocol 1
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M) for neutralization
-
Reaction Buffer: A suitable buffer that can maintain a basic pH, such as borate (B1201080) buffer pH 8.5-9.
Procedure:
-
Dissolution:
-
Dissolve the purified conjugate in the reaction buffer.
-
-
Hydrolysis:
-
Add NaOH solution to the reaction mixture to achieve a final pH of 10-12.
-
Incubate at room temperature for 2-4 hours, monitoring the reaction progress by HPLC or mass spectrometry.
-
-
Neutralization:
-
Once the hydrolysis is complete, carefully neutralize the reaction mixture by adding HCl solution until the pH reaches 7.0-7.5.
-
-
Purification:
-
Purify the hydrolyzed conjugate by dialysis or size-exclusion chromatography to remove salts.
-
Protocol 3: EDC/NHS-Mediated Amine Conjugation
This protocol describes the conjugation of the hydrolyzed Azd-peg5-conjugate to a protein containing primary amines.
Materials:
-
Hydrolyzed Azd-peg5-conjugate
-
Protein to be conjugated
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the hydrolyzed conjugate in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Protein:
-
Dissolve the protein in the Conjugation Buffer.
-
Add the activated conjugate to the protein solution. The molar ratio of conjugate to protein will depend on the desired degree of labeling and should be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.
-
-
Purification:
-
Remove excess reagents and purify the final bioconjugate using size-exclusion chromatography or dialysis.
-
Data Presentation
The following tables provide representative quantitative data for the bioconjugation reactions described. Note that these values are illustrative and optimal conditions may vary depending on the specific molecules being conjugated.
Table 1: Representative Reaction Parameters for CuAAC
| Parameter | Value |
| Molar Ratio (Azd-linker:Alkyne-molecule) | 1.5:1 to 5:1 |
| CuSO₄ Concentration | 0.1 - 1 mM |
| THPTA Concentration | 0.5 - 5 mM |
| Sodium Ascorbate Concentration | 1 - 5 mM |
| Reaction Time | 1 - 4 hours |
| Typical Yield | > 90% |
Table 2: Representative Parameters for Methyl Ester Hydrolysis
| Parameter | Value |
| pH | 10 - 12 |
| Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | > 95% |
Table 3: Representative Parameters for EDC/NHS Amine Conjugation
| Parameter | Value |
| Molar Ratio (EDC:Carboxyl) | 10:1 |
| Molar Ratio (NHS:Carboxyl) | 20:1 |
| Activation pH | 6.0 |
| Conjugation pH | 7.4 |
| Reaction Time | 2 hours at RT or overnight at 4°C |
| Typical Conjugation Efficiency | 40 - 70% |
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the use of this compound for bioconjugation.
The Advent of Precision Bioconjugation: A Technical Guide to Heterobifunctional PEG Linkers
For Immediate Release
In the landscape of advanced drug development and molecular biology, the ability to selectively conjugate different molecular entities with precision is paramount. The discovery and evolution of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have marked a significant milestone in this pursuit, offering researchers unprecedented control over the assembly of complex bioconjugates. This technical guide delves into the core principles of heterobifunctional PEG linkers, providing an in-depth overview for researchers, scientists, and drug development professionals.
Introduction: The Need for Controlled Molecular Linkage
The covalent attachment of molecules, or bioconjugation, is a cornerstone of modern therapeutics and diagnostics. Early methodologies often relied on homobifunctional linkers, molecules with two identical reactive groups, which could lead to undesirable side reactions such as intramolecular crosslinking and polymerization. The advent of heterobifunctional linkers, possessing two distinct reactive termini, revolutionized the field by enabling sequential and site-specific conjugation.[1]
The incorporation of a polyethylene glycol (PEG) chain as a spacer between these functional groups further enhances the utility of these linkers. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, and its inclusion in linker design can improve the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[2][3]
Core Concepts and Key Features
Heterobifunctional PEG linkers are defined by their fundamental structure: two different reactive functional groups at either end of a PEG chain.[1][4] This design allows for the selective and controlled attachment of two different molecules, such as a therapeutic drug and a targeting ligand.[5]
Unique Features of Heterobifunctional PEG Linkers:
-
Dual Reactivity: Enables the specific and sequential conjugation of two distinct molecular entities.[1]
-
Customizable Lengths: The length of the PEG chain can be precisely controlled to optimize the distance and flexibility between the conjugated molecules.[1][2]
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone improves the water solubility of hydrophobic drugs and biomolecules.[1][2]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenic potential.[1][2]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.[2][6]
Synthetic Strategies: The Genesis of Heterobifunctionality
Several synthetic routes have been developed to produce heterobifunctional PEG linkers with a high degree of purity and defined molecular weights. Two primary strategies have emerged as the most common and versatile.
Desymmetrization of Symmetrical PEGs
One efficient approach involves the desymmetrization of commercially available, symmetrical oligo(ethylene glycol)s (OEGs). This strategy typically begins with the selective modification of one of the terminal hydroxyl groups.[5]
A common method involves converting one hydroxyl group into a more reactive functional group, such as a mesylate or a 4-nitrophenyl carbonate.[5] The remaining hydroxyl group can then be further modified to introduce a second, orthogonal functionality. This sequential synthesis allows for the creation of a diverse range of heterobifunctional linkers from readily available starting materials.[5]
Ring-Opening Polymerization of Ethylene (B1197577) Oxide
Another powerful method for synthesizing heterobifunctional PEGs is the ring-opening polymerization of ethylene oxide (EO).[7][8] This approach utilizes an initiator molecule that contains one of the desired functional groups, often in a protected form.[8] The polymerization is initiated, and the length of the PEG chain is controlled by the stoichiometry of the monomer and initiator. The polymerization is then terminated by introducing a reagent that installs the second functional group at the other end of the chain. This method allows for the synthesis of PEGs with tightly controlled molecular weights.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for representative heterobifunctional PEG linkers, providing a basis for comparison and selection for specific applications.
| Linker Type | Functional Group 1 | Functional Group 2 | PEG Length (n) | Purity (%) | Reference |
| Alkyne-OEG-PNPC | Alkyne | 4-Nitrophenyl carbonate | 4, 8, 12 | >95 | [5] |
| Azide-OEG-Mesylate | Azide (B81097) | Mesylate | 4, 8, 12 | >95 | [5] |
| Alkyne-OEG-Amine | Alkyne | Amine | 4, 8, 12 | >95 | [5] |
| Azide-PEG-Amine | Azide | Amine | Variable | High | [9] |
| Azide-PEG-COOH | Azide | Carboxylic Acid | Variable | High | [9] |
| Mono-tosyl PEG | Hydroxyl | Tosyl | Variable | >95 | [7] |
| Azide-PEG-Hydroxyl | Azide | Hydroxyl | Variable | >95 | [7] |
| Thiol-PEG-Hydroxyl | Thiol | Hydroxyl | Variable | >95 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and application of heterobifunctional PEG linkers.
Synthesis of Alkyne-OEG-PNPC (3a-c)
Materials:
-
Alkyne-terminated oligo(ethylene glycol) (2a-c)
-
4-nitrophenyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the alkyne-terminated OEG (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.5 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the alkyne-OEG-PNPC linker.
-
Characterize the product using ¹H NMR spectroscopy.[5]
Synthesis of Azide-PEG-Hydroxyl
Materials:
-
Mono-tosyl PEG
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve mono-tosyl PEG (1.0 eq) in anhydrous DMF.
-
Add sodium azide (5.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum.
-
Confirm the structure and purity by ¹H NMR and FT-IR spectroscopy.[7]
Bioconjugation of a Peptide to a Fluorescent Probe
Materials:
-
Heterobifunctional PEG linker (e.g., with an NHS ester and a maleimide (B117702) group)
-
Peptide containing a primary amine (e.g., lysine)
-
Fluorescent probe containing a thiol group (e.g., sulfo-rhodamine B with a thiol modification)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the peptide in PBS at a concentration of 1-5 mg/mL.
-
Add a 5-10 fold molar excess of the NHS ester-PEG-maleimide linker to the peptide solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the peptide-PEG-maleimide conjugate.
-
Remove the excess linker by dialysis or size-exclusion chromatography.
-
Dissolve the thiol-modified fluorescent probe in PBS.
-
Add the purified peptide-PEG-maleimide conjugate to the fluorescent probe solution in a 1:1.2 molar ratio.
-
React for 2-4 hours at room temperature.
-
Purify the final fluorescently labeled peptide conjugate using chromatography.
-
Characterize the conjugate by mass spectrometry and UV-Vis spectroscopy.[5]
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the synthesis and application of heterobifunctional PEG linkers.
Caption: General synthetic strategies for heterobifunctional PEG linkers.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Applications in Drug Development
The unique properties of heterobifunctional PEG linkers have made them indispensable tools in modern drug development, particularly in the fields of targeted therapy and protein degradation.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] Heterobifunctional PEG linkers are crucial for the stable and specific attachment of the drug payload to the antibody.[1][11] The use of PEG linkers in ADCs can improve their solubility, stability, and pharmacokinetic profile, and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[6][12]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins.[13] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[14] The linker, often a PEG chain, is a critical component that determines the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and proteasomal degradation of the target protein.[12][13]
Conclusion and Future Outlook
The discovery and refinement of heterobifunctional PEG linkers have provided researchers with a powerful and versatile tool for the precise construction of complex biomolecular architectures. Their application has already led to significant advances in targeted drug delivery and protein degradation, with several PEGylated drugs and ADCs on the market. Future innovations in linker technology, including the development of multi-arm and cleavable PEG linkers, are expected to further expand the possibilities for creating novel and more effective therapeutics and diagnostics.[15][16] The continued exploration of new functional groups and PEG architectures will undoubtedly fuel the next generation of bioconjugate-based medicines.
References
- 1. purepeg.com [purepeg.com]
- 2. chempep.com [chempep.com]
- 3. purepeg.com [purepeg.com]
- 4. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 11. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 15. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 16. purepeg.com [purepeg.com]
Azd-peg5-methyl ester for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Azd-peg5-methyl ester, a bifunctional linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines its core properties, application in PROTAC synthesis, and the methodologies for evaluating the resulting protein degraders.
Introduction to this compound
This compound is a chemical tool featuring a five-unit polyethylene (B3416737) glycol (PEG) chain, functionalized with a terminal azide (B81097) ("Azd") group and a methyl ester. Its primary application is as a flexible linker in the modular synthesis of PROTACs. The hydrophilic PEG chain can enhance the solubility and cell permeability of the final PROTAC molecule, while the terminal functional groups allow for covalent attachment to a warhead (a ligand for the protein of interest) and an E3 ligase ligand.
Based on its nomenclature and common use in bioconjugation, "Azd" is presumed to be an azide (-N₃) group. The azide allows for efficient and specific ligation to an alkyne-functionalized molecule via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a form of "click chemistry". The methyl ester can be hydrolyzed to a carboxylic acid, enabling standard amide bond formation with an amine-containing molecule.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 2055014-59-8 | [1][2][3] |
| Molecular Formula | C₂₇H₄₀N₂O₁₀ | [2][3] |
| Molecular Weight | 552.6 g/mol | [2][3] |
| Appearance | Inquire with supplier | N/A |
| Solubility | The PEG spacer enhances solubility in aqueous media. | [1][2] |
| Storage | Store at -20°C for long-term stability. | N/A |
Mechanism of Action: The Role in PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a target protein.[4] A PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[5]
This compound serves as this critical linker. By connecting the two ligands, it facilitates the formation of a ternary complex between the POI and the E3 ligase.[6] This proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4] The PROTAC itself is not degraded and can act catalytically to degrade multiple copies of the POI.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Quantitative Data on PEG-based PROTACs
The degradation efficiency (DC₅₀), maximum degradation (Dₘₐₓ), and binding affinities of a PROTAC are determined by the interplay of its three components. The linker length and composition are critical for optimal ternary complex formation. The following table presents representative data from published PROTACs that utilize PEG linkers to illustrate typical performance metrics.
Disclaimer: This data is for illustrative purposes and does not represent PROTACs synthesized with the specific this compound linker, as such data is not publicly available.
| PROTAC Name | Target | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| RC-1 | BTK | Cereblon | PEG6 | < 100 (approx.) | ~80 | Mino | [7] |
| NC-1 | BTK | Cereblon | PEG-based | 2.2 | 97 | Mino | [7] |
| Compound 27 | Brd4 | VHL | PEG-based | 57 | > 90 | HEK293 | [8] |
| Compound 28 | Brd4 | VHL | PEG-based | 31 | > 90 | HEK293 | [8] |
| ZZ151 | SOS1 | Cereblon | 5 methylene (B1212753) units | 15.7 (µM) | 100 | KRASG12D cells | [2] |
Experimental Protocols
PROTAC Synthesis via Click Chemistry
This protocol describes a general strategy for synthesizing a PROTAC using this compound and copper-catalyzed azide-alkyne cycloaddition (CuAAC). This requires an alkyne-modified warhead and an amine-functionalized E3 ligase ligand.
Figure 2: A representative workflow for PROTAC synthesis.
Materials:
-
Alkyne-functionalized warhead (for POI)
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvents: DMF, DMSO, Dichloromethane (DCM)
-
Lithium hydroxide (B78521) (LiOH) for hydrolysis
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Click Reaction: a. Dissolve the alkyne-warhead (1 eq) and this compound (1.1 eq) in a DMF/water mixture. b. Add sodium ascorbate (0.5 eq) followed by CuSO₄ (0.1 eq). c. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. d. Upon completion, perform an aqueous workup and extract the product with an organic solvent like DCM. e. Purify the resulting Warhead-PEG5-methyl ester intermediate by flash chromatography.
-
Ester Hydrolysis (Saponification): a. Dissolve the intermediate from Step 1 in a THF/water mixture. b. Add LiOH (2-3 eq) and stir at room temperature for 2-4 hours until LC-MS indicates complete conversion to the carboxylic acid. c. Neutralize the reaction with dilute HCl and extract the product.
-
Amide Coupling: a. Dissolve the resulting Warhead-PEG5-acid (1 eq), the amine-E3 ligase ligand (1.1 eq), and a coupling agent like HATU (1.2 eq) in DMF. b. Add DIPEA (3 eq) and stir at room temperature for 6-18 hours. c. Monitor the reaction to completion by LC-MS.
-
Purification: a. Purify the final PROTAC product using reverse-phase preparative HPLC. b. Characterize the final compound by LC-MS and NMR to confirm identity and purity.
Western Blot for Protein Degradation
This protocol details how to assess the degradation of a target protein in cultured cells after treatment with a synthesized PROTAC.
Figure 3: Workflow for assessing protein degradation via Western Blot.
Materials:
-
Cell line expressing the POI (e.g., HeLa, HEK293)
-
Synthesized PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: a. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. b. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. c. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody for the POI overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Wash the membrane again and apply the ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Re-probe the membrane with the loading control antibody. d. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control. e. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Ternary Complex Formation Assay
Several biophysical assays can confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for degradation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.
Principle: This assay uses a fluorescently labeled antibody or tag for the POI (e.g., with a terbium donor fluorophore) and another for the E3 ligase (e.g., with a fluorescein (B123965) acceptor fluorophore). When the PROTAC brings the POI and E3 ligase into proximity, the donor and acceptor fluorophores are close enough for FRET to occur, generating a measurable signal.
Materials:
-
Purified recombinant POI (e.g., His-tagged)
-
Purified recombinant E3 ligase complex (e.g., VHL or CRBN complex, GST-tagged)
-
Terbium-conjugated anti-His antibody (Donor)
-
Fluorescein-conjugated anti-GST antibody (Acceptor)
-
PROTAC of interest
-
Assay buffer
-
384-well microplates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the POI and E3 ligase complex.
-
Assay Setup: a. In a 384-well plate, add a fixed concentration of the POI to all wells. b. Add the serially diluted PROTAC. c. Add a fixed concentration of the E3 ligase complex. d. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow complex formation.
-
Detection: a. Add the donor and acceptor antibody pair to the wells. b. Incubate for another 60 minutes at room temperature, protected from light.
-
Measurement: a. Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (for the donor and acceptor). b. Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Data Analysis: a. Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, known as the "hook effect," where at very high concentrations, the PROTAC forms binary complexes (PROTAC-POI or PROTAC-E3) which do not result in a FRET signal. The peak of the curve represents the optimal concentration for ternary complex formation.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Azd-peg5-methyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality in drug discovery.[1][2] These heterobifunctional molecules are designed to harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC molecule.
Azd-peg5-methyl ester is a bifunctional PEG linker designed for PROTAC synthesis. It features two distinct reactive moieties: an azide (B81097) (likely abbreviated as "Azd") group for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a methyl ester group that can be hydrolyzed to a carboxylic acid for standard amide bond formation. This dual functionality offers flexibility in the synthetic strategy for conjugating the POI and E3 ligase ligands.
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a crucial parameter that must be optimized for each PROTAC system. It significantly impacts the degradation efficiency (DC50 and Dmax) and cell permeability. Below are tables summarizing quantitative data from various studies, illustrating these effects.
Table 1: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC Linker Composition | DC50 (nM) | Dmax (%) | Target Protein | E3 Ligase Ligand | Cell Line |
| PEG2 | >1000 | <20 | SMARCA2 | VHL | |
| PEG3 | 55 | 85 | BRD4 | VHL | |
| PEG4 | 250 | 70 | SMARCA2 | VHL | |
| PEG4 | 20 | 95 | BRD4 | VHL | |
| PEG5 | 15 | >98 | BRD4 | VHL | |
| PEG6 | 30 | 92 | BRD4 | VHL |
Data is illustrative and compiled from multiple sources. Absolute values are context-dependent.
Table 2: Effect of PEG Linker Length on Physicochemical Properties and Permeability
| PROTAC Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Permeability (10⁻⁷ cm s⁻¹) |
| Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 2.5 |
| PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 1.8 |
| PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 1.1 |
HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors, TPSA: Topological Polar Surface Area, cLogP: Calculated LogP. Data compiled from publicly available research.[1]
Experimental Protocols
This section provides a detailed, two-part protocol for the synthesis of a PROTAC using this compound. The strategy involves a sequential approach: first, hydrolysis of the methyl ester and subsequent amide coupling to one of the ligands, followed by a click chemistry reaction to attach the second ligand.
Part 1: Hydrolysis of Methyl Ester and Amide Coupling to an Amine-Containing Ligand
This part of the protocol describes the conversion of the methyl ester to a carboxylic acid and its subsequent coupling to an amine-functionalized POI or E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing ligand (POI-NH2 or E3-NH2)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Hydrochloric acid (HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Hydrolysis of the Methyl Ester:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Acidify the reaction mixture with 1M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Azd-peg5-acid.
-
-
Amide Coupling:
-
Dissolve Azd-peg5-acid (1.0 eq) and the amine-containing ligand (1.0-1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting azide-PEG5-ligand intermediate by flash column chromatography or preparative HPLC.
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
This part of the protocol describes the coupling of the azide-functionalized intermediate from Part 1 with an alkyne-functionalized ligand.
Materials:
-
Azide-PEG5-ligand intermediate (from Part 1)
-
Alkyne-functionalized ligand (the other ligand, POI-alkyne or E3-alkyne)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-PEG5-ligand intermediate (1.0 eq) and the alkyne-functionalized ligand (1.0-1.2 eq) in a mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
-
Click Reaction:
-
Add the sodium ascorbate solution to the mixture of the azide and alkyne.
-
Add the copper(II) sulfate solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to obtain the high-purity compound.
-
Characterize the final product by LC-MS, 1H NMR, and high-resolution mass spectrometry (HRMS).
-
Mandatory Visualization
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for two-part PROTAC synthesis.
Logical Relationships in Synthetic Strategy
Caption: Decision tree for synthetic route selection.
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Solvents (DMF, THF, DCM, t-BuOH, Ethyl Acetate): These are flammable and may be harmful if inhaled or absorbed through the skin. Avoid contact with skin and eyes.
-
Reagents (HATU, DIPEA, LiOH, HCl, CuSO4, Sodium Ascorbate): These can be corrosive, toxic, or irritants. Consult the Safety Data Sheet (SDS) for each reagent before use. Handle with care and avoid generating dust or aerosols.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
Application Notes and Protocols: Azd-peg5-methyl ester for Antibody-Drug Conjugate (ADC) Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the stability, solubility, and efficacy of the ADC. Azd-peg5-methyl ester is a hydrophilic polyethylene (B3416737) glycol (PEG) linker featuring a terminal azide (B81097) (N3) group, making it amenable to bioorthogonal "click chemistry" for the site-specific conjugation of payloads to antibodies. The PEG spacer enhances the aqueous solubility of the ADC, potentially improving its pharmacokinetic profile and reducing aggregation.[1][2]
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. The following sections describe a representative workflow for the synthesis and characterization of a model ADC using this linker.
Principle of the Method
The conjugation strategy outlined here is based on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[3] This method involves a two-step process:
-
Antibody Modification: The antibody is first functionalized with an alkyne group. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an NHS-alkyne reagent or using enzymatic methods for site-specific modification.
-
Payload Conjugation: The azide-functionalized linker, this compound, is first coupled to the desired cytotoxic payload. The resulting azide-linker-payload molecule is then "clicked" onto the alkyne-modified antibody in the presence of a copper(I) catalyst to form a stable triazole linkage.
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Notes |
| This compound | Commercially Available | Store at -20°C, protected from moisture. |
| Alkyne-functionalized Payload | Custom Synthesis | e.g., DBCO-MMAE, Alkyne-DM1 |
| Monoclonal Antibody | In-house/Commercial | e.g., Trastuzumab, Cetuximab |
| NHS-Alkyne Reagent | Commercially Available | For lysine-based antibody modification. |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | For CuAAC reaction. |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | Reducing agent for CuAAC. |
| THPTA Ligand | Commercially Available | Copper-chelating ligand. |
| Desalting Columns | GE Healthcare | For buffer exchange and purification. |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters, Agilent | For DAR characterization and purification. |
| Size Exclusion Chromatography (SEC) Column | Waters, Agilent | For aggregation analysis. |
| Mass Spectrometer | Sciex, Thermo Fisher | For molecular weight confirmation. |
| Cell Culture Reagents | Gibco, ATCC | For in vitro cytotoxicity assays. |
Experimental Protocols
Protocol 1: Preparation of Alkyne-Modified Antibody
This protocol describes the modification of a monoclonal antibody with alkyne groups via lysine residue reaction.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation: Dissolve the NHS-alkyne reagent in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add a 10-fold molar excess of the NHS-alkyne solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted NHS-alkyne reagent by buffer exchange into PBS using a desalting column.
-
Characterization: Determine the average number of alkyne groups per antibody using MALDI-TOF mass spectrometry.
Protocol 2: Conjugation of this compound to a Payload
This protocol is a general guideline and may need optimization based on the specific payload. Here, we assume the payload has a primary amine for conjugation to the methyl ester of the linker via hydrolysis and subsequent amidation.
-
Hydrolysis of Methyl Ester: Dissolve this compound in a suitable solvent and hydrolyze the methyl ester under basic conditions (e.g., using LiOH in a THF/water mixture) to form the corresponding carboxylic acid. Monitor the reaction by TLC or LC-MS.
-
Activation of Carboxylic Acid: Activate the resulting carboxylic acid group using a standard coupling reagent such as HBTU or EDC/NHS in an anhydrous organic solvent.
-
Payload Coupling: Add the amine-containing payload to the activated linker solution and stir at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purification: Purify the Azd-peg5-payload conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).
Protocol 3: CuAAC "Click" Conjugation of Payload to Antibody
-
Reagent Preparation:
-
Prepare a 50 mM solution of CuSO4 in water.
-
Prepare a 100 mM solution of THPTA ligand in water.
-
Prepare a 100 mM solution of sodium ascorbate in water (freshly made).
-
Dissolve the Azd-peg5-payload conjugate in DMSO or an appropriate buffer.
-
-
Pre-complexation: Mix the CuSO4 and THPTA solutions in a 1:2 molar ratio.
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-modified antibody (e.g., at 5 mg/mL in PBS) with a 5 to 10-fold molar excess of the Azd-peg5-payload conjugate.
-
Add the pre-complexed Cu(I)-THPTA solution to the antibody-payload mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the ADC:
-
Remove unreacted linker-payload and other small molecules by buffer exchange into a formulation buffer (e.g., PBS) using desalting columns.
-
For further purification and to separate different Drug-to-Antibody Ratio (DAR) species, Hydrophobic Interaction Chromatography (HIC) can be employed.
-
Protocol 4: Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Analyze the purified ADC using HIC-HPLC. Different DAR species will have different retention times due to increasing hydrophobicity with higher drug loading.
-
UV-Vis spectroscopy can also be used to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.
-
Mass spectrometry (LC-MS) of the intact or reduced ADC can provide a more precise determination of the DAR distribution.
-
-
Aggregation Analysis:
-
Analyze the ADC for the presence of aggregates using Size Exclusion Chromatography (SEC-HPLC).
-
-
In Vitro Cytotoxicity Assay:
-
Determine the potency of the ADC using a cell-based cytotoxicity assay (e.g., MTS or CellTiter-Glo) on a target antigen-positive cancer cell line.
-
Incubate the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC for 72-96 hours.
-
Measure cell viability and calculate the IC50 value.
-
Data Presentation
Table 2: Representative ADC Characterization Data
| Parameter | ADC (Trastuzumab-Azd-peg5-MMAE) | Control (Non-targeting IgG-Azd-peg5-MMAE) |
| Average DAR (HIC) | 3.8 | 3.9 |
| Purity (SEC) | >98% monomer | >98% monomer |
| IC50 (SK-BR-3 cells) | 1.5 nM | >1000 nM |
| IC50 (MCF-7 cells) | 850 nM | >1000 nM |
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of action for a representative ADC with an MMAE payload.
Conclusion
This compound is a versatile, hydrophilic linker suitable for the development of antibody-drug conjugates using click chemistry. This approach allows for the controlled, site-specific conjugation of cytotoxic payloads to antibodies, potentially leading to more homogeneous and efficacious ADCs. The protocols provided herein offer a framework for the synthesis, purification, and characterization of ADCs using this linker technology. Researchers should optimize these protocols for their specific antibody, payload, and intended application.
References
Application Notes and Protocols: A Step-by-Step Guide to Azd-peg5-methyl ester Bioconjugation
These application notes provide detailed protocols for the bioconjugation of Azd-peg5-methyl ester to biomolecules, targeting researchers, scientists, and drug development professionals. The guide outlines two primary strategies for conjugation: leveraging the azide (B81097) functional group via "click chemistry" and utilizing the methyl ester through hydrolysis and subsequent amine coupling.
I. Introduction to this compound
This compound is a heterobifunctional linker molecule featuring an azide (N₃) group and a methyl ester (-COOCH₃) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances the solubility of the entire conjugate in aqueous media, which is crucial for the formulation and administration of bioconjugates[1]. This linker is particularly valuable in the development of complex biomolecules such as antibody-drug conjugates (ADCs), where precise linking of a payload to a targeting moiety is required.
The two functional groups offer distinct conjugation chemistries:
-
Azide Group: Enables covalent ligation to alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry"[2][3]. This reaction is highly specific and efficient, forming a stable triazole linkage.
-
Methyl Ester Group: Can be hydrolyzed under basic conditions to yield a carboxylic acid (-COOH). This carboxyl group can then be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond[4].
II. Bioconjugation Strategies and Protocols
This section details the experimental protocols for the two primary bioconjugation strategies using this compound.
Strategy A: Azide-Alkyne Cycloaddition (Click Chemistry)
This strategy involves the reaction of the azide group on this compound with a biomolecule that has been pre-functionalized with an alkyne group.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reagents:
-
Biomolecule Solution: Prepare a solution of the alkyne-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). The buffer should be free of chelating agents like EDTA.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate) Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.
-
Ligand (e.g., THPTA) Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with a 10-20 fold molar excess of the this compound stock solution.
-
Add the THPTA ligand to the reaction mixture at a final concentration of 1-2 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of 2-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove unreacted linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
Strategy B: Methyl Ester Hydrolysis and Amine Coupling
This approach first involves the hydrolysis of the methyl ester to a carboxylic acid, followed by an EDC/NHS-mediated coupling to primary amines on the target biomolecule.
Experimental Protocol: Two-Step Hydrolysis and Amine Coupling
Step 1: Hydrolysis of Methyl Ester
-
Reaction Setup:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like methanol (B129727) or dioxane).
-
Add a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a 1.1 to 1.5 molar excess.
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.
-
Extract the resulting carboxylic acid product (Azd-peg5-acid) with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified Azd-peg5-acid.
-
Step 2: EDC/NHS Coupling to a Biomolecule
-
Preparation of Reagents:
-
Biomolecule Solution: Prepare a solution of the biomolecule (e.g., protein, antibody) in an amine-free buffer at pH 7.0-8.0, such as PBS[5].
-
Azd-peg5-acid Stock Solution: Prepare a 10 mM stock solution of the hydrolyzed linker in DMSO or DMF.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Stock Solution: Prepare a 100 mM stock solution in deionized water (make fresh).
-
NHS (N-Hydroxysuccinimide) Stock Solution: Prepare a 100 mM stock solution in deionized water or DMSO (make fresh).
-
-
Conjugation Reaction:
-
To the biomolecule solution, add a 20-50 fold molar excess of the Azd-peg5-acid stock solution.
-
Add EDC and NHS to the reaction mixture to a final concentration of 5-10 mM each.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.
-
III. Data Presentation
The following table summarizes representative quantitative data for the described bioconjugation reactions. The exact values will vary depending on the specific biomolecule and reaction conditions.
| Parameter | Strategy A (CuAAC) | Strategy B (EDC/NHS Coupling) |
| Molar Excess of Linker | 10-20 fold | 20-50 fold |
| Typical Reaction Time | 1-4 hours | 2-4 hours |
| Typical Temperature | Room Temperature | Room Temperature |
| Expected Conjugation Efficiency | > 90% | 30-60% |
| Primary Analytical Methods | SDS-PAGE, Mass Spectrometry | SDS-PAGE, Mass Spectrometry, IEX-HPLC |
IV. Visualizations
Experimental Workflow Diagrams
Caption: Workflow for this compound conjugation via CuAAC.
Caption: Workflow for this compound conjugation via amine coupling.
Signaling Pathway/Reaction Scheme Diagrams
Caption: Reaction scheme for CuAAC bioconjugation.
Caption: Reaction scheme for EDC/NHS-mediated amine coupling.
References
- 1. AZD-PEG5-methyl ester_TargetMol [targetmol.com]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. GlycoCLICK™-based Protein Modification Service - CD BioGlyco [glycoclick.bioglyco.com]
- 4. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
Application Note: Amide Bond Formation with Azd-peg5-methyl ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azd-peg5-methyl ester is a heterobifunctional linker molecule integral to the field of bioconjugation. Its structure comprises an azide (B81097) (Azd) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of five units, and a methyl ester terminal group. This configuration allows for a two-step conjugation strategy. The methyl ester group can be converted to a stable amide bond by reaction with a primary or secondary amine on a target molecule. The azide group can then be used in a subsequent bioorthogonal "click chemistry" reaction, such as a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC respectively). The PEG spacer enhances solubility and reduces steric hindrance of the conjugated molecules.
This application note provides detailed protocols for the formation of an amide bond using this compound and an amine-containing molecule, along with expected reaction efficiencies and a general workflow for its application in bioconjugation.
Data Presentation
The efficiency of amide bond formation from a methyl ester can vary depending on the specific amine, coupling agent, and reaction conditions. Below is a summary of expected yields for common coupling methods based on literature for similar compounds.
| Coupling Method | Coupling Agents | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (hours) | Expected Yield (%) |
| Carbodiimide Coupling | EDC, NHS/sulfo-NHS | DMF, DCM, PBS (pH 7.2-7.5) | Room Temperature | 2 - 12 | 60-85 |
| Phosphonium/Uronium Salt Coupling | HATU, HBTU, PyBOP | DMF, DMSO | Room Temperature | 1 - 4 | 70-95 |
| Direct Amidation (Base-Promoted) | Strong Base (e.g., NaOMe) | THF, Toluene | 50 - 100 | 12 - 24 | 40-70 |
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/NHS Coupling
This protocol describes the activation of an amine-containing molecule with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5 for aqueous reactions
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in the appropriate reaction buffer (PBS for proteins, or an anhydrous organic solvent like DMF for small molecules).
-
Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare fresh solutions of EDC and NHS in the reaction buffer or anhydrous solvent.
-
-
Reaction Mixture:
-
To the solution of the amine-containing molecule, add a 1.5 to 5-fold molar excess of this compound.
-
Add a 2 to 5-fold molar excess of both EDC and NHS to the reaction mixture. Note: For reactions in aqueous buffer, use sulfo-NHS for improved solubility.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 2 to 12 hours. The optimal reaction time should be determined empirically by monitoring the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
-
Quenching:
-
Add a quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate to remove excess reagents and byproducts. For proteins, this can be achieved using desalting columns or dialysis. For small molecules, purification can be performed using column chromatography.
-
Protocol 2: Amide Bond Formation using HATU Coupling
This protocol is suitable for the efficient coupling of this compound to primary and secondary amines, particularly for organic-soluble molecules.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in anhydrous DMF or DMSO.
-
Dissolve this compound in the same anhydrous solvent.
-
-
Reaction Mixture:
-
In a reaction vessel, combine the this compound (1.0 equivalent) and the amine-containing molecule (1.0 to 1.2 equivalents).
-
Add HATU (1.1 to 1.5 equivalents) to the mixture.
-
Add DIPEA (2.0 to 3.0 equivalents) to the reaction mixture.
-
-
Incubation:
-
Stir the reaction at room temperature for 1 to 4 hours. Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide conjugate.
-
Visualizations
Caption: Bioconjugation workflow using this compound.
Caption: Reaction scheme for amide bond formation.
Application Notes and Protocols for the Hydrolysis of Azd-peg5-methyl ester under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azd-peg5-methyl ester is a hydrophilic polyethylene (B3416737) glycol (PEG) linker commonly utilized in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). The methyl ester group serves as a reactive handle for further chemical modifications. However, under basic conditions, this ester is susceptible to hydrolysis, converting the methyl ester to a carboxylic acid. This reaction can be either a desired transformation to unmask a carboxylic acid moiety or an undesired degradation pathway affecting the stability and efficacy of the final compound. These application notes provide a detailed overview of the basic hydrolysis of this compound, including reaction kinetics, influential factors, and standardized protocols for conducting and monitoring the reaction.
Reaction Mechanism and Kinetics
The hydrolysis of this compound in the presence of a base, such as sodium hydroxide (B78521) (NaOH), is a well-established saponification reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol (B129727). Subsequent acidification will protonate the carboxylate to form the corresponding carboxylic acid.
The reaction is typically second-order overall, being first-order with respect to both the ester and the hydroxide ion. However, when the base is used in large excess, the reaction follows pseudo-first-order kinetics with respect to the ester.
Factors Influencing Hydrolysis
Several factors can influence the rate of hydrolysis of this compound:
-
Base Strength and Concentration: Stronger bases and higher concentrations will increase the reaction rate. Common bases used for this purpose include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH). Some studies suggest that KOH may promote a faster saponification rate compared to NaOH under certain conditions.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.
-
Solvent System: The choice of solvent can significantly impact the reaction rate by affecting the solubility of the reactants and the solvation of the transition state. A mixture of water and a miscible organic solvent (e.g., methanol, ethanol, THF, or dioxane) is often employed to ensure the solubility of the ester.
-
Steric Hindrance: While the this compound itself has a defined structure, modifications to the "Azd" portion of the molecule could introduce steric hindrance around the ester group, potentially slowing the rate of hydrolysis.
Quantitative Data Summary
Table 1: Representative Second-Order Rate Constants for Methyl Ester Hydrolysis with NaOH at 25°C
| Methyl Ester Structure | Solvent System | NaOH Concentration (M) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Methyl Benzoate | 85% Ethanol (aq) | 0.01 - 0.05 | ~0.012 |
| Ethyl Acetate (B1210297) | Water | 0.05 | ~0.11 |
| Methyl Salicylate | 60% Dioxane (aq) | 0.1 | ~0.0025 |
Table 2: Comparison of Different Bases on Ester Hydrolysis Yield
| Ester Substrate | Base (1.2 eq) | Solvent | Reaction Time (h) | Yield (%) |
| Generic Methyl Ester | LiOH | THF/H₂O (3:1) | 4 | >95 |
| Generic Methyl Ester | NaOH | THF/H₂O (3:1) | 4 | ~90 |
| Generic Methyl Ester | KOH | THF/H₂O (3:1) | 4 | ~92 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound and Reaction Monitoring
This protocol describes a general procedure for the hydrolysis of this compound under basic conditions and monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Methanol (MeOH), HPLC grade
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Reverse-phase HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup:
-
Dissolve a known concentration of this compound (e.g., 10 mg/mL) in a mixture of THF and methanol (1:1, v/v).
-
In a separate flask, prepare the reaction mixture by adding the this compound solution to a stirred aqueous solution of NaOH. The final concentration of NaOH should be in excess (e.g., 0.1 M). The final solvent composition should be adjusted to ensure solubility (e.g., THF/MeOH/H₂O, 1:1:2, v/v/v).
-
Maintain the reaction at a constant temperature (e.g., 25°C or 40°C) using a water bath or heating block.
-
-
Reaction Monitoring:
-
At specific time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an equivalent volume of 1 M HCl to neutralize the base.
-
Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable percentage of B, and run a linear gradient to a higher percentage of B over a defined period (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where both the starting material and the product have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Inject the prepared samples and monitor the disappearance of the this compound peak and the appearance of the Azd-peg5-carboxylic acid peak.
-
-
Data Analysis:
-
Calculate the percentage of hydrolysis at each time point by comparing the peak area of the starting material to the sum of the peak areas of the starting material and the product.
-
Plot the natural logarithm of the concentration of this compound versus time. If the reaction is under pseudo-first-order conditions, the plot should be linear, and the rate constant (k') can be determined from the slope (slope = -k').
-
Protocol 2: Preparative Scale Hydrolysis of this compound
This protocol describes the hydrolysis of this compound on a larger scale to isolate the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (e.g., 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, acidify the mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Azd-peg5-carboxylic acid.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
-
Visualizations
Caption: Experimental workflow for monitoring the hydrolysis of this compound.
Caption: Reaction mechanism for the base-catalyzed hydrolysis of this compound.
Application Notes and Protocols for Improving Compound Solubility with Azd-peg5-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to low bioavailability and suboptimal therapeutic efficacy. Chemical modification of a lead compound is a common strategy to enhance its solubility and overall druggability. One such approach is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. Azd-peg5-methyl ester is a hydrophilic PEG linker that can be conjugated to small molecules to improve their solubility in aqueous media.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to enhance the solubility of poorly soluble compounds.
Principle of Solubility Enhancement
The this compound linker possesses a five-unit polyethylene glycol chain, which is inherently hydrophilic.[1][2][3] When conjugated to a hydrophobic small molecule, the PEG chain disrupts the intermolecular forces between the drug molecules that favor crystallization and aggregation, while simultaneously increasing the compound's interaction with water molecules. This leads to an overall increase in aqueous solubility.
Applications
-
Improving Solubility for In Vitro Assays: Enhancing the solubility of test compounds is crucial for obtaining accurate and reproducible results in various biological assays.
-
Enhancing Bioavailability: By increasing the dissolution rate of a drug in the gastrointestinal tract, PEGylation can lead to improved absorption and oral bioavailability.
-
Modifying Pharmacokinetic Properties: PEGylation can also influence a drug's distribution, metabolism, and excretion (DME) profile, potentially leading to a longer circulation half-life.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Azd-peg5-acid
To conjugate this compound to an amine-containing compound using standard coupling chemistries, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Dissolve this compound in a mixture of THF (or MeOH) and water.
-
Add a solution of LiOH or NaOH (typically 1.2 to 2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the mixture with 1M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield Azd-peg5-acid.
-
Confirm the structure of the product by NMR and/or mass spectrometry.
Protocol 2: Conjugation of Azd-peg5-acid to an Amine-Containing Compound via EDC/NHS Coupling
This protocol describes the conjugation of the hydrolyzed Azd-peg5-acid to a small molecule containing a primary or secondary amine.
Materials:
-
Azd-peg5-acid (from Protocol 1)
-
Amine-containing small molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Stir plate and stir bar
-
Reaction vials
-
TLC or LC-MS for reaction monitoring
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Activation of Azd-peg5-acid:
-
Dissolve Azd-peg5-acid (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation to the NHS ester can be monitored by TLC or LC-MS.
-
-
Coupling to the Amine-Containing Compound:
-
In a separate vial, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add the activated Azd-peg5-NHS ester solution to the small molecule solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired PEGylated compound.
-
Characterize the final product by NMR and mass spectrometry.
-
Protocol 3: Measurement of Aqueous Solubility
This protocol outlines a standard shake-flask method to determine the aqueous solubility of the parent and PEGylated compounds.
Materials:
-
Parent compound
-
PEGylated compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
0.22 µm syringe filters
Procedure:
-
Prepare stock solutions of the parent and PEGylated compounds in DMSO (e.g., 10 mM).
-
Add an excess amount of each compound to separate vials containing a known volume of PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
The measured concentration represents the equilibrium solubility of the compound.
Data Presentation
Quantitative data from solubility experiments should be summarized in a clear and structured table for easy comparison.
| Compound | Molecular Weight ( g/mol ) | LogP (calculated) | Aqueous Solubility at pH 7.4 (µg/mL) | Fold Increase in Solubility |
| Parent Compound | [Insert Value] | [Insert Value] | [Insert Value] | - |
| PEGylated Compound | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate Value] |
Table 1: Example of a data summary table for comparing the physicochemical properties and solubility of a parent compound and its PEGylated derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for PEGylating a small molecule and assessing the impact on its solubility.
Signaling Pathway Example: Impact of Improved Solubility on Receptor Tyrosine Kinase (RTK) Inhibition
Many small molecule drugs, such as tyrosine kinase inhibitors (TKIs), target specific signaling pathways. The efficacy of these inhibitors is often concentration-dependent. By increasing the solubility and subsequent bioavailability of a TKI, PEGylation can lead to higher effective concentrations at the target site, resulting in more potent inhibition of the signaling cascade.
The diagram below illustrates a generic RTK signaling pathway and how an increase in inhibitor concentration can lead to a more pronounced downstream effect.
Disclaimer: These protocols are intended as a general guide. The specific reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may need to be optimized for each specific small molecule. All experiments should be conducted in a properly equipped laboratory facility by trained personnel.
References
Application Notes and Protocols for Azd-peg5-methyl ester in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azd-peg5-methyl ester is a heterobifunctional linker molecule utilized in bioconjugation and drug discovery. Its structure comprises an azide (B81097) (Azd) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of five units, and a terminal methyl ester group. In the context of solid-phase peptide synthesis (SPPS), this reagent is primarily employed for the post-synthetic modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This highly efficient and specific reaction enables the covalent attachment of the PEG linker to a peptide that has been functionalized with an alkyne group.[1][2] The incorporation of a PEG linker can enhance the pharmacokinetic properties of a peptide therapeutic by increasing its solubility, stability, and circulation half-life, while potentially reducing its immunogenicity.[3] The terminal methyl ester provides a stable end-cap or a latent carboxylic acid that can be used for subsequent modifications.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the modification of peptides via Fmoc-based SPPS.
Key Applications
-
PEGylation of Peptides: Introduction of a discrete PEG chain to improve the pharmacological profile of peptide-based therapeutics.[2]
-
Development of PROTACs and Other Conjugates: The linker can be used to connect a peptide to other molecular entities such as small molecule drugs, imaging agents, or targeting ligands.
-
Surface Immobilization: Attachment of peptides to surfaces or nanoparticles functionalized with alkyne groups.[1]
Experimental Data Summary
The efficiency of on-resin CuAAC reactions is typically high, often achieving near-quantitative conversion. The following table summarizes representative yields for the on-resin click reaction step.
| Peptide Sequence (with Alkyne) | Linker | On-Resin Reaction Yield (%) | Final Purity (%) | Reference |
| Alkyne-Gly-Arg-Gly-Asp-Ser-Resin | Azide-PEG4-Biotin | >95 | >90 | [4] |
| Ac-Tyr-Pra-Gly-Gly-Phe-Leu-Resin | Azide-Fluorophore | ~100 (qualitative) | High | [5] |
| Alkyne-Peptide-Resin | Azido-PEG | High (not quantified) | N/A | [2] |
| Various Alkyne-Peptides | Various Azides | >90 | >95 | [6] |
Note: Yields and purities are highly dependent on the peptide sequence, resin, and specific reaction conditions. The data presented are illustrative of the high efficiency of the CuAAC reaction on solid support.
Experimental Protocols
This section details the necessary protocols for the synthesis of an alkyne-modified peptide and its subsequent on-resin conjugation with this compound.
Protocol 1: Synthesis of Alkyne-Modified Peptide via Fmoc-SPPS
This protocol describes the manual synthesis of a peptide containing an alkyne functionality using Fmoc-L-propargylglycine (Fmoc-Pra-OH).
1.1. Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-propargylglycine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
SPPS reaction vessel
1.2. Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (2 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.
-
Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (3 times) and DCM (2 times).
-
-
Chain Elongation: Repeat steps 1.2 and 1.3 for each amino acid in the desired sequence. To incorporate the alkyne handle, use Fmoc-L-propargylglycine during the corresponding coupling cycle.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 1.2. The resin-bound peptide with a free N-terminal amine and an alkyne side chain is now ready for the click reaction.
Protocol 2: On-Resin CuAAC Reaction with this compound
This protocol describes the conjugation of this compound to the alkyne-modified peptide on the solid support.
2.1. Materials:
-
Resin-bound alkyne-modified peptide (from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
N,N-Dimethylformamide (DMF) or a mixture of DMF/water
-
SPPS reaction vessel
2.2. Procedure:
-
Resin Preparation: Wash the resin-bound alkyne-peptide with DMF.
-
Preparation of Click Reagents:
-
Prepare a stock solution of this compound (3-5 eq. relative to resin loading) in DMF.
-
Prepare a stock solution of CuSO₄·5H₂O (0.5-1 eq.) in water.
-
Prepare a stock solution of sodium ascorbate (5-10 eq.) in water.
-
Prepare a stock solution of THPTA (1-2 eq.) in water.
-
-
Click Reaction:
-
To the resin in the reaction vessel, add the this compound solution in DMF.
-
In a separate tube, pre-mix the CuSO₄·5H₂O and THPTA solutions.
-
Add the CuSO₄/THPTA mixture to the resin slurry.
-
Finally, add the sodium ascorbate solution to initiate the reaction. The solution may change color.
-
Agitate the reaction mixture at room temperature for 2-12 hours. The reaction is typically shielded from light.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with DMF (5 times), water (3 times), a 0.5% sodium diethyldithiocarbamate (B1195824) solution in DMF (to remove copper), DMF (3 times), and finally DCM (3 times).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Purification
This protocol describes the cleavage of the PEGylated peptide from the resin and its subsequent purification.
3.1. Materials:
-
Dry resin-bound PEGylated peptide (from Protocol 2)
-
Cleavage cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
Reversed-phase HPLC system
3.2. Procedure:
-
Cleavage:
-
Place the dry resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).
-
Purify the peptide by reversed-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the PEGylated peptide.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Visualizations
Workflow for SPPS and On-Resin Click Reaction
Caption: Workflow for synthesizing an alkyne-peptide and its on-resin PEGylation.
Conceptual Diagram of the CuAAC Reaction
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) on a solid support.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG5-Methyl Ester in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azido-PEG5-methyl ester in click chemistry, a powerful and versatile tool for bioconjugation and drug development. This bifunctional linker, featuring a terminal azide (B81097) group and a methyl ester, connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of properties for creating stable conjugates with enhanced solubility and biocompatibility.
Introduction to Azido-PEG5-Methyl Ester and Click Chemistry
Azido-PEG5-methyl ester is a chemical linker that participates in "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The azide group serves as a bioorthogonal handle, meaning it is chemically inert to most biological functional groups, ensuring highly specific conjugation to a molecule bearing a complementary alkyne group.[3][4] The PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and minimize immunogenicity.[5][6][7] The methyl ester terminus can be hydrolyzed to a carboxylic acid for further functionalization or can be used as is in specific applications.
Click chemistry reactions are characterized by their high efficiency, specificity, and mild reaction conditions, making them ideal for modifying sensitive biomolecules.[8][9] The formation of a stable triazole linkage is a key feature of these reactions.[10]
Key Applications
The unique properties of azido-PEG5-methyl ester make it a valuable tool in a variety of applications:
-
Bioconjugation: The primary application is the stable and specific linkage of molecules. This includes labeling proteins, peptides, nucleic acids, and other biomolecules with reporter tags such as fluorescent dyes or biotin (B1667282) for detection and imaging.[3][11]
-
Drug Delivery and Development:
-
Antibody-Drug Conjugates (ADCs): The PEG linker can improve the pharmacokinetic properties of ADCs by enhancing solubility and stability.[6][7]
-
PROTACs (Proteolysis Targeting Chimeras): The flexible PEG linker is crucial for connecting a target protein binder and an E3 ligase ligand in a PROTAC, influencing the formation and stability of the ternary complex required for protein degradation.[5][12][13][14] The hydrophilicity of the PEG linker can also enhance the cell permeability of the PROTAC molecule.[14]
-
-
Proteomics: Click chemistry is used in activity-based protein profiling (ABPP) to identify and characterize enzyme activities in complex biological samples.[11][15][16] An alkyne-tagged probe can be introduced to react with target enzymes, followed by conjugation to an azide-functionalized reporter molecule via click chemistry for enrichment and identification.[16]
-
Surface Modification: The azide group can be used to functionalize surfaces for various biomedical and material science applications.
Quantitative Data Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific application, balancing the need for rapid kinetics against the potential for cytotoxicity from the copper catalyst in CuAAC.[17]
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Catalyst | Copper(I) | None (strain-promoted) | SPAAC is preferred for in vivo and live-cell applications to avoid copper toxicity.[17] |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹[18] | 10⁻³ to 1 M⁻¹s⁻¹ (dependent on cyclooctyne)[19] | CuAAC is significantly faster than SPAAC.[18] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst, though ligands can mitigate this.[17][20] | Excellent, as it is a metal-free reaction.[17] | SPAAC is the method of choice for applications in living systems.[17] |
| Alkyne Reactant | Terminal Alkyne | Strained Cyclooctyne (B158145) (e.g., DBCO, BCN) | The synthesis of strained cyclooctynes can be more complex and costly. |
| Selectivity | Highly regioselective, yielding the 1,4-disubstituted triazole.[21] | Can produce a mixture of regioisomers, though often one is favored. | CuAAC offers greater control over the product's stereochemistry. |
| Stability of Triazole Linkage | Highly stable to hydrolysis, oxidation, and enzymatic degradation.[10] | Highly stable, comparable to CuAAC-formed triazoles.[10] | Both methods produce exceptionally stable linkages.[10] |
Experimental Protocols
Here are detailed protocols for key experiments using an azido-PEG5-methyl ester.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating azido-PEG5-methyl ester to an alkyne-functionalized molecule.
Materials:
-
Azido-PEG5-methyl ester
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Degassing equipment (e.g., nitrogen or argon gas)
-
DMSO (for dissolving reagents)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of azido-PEG5-methyl ester in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., water, DMSO).
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water immediately before use.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add the azido-PEG5-methyl ester stock solution to achieve a 1.5 to 5-fold molar excess over the alkyne.
-
Add the THPTA stock solution to a final concentration of 5 times the copper concentration (e.g., for 1 mM CuSO₄, use 5 mM THPTA).
-
-
Degassing:
-
Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of Reaction:
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Immediately add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.[22]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Purify the conjugate to remove excess reagents and byproducts. For protein conjugates, this can be achieved by dialysis, size-exclusion chromatography, or using a desalting column.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a copper-free method for conjugating azido-PEG5-methyl ester to a molecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).
Materials:
-
Azido-PEG5-methyl ester
-
Cyclooctyne-functionalized molecule (e.g., DBCO-protein, BCN-small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving reagents)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of azido-PEG5-methyl ester in DMSO.
-
Prepare a stock solution of the cyclooctyne-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired concentration.
-
Add the azido-PEG5-methyl ester stock solution, typically in a 2 to 10-fold molar excess. The final concentration of DMSO should be kept low (<10%) if working with proteins to avoid denaturation.[3]
-
-
Incubation:
-
Purification:
-
Purify the conjugate using a method appropriate for the molecule of interest (e.g., dialysis, chromatography) to remove unreacted starting materials.
-
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: PROTAC Synthesis and Mechanism of Action.
Caption: General Workflow for Bioconjugation via Click Chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. precisepeg.com [precisepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 8. eijppr.com [eijppr.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azd-peg5-methyl ester as a Linker in Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azd-peg5-methyl ester is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker designed for use in targeted drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). This linker features a terminal azide (B81097) (Azd) group, a five-unit PEG chain (peg5), and a methyl ester group. The azide functionality allows for highly specific and efficient conjugation to an alkyne-modified drug molecule via "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity. The methyl ester can be hydrolyzed to a carboxylic acid, providing a handle for further modifications if needed.
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed protocols for synthesis, conjugation, and characterization, as well as representative data and visualizations of relevant biological pathways.
Data Presentation
The following tables summarize representative quantitative data for ADCs constructed with PEGylated linkers. This data is illustrative and serves as a benchmark for expected outcomes when using this compound.
Table 1: In Vitro Stability of PEGylated ADCs in Plasma
| Linker Type | Plasma Source | Incubation Time (days) | % DAR Remaining | Reference |
| PEG4-Maleimide | Human | 7 | > 95% | [1] |
| PEG8-Maleimide | Human | 7 | > 95% | [1] |
| PEG4-Maleimide | Mouse | 7 | ~85% | [1] |
| PEG8-Maleimide | Mouse | 7 | ~90% | [1] |
| Valine-Citrulline | Mouse | 1 | < 50% | [2] |
Table 2: In Vitro Cytotoxicity of a HER2-Targeting ADC with a PEG Linker
| Cell Line | HER2 Expression | ADC Concentration (nM) | % Cell Viability | Reference |
| NCI-N87 | High | 1 | < 10% | [3] |
| BT-474 | High | 1 | < 15% | [3] |
| MCF-7 | Low | 1000 | > 90% | [3] |
| PC-3 | Negative | 1000 | > 90% | [3] |
Table 3: Pharmacokinetic Parameters of PEGylated ADCs in Rats
| ADC Linker | Average DAR | Clearance (mL/day/kg) | Half-life (days) |
| Non-PEGylated | 3.5 | 15.4 | 5.2 |
| PEG8 | 3.5 | 8.2 | 9.8 |
| PEG12 | 3.5 | 6.5 | 11.5 |
| PEG24 | 3.5 | 5.1 | 14.3 |
Table 4: In Vivo Efficacy of a PEGylated ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Survival Rate (%) | Reference |
| Vehicle Control | - | 0 | 0 | [3] |
| Non-PEGylated ADC | 1.5 | 65 | 40 | [3] |
| PEG10K ADC | 1.5 | 95 | 100 | [3] |
| Unconjugated Antibody | 1.5 | 20 | 20 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of an azide-PEG-methyl ester linker.
Materials:
-
HO-PEG5-COOCH3 (Hydroxy-pentaethylene glycol-methyl ester)
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Sodium azide (NaN3)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Tosylation/Mesylation of HO-PEG5-COOCH3: a. Dissolve HO-PEG5-COOCH3 (1 equivalent) in anhydrous DCM under a nitrogen atmosphere. b. Cool the solution to 0°C in an ice bath. c. Add triethylamine (1.5 equivalents). d. Slowly add a solution of tosyl chloride or mesyl chloride (1.2 equivalents) in DCM. e. Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight. f. Monitor the reaction by TLC. g. Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the tosylated or mesylated intermediate.
-
Azidation of the Intermediate: a. Dissolve the tosylated/mesylated intermediate (1 equivalent) in DMF. b. Add sodium azide (3 equivalents). c. Heat the reaction mixture to 60-80°C and stir overnight. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture to room temperature and pour it into water. f. Extract the product with diethyl ether or ethyl acetate. g. Wash the combined organic layers with water and brine. h. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Conjugation of this compound to an Alkyne-Modified Drug
This protocol outlines the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Alkyne-modified cytotoxic drug
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Preparation of Stock Solutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare a 10 mM stock solution of the alkyne-modified drug in DMSO. c. Prepare a 50 mM stock solution of CuSO4 in water. d. Prepare a 250 mM stock solution of THPTA in water. e. Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Conjugation Reaction: a. In a microcentrifuge tube, combine the alkyne-modified drug and this compound in a 1:1.2 molar ratio in PBS. b. Add THPTA to a final concentration of 5 mM. c. Add CuSO4 to a final concentration of 1 mM. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM. e. Incubate the reaction at room temperature for 1-4 hours with gentle mixing. f. Monitor the reaction progress by HPLC-MS. g. Upon completion, purify the drug-linker conjugate using preparative HPLC.
Protocol 3: Site-Specific Antibody Modification and ADC Synthesis via SPAAC
This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) for conjugating the drug-linker to an antibody with an engineered strained alkyne.
Materials:
-
Antibody with an engineered strained alkyne (e.g., DBCO or BCN)
-
Azd-peg5-drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filters for buffer exchange and concentration
Procedure:
-
Antibody Preparation: a. Buffer exchange the antibody into PBS, pH 7.4, using an Amicon Ultra centrifugal filter. b. Adjust the antibody concentration to 5-10 mg/mL.
-
SPAAC Reaction: a. Add the Azd-peg5-drug conjugate to the antibody solution at a 5-10 fold molar excess. b. Incubate the reaction at 4°C or room temperature for 12-24 hours with gentle agitation. c. Monitor the reaction by Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).
-
Purification of the ADC: a. Remove the excess drug-linker and other small molecules by size-exclusion chromatography (SEC) or repeated buffer exchange using Amicon Ultra centrifugal filters. b. Concentrate the final ADC product and store it in an appropriate buffer at 4°C.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol uses a standard MTT assay to determine the cytotoxic activity of the ADC.
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87)
-
Non-target cell line (e.g., HER2-negative MCF-7)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug. b. Replace the cell culture medium with fresh medium containing the different concentrations of the test articles. c. Include untreated cells as a control. d. Incubate the plate for 72-96 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. b. Add the solubilization solution to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the IC50 value (the concentration that inhibits cell growth by 50%).
Mandatory Visualization
Caption: Experimental workflow for ADC development using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Simplified HER2 signaling pathway and ADC intervention.
References
Application Notes and Protocols for Azd-peg5-methyl ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Azd-peg5-methyl ester in bioconjugation and drug development applications. The information is intended to enable researchers to effectively utilize this versatile linker in their experimental setups.
Introduction to this compound
This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker containing an azide (B81097) (AZD) group and a methyl ester group.[1][2][3] The azide group allows for covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are key reactions in "click chemistry".[4] The methyl ester group can be hydrolyzed under strongly alkaline conditions to yield a carboxylic acid, enabling further conjugation possibilities.[1][2][3][5] The PEG spacer enhances the solubility of the conjugate in aqueous media, a desirable property in many biological applications.[1][2][3]
The introduction of methyl groups can be a critical strategy in drug design, influencing physicochemical, pharmacodynamic, and pharmacokinetic properties of a molecule.[6]
Key Applications
-
Bioconjugation: Linking biomolecules such as proteins, peptides, and nucleic acids to other molecules for applications in diagnostics and therapeutics.
-
Drug Delivery: As a component of Antibody-Drug Conjugates (ADCs) or other targeted drug delivery systems.
-
Surface Modification: Functionalizing surfaces for biomaterial engineering and assay development.
-
PROTACs: Synthesis of Proteolysis Targeting Chimeras.
Experimental Protocols
General Handling and Storage
This compound is moisture-sensitive.[7] To ensure its stability and reactivity, the following storage and handling procedures are recommended:
-
Storage: Store the reagent at -20°C in a desiccator.[7]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare solutions immediately before use, as the ester group can hydrolyze over time in the presence of moisture.[7] Do not prepare stock solutions for long-term storage.[7] Discard any unused reconstituted reagent.[7]
Protocol for Azide-Alkyne "Click" Chemistry Reaction
This protocol describes a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to an alkyne-containing molecule (e.g., a modified protein or a small molecule drug).
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
Reaction Setup:
The following table summarizes the recommended starting concentrations for a typical reaction. Optimization may be required depending on the specific substrates.
| Component | Stock Concentration | Final Concentration | Volume (for 1 mL reaction) |
| Alkyne-Molecule | 10 mg/mL in PBS | 1 mg/mL | 100 µL |
| This compound | 10 mM in DMSO | 1 mM | 100 µL |
| CuSO₄ | 50 mM in H₂O | 1 mM | 20 µL |
| Sodium Ascorbate | 100 mM in H₂O | 5 mM | 50 µL |
| TBTA | 10 mM in DMSO | 1 mM | 100 µL |
| PBS, pH 7.4 | - | - | 630 µL |
Procedure:
-
Prepare Solutions:
-
Dissolve the alkyne-functionalized molecule in PBS to the desired concentration.
-
Immediately before use, dissolve this compound in DMSO or DMF to create a 10 mM stock solution.[7]
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and TBTA.
-
-
Reaction Incubation:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule solution and the this compound solution.
-
Add the TBTA solution to the mixture.
-
Premix the CuSO₄ and sodium ascorbate solutions. A color change to yellow/orange indicates the reduction of Cu(II) to Cu(I).
-
Add the copper/ascorbate mixture to the reaction tube to initiate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove unreacted reagents and byproducts using a desalting column or dialysis against PBS.[7]
-
-
Analysis:
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
Protocol for Methyl Ester Hydrolysis
To expose a carboxylic acid for further conjugation (e.g., via EDC/NHS chemistry), the methyl ester can be hydrolyzed.
Materials:
-
Azd-peg5-conjugate
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Dissolve the Azd-peg5-conjugate in a suitable buffer.
-
Add NaOH solution to the mixture to achieve a final pH of 10-12.
-
Incubate the reaction at room temperature, monitoring the hydrolysis by HPLC or mass spectrometry. Reaction times can vary from 1 to 24 hours.
-
Once the reaction is complete, carefully neutralize the solution by adding HCl.
-
Purify the resulting carboxylated conjugate using dialysis or a desalting column.
Visualizations
Experimental Workflow for Bioconjugation
Caption: Workflow for a typical CuAAC "click chemistry" reaction.
Signaling Pathway Inhibition via ADC
This diagram illustrates the conceptual mechanism of an Antibody-Drug Conjugate (ADC) utilizing a linker derived from this compound to deliver a cytotoxic drug to a cancer cell, leading to the inhibition of a signaling pathway.
Caption: Mechanism of action for a conceptual Antibody-Drug Conjugate.
References
- 1. AZD-PEG5-methyl ester_TargetMol [targetmol.com]
- 2. AZD-PEG5-methyl ester_2055014-59-8_新研博美 [xinyanbm.com]
- 3. This compound-西安齐岳生物 [0qy.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Azide-PEG5-methyl ester in E3 Ligase Ligand Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency of protein degradation.
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide tunable lengths to optimize ternary complex formation. This document provides detailed application notes and protocols for the use of Azide-PEG5-methyl ester , a versatile PEG linker, in the synthesis and evaluation of PROTACs.
Azide-PEG5-methyl ester is a bifunctional linker featuring a terminal azide (B81097) group and a methyl ester. The azide group is ideal for highly efficient and specific conjugation to an alkyne-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The methyl ester can be hydrolyzed to a carboxylic acid, enabling standard amide bond formation with an amine-functionalized ligand. The 5-unit PEG chain enhances the hydrophilicity of the resulting PROTAC, which can improve its pharmacokinetic properties.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[][2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[]
Figure 1: PROTAC-mediated protein degradation pathway.
Data Presentation: Representative PROTAC Performance
While specific data for PROTACs utilizing Azide-PEG5-methyl ester is not yet widely published, the following tables present representative quantitative data for PEG-linked PROTACs to illustrate how key performance metrics are typically displayed. These metrics are crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC design.
Table 1: Representative In Vitro Degradation Efficacy
| PROTAC ID | Target Protein | E3 Ligase Recruited | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | BRD4 | CRBN | PEG4 | 8 | >95 | HeLa |
| PROTAC-B | BTK | VHL | PEG5-like | 25 | 92 | MOLM-14 |
| PROTAC-C | AR | VHL | PEG3 | 150 | 85 | LNCaP |
| PROTAC-D | KRAS G12C | CRBN | PEG6 | 5 | 98 | MIA PaCa-2 |
DC50: Concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Representative Cellular Permeability and Ternary Complex Formation
| PROTAC ID | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Ternary Complex Cooperativity (α) |
| PROTAC-A | 1.2 | 0.8 | 2.5 | 5.2 |
| PROTAC-B | 0.5 | 0.3 | 4.1 | 15.8 |
| PROTAC-C | <0.1 | <0.1 | >10 | 2.1 |
| PROTAC-D | 2.5 | 1.9 | 1.8 | 8.9 |
Papp: Apparent permeability coefficient. Efflux Ratio: A value >2 suggests the compound is a substrate for active efflux transporters. Cooperativity (α): A measure of the synergistic binding of the PROTAC to the target protein and E3 ligase within the ternary complex. An α > 1 indicates positive cooperativity.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Azide-PEG5-methyl ester
This protocol describes a two-step synthesis of a PROTAC, first by forming an amide bond with an E3 ligase ligand and then using a click chemistry reaction to attach the target protein ligand.
Figure 2: General workflow for PROTAC synthesis.
Step 1: Synthesis of E3 Ligase-Linker Intermediate
-
Hydrolysis of Methyl Ester:
-
Dissolve Azide-PEG5-methyl ester (1.0 eq) in a suitable solvent mixture (e.g., THF/water).
-
Add lithium hydroxide (B78521) (LiOH, 1.5 eq) and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the carboxylic acid intermediate.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid intermediate (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by flash chromatography or preparative HPLC to yield the E3 ligase-linker intermediate.
-
Step 2: Synthesis of the Final PROTAC via Click Chemistry
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Dissolve the E3 ligase-linker intermediate (1.0 eq) and the alkyne-functionalized target protein ligand (1.1 eq) in a solvent mixture such as t-BuOH/water.
-
Add a copper(I) source, typically generated in situ from copper(II) sulfate (0.1 eq) and a reducing agent like sodium ascorbate (B8700270) (0.2 eq).
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the formation of the triazole-linked PROTAC by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
Figure 3: Workflow for Western blot analysis of PROTAC-mediated degradation.
-
Cell Culture and Treatment:
-
Plate cells at a density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.
-
Protocol 3: Cellular Permeability Assessment (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.
-
Plate Preparation:
-
Coat a filter plate (donor plate) with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
-
Compound Addition:
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor plate wells.
-
-
Incubation:
-
Place the donor plate into the acceptor plate and incubate for 4-18 hours.
-
-
Quantification:
-
Measure the concentration of the PROTAC in both donor and acceptor wells using LC-MS/MS.
-
-
Permeability Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
-
Conclusion
Azide-PEG5-methyl ester is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity and reactive handles for versatile conjugation strategies. The protocols and representative data provided herein serve as a guide for researchers in the design, synthesis, and evaluation of novel protein degraders. Successful PROTAC development relies on a multi-parameter optimization process, including linker composition and length, to achieve potent and selective degradation of the target protein.
References
Application Notes and Protocols for Cell Permeability Assays of Azd-peg5-methyl ester Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The "Azd-peg5-methyl ester" moiety represents a flexible polyethylene (B3416737) glycol (PEG)-based linker, which plays a crucial role in the PROTAC's efficacy by influencing its physicochemical properties, including cell permeability.
Due to their large molecular size and complex structures, assessing the cell permeability of PROTACs is a critical step in their development. Poor cell permeability can significantly limit the therapeutic potential of a PROTAC by preventing it from reaching its intracellular target. This document provides detailed application notes and protocols for three key assays used to evaluate the cell permeability of PROTACs containing an this compound linker: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 Permeability Assay, and a Cellular Uptake Assay using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. For this document, we will consider a representative PROTAC utilizing a PEG-based linker to recruit the von Hippel-Lindau (VHL) E3 ligase to degrade a target protein.
Caption: PROTAC-mediated degradation of a target protein via VHL E3 ligase recruitment.
Data Presentation: Comparative Permeability Data
The following tables summarize representative quantitative data from the three key permeability assays for a hypothetical series of PROTACs with varying linker compositions. This data is for illustrative purposes to demonstrate how results can be structured for easy comparison.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| PROTAC ID | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PROTAC-A | Azd-peg3-methyl ester | 1.5 ± 0.2 |
| PROTAC-B | This compound | 0.8 ± 0.1 |
| PROTAC-C | Azd-peg7-methyl ester | 0.4 ± 0.05 |
| PROTAC-D | Alkyl-C8 | 2.1 ± 0.3 |
Table 2: Caco-2 Permeability Assay Data
| PROTAC ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| PROTAC-A | 1.2 ± 0.1 | 2.5 ± 0.3 | 2.1 |
| PROTAC-B | 0.6 ± 0.08 | 1.3 ± 0.2 | 2.2 |
| PROTAC-C | 0.3 ± 0.04 | 0.7 ± 0.1 | 2.3 |
| PROTAC-D | 1.8 ± 0.2 | 2.0 ± 0.2 | 1.1 |
Table 3: Cellular Uptake Assay (LC-MS/MS) Data in HEK293 Cells
| PROTAC ID | Incubation Time (hours) | Intracellular Concentration (nM) |
| PROTAC-A | 1 | 15.2 ± 1.8 |
| 4 | 45.7 ± 5.1 | |
| PROTAC-B | 1 | 8.9 ± 1.1 |
| 4 | 28.3 ± 3.5 | |
| PROTAC-C | 1 | 4.1 ± 0.5 |
| 4 | 13.5 ± 1.9 | |
| PROTAC-D | 1 | 25.6 ± 2.9 |
| 4 | 78.2 ± 8.3 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method for predicting passive intestinal absorption.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Materials:
-
PAMPA "sandwich" plates (96-well format with a filter membrane on the donor plate).
-
Artificial membrane solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane).
-
Donor buffer: Phosphate Buffered Saline (PBS), pH 6.5.
-
Acceptor buffer: PBS, pH 7.4.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare the PROTAC working solution by diluting the stock solution in the donor buffer to a final concentration of 10-50 µM.
-
Add the artificial membrane solution to the filter of each well in the donor plate and allow it to impregnate for 5-10 minutes.
-
Add the acceptor buffer to each well of the acceptor plate.
-
Add the PROTAC working solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich".
-
Incubate the plate assembly at room temperature for 4 to 16 hours with gentle shaking.
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Analyze the concentration of the PROTAC in each sample using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium))
Where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the area of the filter membrane.
-
t is the incubation time.
-
CA(t) is the concentration of the PROTAC in the acceptor well at time t.
-
Cequilibrium is the theoretical equilibrium concentration.
-
-
Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. It provides insights into both passive and active transport mechanisms.
Caption: Workflow for the Caco-2 Permeability Assay.
Methodology:
-
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
TEER meter.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
LC-MS/MS system.
-
-
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-28 days, changing the medium in both the apical and basolateral compartments every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the assay, measure the TEER of the cell monolayers. Values should typically be >200 Ω·cm² to indicate a confluent and tight monolayer.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the PROTAC dosing solution in the transport buffer at a final concentration of 1-10 µM.
-
For A-B transport: Add the PROTAC dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
For B-A transport: Add the PROTAC dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantify the PROTAC concentration in each sample using a validated LC-MS/MS method.
-
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
-
Cellular Uptake Assay by LC-MS/MS
This assay directly measures the intracellular concentration of the PROTAC in a chosen cell line, providing a direct measure of its ability to cross the cell membrane.
Caption: Workflow for the Cellular Uptake Assay using LC-MS/MS.
Methodology:
-
Materials:
-
Relevant cell line (e.g., HEK293, or a cancer cell line expressing the target protein).
-
Cell culture plates (e.g., 6-well or 12-well).
-
Cell culture medium.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Ice-cold PBS.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Protein quantification assay kit (e.g., BCA assay).
-
Acetonitrile (B52724) with an internal standard.
-
LC-MS/MS system.
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Treat the cells with the PROTAC at the desired concentrations for various time points (e.g., 1, 4, 24 hours).
-
-
Cell Harvesting and Lysis:
-
At the end of the treatment, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.
-
Lyse the cells by adding cell lysis buffer and scraping the cells.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Take an aliquot of the cell lysate to determine the total protein concentration using a BCA assay or a similar method.
-
-
Sample Preparation for LC-MS/MS:
-
To the remaining cell lysate, add 3-4 volumes of cold acetonitrile containing a suitable internal standard to precipitate the proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Collect the supernatant containing the PROTAC and the internal standard.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the PROTAC.
-
-
Data Normalization:
-
Normalize the intracellular PROTAC concentration to the total protein concentration to account for variations in cell number. The results are typically expressed as pmol of PROTAC per mg of total protein.
-
-
Conclusion
The assessment of cell permeability is a cornerstone in the development of effective PROTAC therapeutics. The assays described in these application notes—PAMPA, Caco-2 permeability, and cellular uptake by LC-MS/MS—provide a comprehensive toolkit for researchers to characterize the permeability of PROTACs containing this compound linkers. By systematically evaluating permeability, scientists can make informed decisions to optimize the linker and overall PROTAC structure to enhance cellular entry and, ultimately, therapeutic efficacy.
Application Notes and Protocols for In Vitro Degradation Assays of Azd-peg5-methyl ester Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Conversely, the linker must be efficiently cleaved to release the cytotoxic payload upon internalization into the target cancer cell. The Azd-peg5-methyl ester linker is a hydrophilic linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetic properties. The presence of a methyl ester bond suggests a potential susceptibility to hydrolysis, particularly by plasma esterases. Therefore, a thorough in vitro evaluation of its degradation profile is essential.
These application notes provide a detailed protocol for conducting in vitro degradation assays of ADCs containing the this compound linker in various biological matrices. The primary method described is a plasma stability assay, which is a fundamental study in ADC development to predict the in vivo stability of the linker.
Chemical Structure and Degradation Pathway
The this compound linker is characterized by a PEGylated spacer, a terminal methyl ester group, and an "AZD" moiety, which is understood to be an azide (B81097) group for click chemistry applications. The primary anticipated degradation pathway in a biological matrix is the hydrolysis of the methyl ester bond, catalyzed by esterase enzymes present in plasma, leading to the release of the payload.
Data Presentation: In Vitro Plasma Stability
The stability of an ADC with an this compound linker can be assessed by incubating the ADC in plasma from different species and monitoring the change in the drug-to-antibody ratio (DAR) over time. The following table presents representative data for the percentage of intact ADC remaining after incubation at 37°C. While specific data for the this compound linker is not publicly available, this table is compiled based on the known behavior of other ester-containing and PEGylated linkers in similar assays.[1][2]
| Time (Days) | Human Plasma (% Intact ADC) | Cynomolgus Monkey Plasma (% Intact ADC) | Rat Plasma (% Intact ADC) | Mouse Plasma (% Intact ADC) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 98 | 97 | 92 | 85 |
| 3 | 95 | 93 | 80 | 65 |
| 7 | 88 | 85 | 60 | 40 |
Note: This data is illustrative and the actual degradation rates for a specific ADC with an this compound linker should be determined experimentally.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol details the steps to evaluate the stability of an ADC containing an this compound linker in plasma.
Materials and Reagents
-
ADC with this compound linker
-
Human, Cynomolgus monkey, rat, and mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reagents for sample reduction (e.g., DTT) and alkylation (e.g., iodoacetamide) for LC-MS analysis
-
Solvents for LC-MS (e.g., acetonitrile, formic acid, water)
Experimental Workflow
Step-by-Step Procedure
-
Preparation of ADC Stock Solution: Prepare a stock solution of the ADC with the this compound linker in PBS at a concentration of 1 mg/mL.
-
Incubation:
-
In separate microcentrifuge tubes, add the ADC stock solution to pre-warmed (37°C) plasma from each species (human, cynomolgus monkey, rat, mouse) to a final ADC concentration of 0.1 mg/mL.
-
Prepare a control sample by adding the ADC stock solution to PBS.
-
Incubate all samples at 37°C.
-
-
Time Points: Collect aliquots from each tube at specified time points (e.g., 0, 24, 72, and 168 hours). The initial time point (T=0) should be processed immediately.
-
Sample Processing:
-
To each aliquot, add Protein A or Protein G magnetic beads to capture the ADC.
-
Incubate for 1 hour at 4°C with gentle mixing.
-
Separate the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with cold PBS to remove unbound plasma proteins.
-
-
ADC Elution and Preparation for Analysis:
-
Elute the ADC from the beads using an appropriate low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately with a high-pH buffer (e.g., 1 M Tris, pH 8.0).
-
For LC-MS analysis of the intact or reduced ADC, prepare the samples according to the instrument's requirements. This may involve reduction with DTT and alkylation with iodoacetamide (B48618) for subunit analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Determine the average drug-to-antibody ratio (DAR) for each sample by analyzing the mass spectra of the intact or reduced ADC. Deconvolution of the raw mass spectra will be necessary to determine the relative abundance of different drug-loaded species.
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact ADC versus time for each plasma species to visualize the degradation profile.
-
Calculate the half-life (t1/2) of the ADC in each plasma type.
-
Conclusion
The in vitro plasma stability assay is a crucial experiment for characterizing the degradation of ADCs containing the this compound linker. The protocol provided here offers a robust framework for assessing the susceptibility of the methyl ester bond to hydrolysis by plasma esterases across different species. The resulting data on the degradation profile and half-life are vital for the selection of appropriate preclinical species and for predicting the in vivo performance of the ADC. Researchers should be aware that significant species-specific differences in esterase activity can exist, which underscores the importance of testing in multiple plasma types.[3]
References
Application Notes and Protocols for Peptidomimetic Synthesis using Azd-peg5-methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides. They offer several advantages over their peptide counterparts, including enhanced stability against proteolytic degradation, improved bioavailability, and better pharmacokinetic profiles. One powerful strategy for the synthesis of advanced peptidomimetics is the incorporation of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation. PEGylation can significantly increase the hydrodynamic volume of a molecule, leading to a longer in vivo half-life, reduced immunogenicity, and improved solubility.
This document provides detailed application notes and protocols for the synthesis of peptidomimetics using Azd-peg5-methyl ester , an azide-functionalized PEG linker. The terminal azide (B81097) group of this reagent allows for highly specific and efficient conjugation to alkyne-modified peptides or peptidomimetic scaffolds via "click chemistry," a category of reactions known for their high yields, mild reaction conditions, and excellent functional group tolerance. The two primary forms of click chemistry utilized in this context are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Applications
-
Prolonging Plasma Half-Life: The covalent attachment of the PEG chain increases the molecule's size, reducing renal clearance and extending its circulation time in the body.
-
Reducing Immunogenicity: The PEG linker can shield the peptidomimetic from the host's immune system, decreasing the likelihood of an immune response.
-
Improving Solubility and Stability: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic peptidomimetics and can protect them from enzymatic degradation.
-
Drug Delivery and Targeting: PEGylated peptidomimetics can be further functionalized for targeted drug delivery applications.
Experimental Protocols
This section details the experimental procedures for the synthesis of PEGylated peptidomimetics using this compound. The workflow involves the initial synthesis of an alkyne-modified peptide, followed by the click chemistry reaction with the azide-functionalized PEG linker.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent: Dimethylformamide (DMF) or a mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the alkyne-modified peptide in the chosen solvent system to a final concentration of 1-10 mM.
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water or DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound to the peptide solution. A 1.2 to 2-fold molar excess of the PEG linker is recommended.
-
Add the THPTA ligand to the reaction mixture (final concentration typically 1-5 mM).
-
Add the CuSO₄ solution to the reaction mixture (final concentration typically 0.1-1 mM).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).
-
-
Reaction Monitoring: The reaction can be monitored by LC-MS to track the consumption of the starting materials and the formation of the PEGylated product. Reactions are typically complete within 1-4 hours at room temperature.
-
Purification: Upon completion, the reaction mixture is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired PEGylated peptidomimetic.
-
Characterization: The purified product should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight and by NMR for structural verification if necessary.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) derivative instead of a terminal alkyne. This method is particularly useful for biological applications where the cytotoxicity of copper is a concern.
Materials:
-
Cyclooctyne-modified peptide (e.g., containing DBCO, BCN)
-
This compound
-
Solvent: Biocompatible buffers (e.g., PBS, pH 7.4) or organic solvents (e.g., DMF, DMSO)
-
Purification system (e.g., RP-HPLC, SEC)
Procedure:
-
Peptide Preparation: Dissolve the cyclooctyne-modified peptide in the chosen solvent to a final concentration of 1-10 mM.
-
Reaction Setup: Add this compound to the peptide solution. A 1.2 to 1.5-fold molar excess of the PEG linker is generally sufficient.
-
Reaction Monitoring: The reaction is typically stirred at room temperature and can be monitored by LC-MS. SPAAC reactions are generally slower than CuAAC, with reaction times ranging from 2 to 24 hours.
-
Purification: The PEGylated peptidomimetic is purified from the reaction mixture using RP-HPLC or size-exclusion chromatography (SEC).
-
Characterization: The final product is characterized by mass spectrometry and other analytical techniques as described for the CuAAC protocol.
Data Presentation
The following tables provide representative quantitative data for the synthesis of PEGylated peptidomimetics using this compound via CuAAC and SPAAC. These values are illustrative and may vary depending on the specific peptide sequence, reaction conditions, and purification methods.
Table 1: Representative Data for CuAAC Reactions
| Parameter | Value |
| Peptide Concentration | 5 mM |
| This compound (Molar Excess) | 1.5 eq |
| Copper(II) Sulfate Concentration | 0.5 mM |
| Sodium Ascorbate Concentration | 2.5 mM |
| THPTA Concentration | 1.0 mM |
| Reaction Time | 2 hours |
| Reaction Temperature | 25°C |
| Isolated Yield | 85 - 95% |
| Purity (by RP-HPLC) | >98% |
Table 2: Representative Data for SPAAC Reactions
| Parameter | Value |
| Peptide Concentration (DBCO-modified) | 5 mM |
| This compound (Molar Excess) | 1.2 eq |
| Reaction Time | 12 hours |
| Reaction Temperature | 25°C |
| Isolated Yield | 75 - 90% |
| Purity (by RP-HPLC) | >98% |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a PEGylated peptidomimetic using this compound.
Application Notes and Protocols for Azd-peg5-methyl ester in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azd-peg5-methyl ester in Chemical Proteomics
This compound is a versatile heterobifunctional linker designed for advanced chemical proteomics applications. This reagent incorporates three key chemical features: a reactive group (represented by "Azd") for covalent modification of proteins, a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG5) spacer to enhance aqueous solubility and minimize non-specific binding, and a terminal azide (B81097) (N₃) group for bioorthogonal "click" chemistry.
The primary application of this compound is in Activity-Based Protein Profiling (ABPP) and target identification studies. In a typical workflow, the "Azd" group, often an electrophilic moiety, covalently binds to specific amino acid residues (e.g., cysteine, serine, or lysine) on target proteins within a complex biological sample, such as a cell lysate or even in living cells. The PEG linker provides spatial separation, allowing the modified protein to be accessible for subsequent reactions. The azide handle then enables the selective attachment of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.
This powerful two-step approach allows for the enrichment and subsequent identification of probe-modified proteins by mass spectrometry-based proteomics, providing valuable insights into drug-target interactions, identifying off-targets, and profiling enzyme activity.
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Target Identification
The following diagram illustrates a typical experimental workflow for identifying protein targets using this compound coupled with quantitative mass spectrometry.
Example Signaling Pathway: Kinase Inhibition Profiling
Chemical probes like this compound can be designed to target specific enzyme families, such as kinases, which play a crucial role in cellular signaling. By using a kinase-reactive "Azd" group, this probe can be used to profile the activity of kinases in a signaling cascade.
Detailed Experimental Protocols
Note: These protocols are generalized and should be optimized for specific experimental systems. The "Azd" moiety of this compound is assumed to be an amine-reactive N-hydroxysuccinimide (NHS) ester for the purpose of this protocol. If the methyl ester requires hydrolysis and activation, an additional step would be required.
Protocol 1: Labeling of Proteins in Cell Lysate
-
Lysate Preparation:
-
Culture cells to the desired confluency and harvest.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4) without protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).
-
-
Protein Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in the lysis buffer.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the proteome to achieve a final concentration of 100 µM.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
Protocol 2: Click Chemistry and Enrichment of Labeled Proteins
-
Prepare Click Chemistry Reagents:
-
Alkyne-biotin stock: 10 mM in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) stock: 50 mM in water.
-
Tris(2-carboxyethyl)phosphine (TCEP) stock: 50 mM in water (freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock: 10 mM in DMSO.
-
-
Click Reaction:
-
To the 1 mL labeled proteome from Protocol 1, add the following reagents in order, vortexing gently after each addition:
-
Alkyne-biotin: 10 µL (final concentration 100 µM).
-
TCEP: 20 µL (final concentration 1 mM).
-
TBTA: 10 µL (final concentration 100 µM).
-
CuSO₄: 20 µL (final concentration 1 mM).
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Enrichment:
-
Pre-wash 50 µL of streptavidin-agarose beads three times with the lysis buffer.
-
Add the pre-washed beads to the click reaction mixture.
-
Incubate for 1 hour at room temperature with gentle rotation to capture biotinylated proteins.
-
Centrifuge the beads at 1,500 x g for 2 minutes and discard the supernatant.
-
Wash the beads sequentially with:
-
1% SDS in PBS (3 x 1 mL).
-
6 M Urea in PBS (3 x 1 mL).
-
PBS (3 x 1 mL).
-
-
Protocol 3: On-Bead Digestion and Sample Preparation for LC-MS/MS
-
Reduction and Alkylation:
-
Resuspend the washed beads in 100 µL of 50 mM ammonium (B1175870) bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Add 1 µg of sequencing-grade trypsin to the bead suspension.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Wash the beads with 50 µL of water and combine the supernatant with the first collection.
-
Acidify the pooled peptides with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Quantitative Data Presentation
Following LC-MS/MS analysis, the data can be processed using software like MaxQuant or Proteome Discoverer to identify and quantify the proteins enriched by the this compound probe. A label-free quantification (LFQ) approach is often used to compare the abundance of identified proteins between a control (e.g., DMSO vehicle) and a treated sample (e.g., with a competitor compound). The results are typically presented in a table format.
Table 1: Example Quantitative Proteomics Data for Kinase Profiling
| Protein ID (UniProt) | Gene Name | LFQ Intensity (Control) | LFQ Intensity (Competitor) | Log2 Fold Change (Competitor/Control) | p-value |
| P00533 | EGFR | 1.25E+10 | 1.10E+09 | -3.51 | 0.001 |
| P28482 | MAPK1 | 8.76E+09 | 7.98E+08 | -3.46 | 0.002 |
| Q02750 | MAP2K2 | 6.54E+09 | 5.99E+09 | -0.13 | 0.850 |
| P04049 | RAF1 | 9.82E+09 | 1.21E+09 | -3.02 | 0.003 |
| P15056 | BRAF | 7.11E+09 | 6.50E+07 | -6.77 | <0.001 |
| Q13224 | PAK1 | 4.32E+08 | 4.15E+08 | -0.06 | 0.912 |
This table shows hypothetical data where a competitor drug displaces the this compound probe from its primary targets (e.g., BRAF, EGFR, MAPK1, RAF1), resulting in a significant negative fold change in their enrichment.
Troubleshooting & Optimization
Technical Support Center: Azd-peg5-methyl ester Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azd-peg5-methyl ester conjugation. Our aim is to help you overcome common challenges, particularly low reaction yields, and to provide clear protocols and explanations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker. Based on common chemical nomenclature in bioconjugation, it is understood to contain three key components:
-
Azd : An azide (B81097) group (-N3) on one terminus, which is used in bioorthogonal "click chemistry" reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
peg5 : A polyethylene (B3416737) glycol (PEG) spacer with five repeating units. This hydrophilic spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers.[1][2][3]
-
methyl ester : A methyl ester group (-COOCH3) on the other terminus. This group is generally unreactive towards biomolecules under physiological conditions and may serve as a protecting group for a carboxylic acid. It can be hydrolyzed to a reactive carboxylic acid using strongly alkaline conditions.[1][2]
Q2: What is the primary application of this compound?
This linker is designed for two-step conjugation strategies. First, the azide group can be reacted with an alkyne-modified molecule via click chemistry. Subsequently, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., using EDC/NHS chemistry) for conjugation to primary amines on a protein or other biomolecule.
Q3: Why is my conjugation yield with this compound low?
Low yields in conjugations involving this type of linker can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce efficiency.
-
Reagent Quality: Degradation of the linker due to moisture is a common issue.
-
Hydrolysis of Activated Intermediates: If the methyl ester is hydrolyzed and then activated (e.g., with NHS), the activated ester is susceptible to hydrolysis, which competes with the desired conjugation reaction.[1][4][5]
-
Steric Hindrance: The PEG chain, while beneficial for solubility, can sometimes sterically hinder the reactive groups from accessing the target functional groups on the biomolecule.
-
Incomplete Hydrolysis of the Methyl Ester: If your protocol requires the carboxylic acid form, incomplete hydrolysis will result in a lower concentration of reactive linker.
Troubleshooting Guide: Low Conjugation Yield
This guide addresses common problems encountered during the conjugation of this compound, particularly after the hydrolysis of the methyl ester and subsequent activation for reaction with primary amines.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of the activated ester | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[6] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the activated ester.[6] Prepare activated linker solutions fresh in anhydrous DMSO or DMF immediately before use.[6] |
| Incorrect buffer composition | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated linker.[7][8] Use amine-free buffers like phosphate-buffered saline (PBS).[8] | |
| Degraded/hydrolyzed linker | Store the this compound linker desiccated at -20°C.[7] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[2][7] | |
| Insufficient molar excess of linker | For protein concentrations ≥ 5 mg/mL, start with a 10-fold molar excess of the activated linker. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary.[6] | |
| Protein Precipitation during Conjugation | High concentration of organic solvent | The final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the linker should be kept below 10% of the total reaction volume.[6][7] |
| Hydrophobicity of the conjugate | The PEG5 spacer is designed to increase hydrophilicity. However, if the attached molecule is very hydrophobic, aggregation can still occur. Consider optimizing the degree of labeling by reducing the molar excess of the linker. | |
| Inconsistent Results | Variability in linker activation | If hydrolyzing the methyl ester and then activating to an NHS ester, ensure the activation step is consistent. Use fresh EDC and NHS reagents. |
| Inaccurate protein concentration | Use a reliable method (e.g., A280 or BCA assay) to determine the starting concentration of your protein to ensure accurate molar ratio calculations. |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound
This protocol first involves a click chemistry reaction with the azide group, followed by hydrolysis of the methyl ester and subsequent conjugation to an amine-containing molecule.
Step 1: Click Chemistry Reaction (SPAAC Example)
-
Protein Preparation: Ensure your alkyne-modified protein is in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final DMSO/DMF concentration should not exceed 10%.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess linker by size-exclusion chromatography (SEC) or dialysis.
Step 2: Methyl Ester Hydrolysis and Amine Conjugation
-
Hydrolysis: Adjust the pH of the purified conjugate from Step 1 to pH 10-12 with a suitable base (e.g., 1 M NaOH). Incubate at room temperature for 1-2 hours, monitoring the hydrolysis by HPLC-MS if possible. Neutralize the solution to pH 7.0-7.5.
-
Buffer Exchange: Immediately perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.2) to remove hydrolysis byproducts.
-
Activation of Carboxylic Acid: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the solution. Incubate for 15-30 minutes at room temperature.
-
Amine Conjugation: Add the amine-containing molecule to the activated conjugate solution.
-
Incubation: Incubate for 2 hours at room temperature or 4 hours at 4°C.
-
Quenching: Add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction.[6]
-
Final Purification: Purify the final conjugate using SEC or dialysis.
Quantitative Data Summary
The efficiency of NHS ester conjugations is highly dependent on pH and temperature. The following table summarizes the stability of NHS esters under various conditions.
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis | Implication for Conjugation |
| 7.0 | 4 | 4-5 hours | Slower reaction, but more stable NHS ester. Good for longer incubation times.[4] |
| 7.4 | 25 | > 120 minutes | A good starting point for many protein conjugations.[9] |
| 8.6 | 4 | 10 minutes | Very rapid hydrolysis. Requires a high concentration of the amine to be effective.[4] |
| 9.0 | 25 | < 9 minutes | Extremely rapid hydrolysis. The conjugation reaction must also be very fast to achieve a good yield.[9] |
Visualizations
Experimental Workflow
Caption: A two-step experimental workflow for using this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for low conjugation yield.
References
- 1. AZD-PEG5-methyl ester_TargetMol [targetmol.com]
- 2. AZD-PEG5-methyl ester_2055014-59-8_新研博美 [xinyanbm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - 上海赛可锐生物科技有限公司 [scrbio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. broadpharm.com [broadpharm.com]
Preventing premature hydrolysis of Azd-peg5-methyl ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature hydrolysis of Azd-peg5-methyl ester during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It comprises an azide (B81097) (-N₃) group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester (-COOCH₃) terminus. The azide group is utilized in "click chemistry," most commonly in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an alkyne-containing molecule.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous solutions and reduces non-specific binding.[4][5] The methyl ester can be hydrolyzed to a carboxylic acid, which can then be conjugated to primary amines.
Q2: What is premature hydrolysis in the context of this compound?
Premature hydrolysis refers to the unintended conversion of the terminal methyl ester group to a carboxylic acid before the desired conjugation step. This can be problematic as the resulting carboxylate may have different reactivity or may interfere with subsequent purification steps.
Q3: What are the main factors that can cause premature hydrolysis of the methyl ester?
The primary factors that can induce hydrolysis of the methyl ester in this compound are:
-
pH: The rate of hydrolysis is significantly influenced by pH. Both acidic and strongly alkaline (basic) conditions can catalyze the hydrolysis.[6] Basic hydrolysis, also known as saponification, is generally faster and irreversible.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[6][7]
-
Presence of Water: Water is a necessary reactant for hydrolysis.[7]
-
Enzymatic Activity: If the experimental system contains esterase enzymes, these can catalyze the hydrolysis of the methyl ester.[8]
Q4: How can I detect if my this compound has been prematurely hydrolyzed?
Several analytical techniques can be employed to detect hydrolysis:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to separate and quantify the hydrolyzed (carboxylic acid) and non-hydrolyzed (methyl ester) forms of the linker.[9]
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the different molecular weights of the hydrolyzed and non-hydrolyzed species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can show a disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad signal for the carboxylic acid proton.[10]
Q5: What are the consequences of premature hydrolysis in my experiments?
Premature hydrolysis can lead to several undesirable outcomes:
-
Failed Conjugation: If the intended reaction requires the methyl ester, its hydrolysis will prevent the desired reaction from occurring.
-
Side Reactions: The newly formed carboxylic acid may participate in unintended side reactions.
-
Purification Difficulties: The presence of both the ester and the acid forms of the linker can complicate the purification of the final product.
-
Inaccurate Quantification: If the hydrolysis is not accounted for, it can lead to errors in determining the concentration of the active linker.
Troubleshooting Guides
Issue 1: Low Yield in Click Chemistry Reactions
If you are experiencing low yields in your CuAAC reaction, consider the following potential causes and solutions related to the this compound linker.
| Potential Cause | Suggested Solution |
| Degradation of Azide | Azides can be sensitive to prolonged exposure to light and certain reactive chemicals. Store the linker at -20°C in a dark, dry place.[4][11][12] Prepare solutions fresh for each experiment. |
| Premature Hydrolysis of Methyl Ester | While the methyl ester is not directly involved in the click reaction, its hydrolysis may indicate improper storage or handling that could also affect the azide. Ensure storage conditions are optimal. |
| Copper Catalyst Inactivation | The active Cu(I) catalyst can be oxidized to inactive Cu(II). Degas all buffers and solvents thoroughly. Use a reducing agent like sodium ascorbate (B8700270) in your reaction mixture.[2][13] |
| Poor Reagent Quality | Verify the purity of your this compound and the alkyne-containing molecule using an appropriate analytical method like LC-MS or NMR. |
Issue 2: Suspected Premature Hydrolysis of the Methyl Ester
If you suspect that your this compound has hydrolyzed, use the following guide to diagnose and prevent the issue.
| Symptom | Potential Cause | Suggested Solution |
| Unexpected peak in HPLC/LC-MS | Hydrolysis of the methyl ester to a carboxylic acid. | Confirm the identity of the new peak by mass spectrometry. The hydrolyzed product will have a lower molecular weight by 14 Da (CH₂). |
| Inconsistent reaction outcomes | Partial hydrolysis of the linker leading to a mixed population of ester and acid forms. | Review your storage and handling procedures. Ensure the linker is stored at -20°C and protected from moisture. |
| Low pH of the stock solution | Contamination with an acidic substance. | Prepare a fresh stock solution in a high-purity, anhydrous solvent like DMSO or DMF. |
| Use of inappropriate buffers | Buffers with a high or low pH can catalyze hydrolysis. | Use buffers in the neutral pH range (6.5-7.5) for your experiments whenever possible. Avoid strongly acidic or basic conditions during storage and handling. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
This protocol outlines a method to assess the stability of the methyl ester group under various buffer conditions.
Materials:
-
This compound
-
A range of buffers (e.g., pH 4, 7, 9)
-
Anhydrous DMSO or DMF
-
HPLC system with a C18 column
-
Mass spectrometer (optional)
Procedure:
-
Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Incubation: In separate microcentrifuge tubes, dilute the stock solution 1:100 in each of the test buffers (e.g., pH 4, 7, and 9) to a final concentration of 100 µM.
-
Time Points: Incubate the tubes at a relevant temperature (e.g., room temperature or 37°C). Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Quenching: Immediately analyze the aliquots by HPLC or freeze them at -80°C for later analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the methyl ester and the appearance of the peak for the hydrolyzed carboxylic acid.
-
Data Analysis: Calculate the percentage of hydrolyzed product at each time point for each condition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors that influence the rate of methyl ester hydrolysis.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. AZD-PEG5-methyl ester_TargetMol [targetmol.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. AZD-PEG5-methyl ester_2055014-59-8_新研博美 [xinyanbm.com]
- 12. This compound-西安齐岳生物 [0qy.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Azd-peg5-methyl ester
Welcome to the technical support center for Azd-peg5-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional linker molecule. It comprises an azide (B81097) group (-N₃) at one end, a five-unit polyethylene (B3416737) glycol (PEG5) spacer, and a methyl ester (-COOCH₃) group at the other end. The azide group is primarily used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to conjugate with alkyne-containing molecules. The methyl ester can be hydrolyzed to a carboxylic acid or reacted with an amine to form an amide bond. The hydrophilic PEG spacer enhances solubility in aqueous media.
Q2: What are the primary applications of this compound?
A2: This linker is commonly used in bioconjugation and drug delivery for applications such as:
-
Antibody-drug conjugates (ADCs): Linking cytotoxic drugs to antibodies.
-
Peptide and protein modification: Improving the pharmacokinetic properties of therapeutic proteins and peptides.
-
Surface functionalization: Modifying the surface of nanoparticles, quantum dots, and other materials to improve biocompatibility and reduce non-specific binding.
-
Fluorescent labeling: Attaching fluorescent dyes to biomolecules for imaging studies.
Q3: How should I store this compound?
A3: this compound should be stored at -20°C in a dry environment to prevent degradation of the azide and hydrolysis of the methyl ester. It is recommended to protect it from moisture and repeated freeze-thaw cycles.
Q4: Is the PEG chain length important for my experiment?
A4: Yes, the length of the PEG chain can influence several factors, including the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[1][2][3][4] Longer PEG chains generally lead to slower plasma clearance.[5] However, the optimal length depends on the specific application.
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound is most commonly reacted with a terminal alkyne via a CuAAC reaction. Below are common issues and troubleshooting steps.
Issue 1: Low or no product yield.
-
Possible Cause: Inactive copper catalyst. The active catalyst is Cu(I), which can be readily oxidized to inactive Cu(II).
-
Solution:
-
Always prepare fresh sodium ascorbate (B8700270) solution, as it can oxidize in solution.[6]
-
Degas all solutions to remove dissolved oxygen.[6]
-
Use a copper-chelating ligand like THPTA or BTTAA to protect the Cu(I) oxidation state. A 5:1 ligand to copper ratio is often recommended.[6][7][8][9][10][11]
-
-
-
Possible Cause: Poor quality or degraded reagents.
-
Solution:
-
Ensure the purity of your alkyne-containing molecule.
-
Confirm the integrity of the azide group in this compound, especially if it has been stored for a long time or improperly.
-
-
-
Possible Cause: Suboptimal reactant concentrations.
-
Solution:
-
Increase the concentration of the limiting reagent. A slight excess (e.g., 1.5-2 equivalents) of one component can drive the reaction to completion.
-
Refer to the table below for typical concentration ranges.
-
-
-
Possible Cause: Interfering substances in the reaction buffer.
Issue 2: Side reactions or degradation of biomolecules.
-
Possible Cause: Copper-mediated oxidative damage. The combination of a copper salt and a reducing agent can generate reactive oxygen species (ROS).
-
Solution:
-
Use a protective ligand in at least a 5-fold excess to the copper. The ligand can act as a sacrificial reductant.[10][11]
-
Consider adding a ROS scavenger like aminoguanidine (B1677879) to the reaction mixture.[8]
-
If degradation persists, consider using a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-modified molecule.[12]
-
-
Quantitative Data for CuAAC Optimization
| Parameter | Recommended Range | Notes |
| Alkyne-Molecule | 1 - 100 µM | Lower concentrations may necessitate longer reaction times.[6] |
| This compound | 1.1 - 2 fold molar excess | A slight excess can help drive the reaction to completion. |
| CuSO₄ | 50 - 100 µM | Higher concentrations may be needed for challenging reactions but can increase the risk of oxidative damage.[8][11] |
| Ligand (e.g., THPTA) | 250 - 500 µM | Maintain at least a 5:1 ratio of ligand to copper.[6][8] |
| Sodium Ascorbate | 1 - 5 mM | Use a 3- to 10-fold excess over the copper concentration.[13] |
| pH | 7.0 - 9.0 | A neutral pH of around 7 is a good starting point for bioconjugations to ensure biomolecule stability.[13][14] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at room temperature. |
| Solvent | Aqueous buffer (PBS, HEPES) with a co-solvent (DMSO, DMF) if needed | Keep the organic solvent concentration below 10% to avoid denaturation of proteins.[15] |
Troubleshooting Guide: Methyl Ester Reactions
Hydrolysis to Carboxylic Acid
Issue: Incomplete hydrolysis or slow reaction.
-
Possible Cause: Insufficient base or suboptimal reaction conditions.
-
Solution:
-
Use a molar excess of a strong base like LiOH or NaOH. LiOH is often preferred for ester hydrolysis.
-
Increase the reaction temperature. However, be mindful of potential side reactions at higher temperatures.
-
Ensure adequate mixing.
-
-
Issue: Side reactions, such as isomerization or epimerization.
-
Possible Cause: Harsh basic or acidic conditions during reaction or workup.[16][17]
-
Solution:
-
Perform the reaction at a lower temperature (e.g., 0°C).[17]
-
Carefully monitor the reaction progress and quench it as soon as the starting material is consumed.
-
Use milder hydrolysis conditions if possible, such as enzymatic hydrolysis.
-
-
Quantitative Data for Methyl Ester Hydrolysis
| Parameter | Recommended Conditions | Notes |
| Base | LiOH (2-3 equivalents) | NaOH can also be used. |
| Solvent | Mixture of THF and water (e.g., 3:2 or 1:1) | A co-solvent is often necessary to dissolve the PEGylated ester. |
| Temperature | 0°C to Room Temperature | Higher temperatures can accelerate the reaction but may increase side reactions. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS. |
Amide Coupling
Issue: Low yield of the amide product.
-
Possible Cause: Inefficient activation of the methyl ester or competing hydrolysis.
-
Solution:
-
Amide formation from a methyl ester often requires harsh conditions. It is generally preferable to first hydrolyze the methyl ester to a carboxylic acid and then perform a standard amide coupling using reagents like EDC/NHS.
-
If direct amidation is attempted, it may require high temperatures and a large excess of the amine.
-
-
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for conjugating this compound to an alkyne-functionalized protein.
-
Prepare Stock Solutions:
-
Protein-Alkyne: Prepare a solution of your alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein-alkyne solution.
-
Add the this compound stock solution to achieve the desired molar excess.
-
Premix the CuSO₄ and ligand solutions. Add the premixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.
-
-
Purification:
-
Remove unreacted reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable protein purification method.
-
Protocol 2: Hydrolysis of Methyl Ester to Carboxylic Acid
-
Dissolve Starting Material: Dissolve this compound in a mixture of THF and water (e.g., 2:1 v/v).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Add Base: Add 2-3 equivalents of LiOH dissolved in a small amount of water.
-
Reaction: Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with dilute HCl at 0°C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Visualizations
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Reddit - The heart of the internet [reddit.com]
Azd-peg5-methyl ester stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Azd-peg5-methyl ester in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of Compound Activity or Purity Over Time | Hydrolysis of the methyl ester: The methyl ester group is susceptible to hydrolysis, especially under acidic (pH < 4) or alkaline (pH > 9) conditions, leading to the formation of the corresponding carboxylic acid and methanol. Elevated temperatures can accelerate this process. | - pH Control: Maintain the pH of the stock solution and experimental buffers within a neutral range (ideally pH 6.0-8.0) for optimal stability. - Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time the compound spends in aqueous solutions at room temperature. - Fresh Preparations: Prepare fresh working solutions from a frozen stock solution immediately before each experiment. |
| Precipitation in Aqueous Buffer | pH-Dependent Solubility: The solubility of the hydrolyzed carboxylic acid product may be lower than the parent methyl ester at certain pH values, leading to precipitation. Buffer Incompatibility: Certain buffer salts may interact with the compound or its degradation products, causing precipitation. | - Verify pH: Ensure the pH of the buffer is within the optimal range for both stability and solubility. - Buffer Screening: If precipitation persists, consider screening different buffer systems (e.g., phosphate (B84403), HEPES, TRIS) to identify one that is more compatible. - Co-solvents: For challenging formulations, the use of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) may be necessary to maintain solubility. However, the compatibility of the co-solvent with the downstream application must be verified. |
| Inconsistent Experimental Results | Progressive Degradation: If the compound is degrading over the course of an experiment, this can lead to variability in the results. Inaccurate Concentration: Hydrolysis of the stock solution can lead to an overestimation of the active compound's concentration. | - Time-Course Stability Study: Perform a preliminary experiment to assess the stability of this compound in your specific experimental buffer over the intended duration of your assay. - Analytical Verification: Periodically verify the concentration and purity of your stock solution using an analytical method such as High-Performance Liquid Chromatography (HPLC). |
| Unexpected Reaction Products | Degradation of the Azido (B1232118) Group: While generally stable, the azido group can be sensitive to certain conditions, such as the presence of reducing agents or strong acids. | - Avoid Reducing Agents: Do not expose the compound to reducing agents (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol) unless a specific reaction with the azide (B81097) is intended. - Acidic Conditions: Minimize exposure to strongly acidic conditions, which could potentially affect the azido group. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in aqueous solutions?
A1: The primary stability concern is the hydrolysis of the methyl ester functional group. This reaction is catalyzed by both acids and bases, leading to the formation of the corresponding carboxylic acid and methanol. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: What is the optimal pH range for storing and using this compound solutions?
A2: For maximum stability, it is recommended to maintain aqueous solutions of this compound within a neutral pH range, typically between 6.0 and 8.0. Outside of this range, particularly below pH 4 and above pH 9, the rate of hydrolysis increases significantly.
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical reactions, the rate of methyl ester hydrolysis increases with temperature. Therefore, it is crucial to store stock solutions at low temperatures (e.g., -20°C or -80°C) and to conduct experiments at a controlled temperature, minimizing the time the compound is kept in solution at room temperature or higher.
Q4: What are the degradation products of this compound hydrolysis?
A4: The hydrolysis of the methyl ester group results in the formation of two products: the corresponding carboxylic acid (Azd-peg5-carboxylic acid) and methanol.
Q5: How can I monitor the stability of my this compound solution?
A5: The most reliable method for monitoring the stability is High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to separate the parent this compound from its carboxylic acid degradation product, allowing for the quantification of the remaining intact compound over time.
Q6: Are there any specific buffer systems that should be avoided?
A6: While there is no universal list of incompatible buffers, it is good practice to perform a preliminary compatibility test with your chosen buffer. Some buffers may contain components that could potentially accelerate degradation or cause solubility issues. Buffers with a pH outside the recommended neutral range should be avoided for long-term storage.
Q7: Does the azido group affect the stability of the methyl ester?
A7: The electron-withdrawing nature of the azido group can potentially influence the electronic environment of the ester carbonyl, which may have an effect on the rate of hydrolysis. However, without specific experimental data for this molecule, the primary drivers of instability remain pH and temperature. It is also important to note that the azido group itself can be sensitive to reducing agents and strong acids.
Quantitative Data Summary
Since specific hydrolysis rate data for this compound is not publicly available, the following table provides an illustrative example of how such data would be presented. Researchers are strongly encouraged to perform their own stability studies to determine the precise degradation kinetics under their specific experimental conditions.
Table 1: Illustrative pH-Dependent Hydrolysis of a Generic Methyl Ester at 25°C
| pH | Half-life (t½) (hours) |
| 3.0 | 12 |
| 4.0 | 48 |
| 5.0 | 150 |
| 6.0 | 400 |
| 7.0 | 500 |
| 8.0 | 450 |
| 9.0 | 100 |
| 10.0 | 20 |
Note: This data is for illustrative purposes only and does not represent the actual stability of this compound.
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound using HPLC
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
A series of aqueous buffers (e.g., citrate (B86180) for pH 3-6, phosphate for pH 6-8, borate (B1201080) for pH 8-10)
-
High-purity water
-
Organic solvent for stock solution (e.g., DMSO or acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
pH meter
-
Constant temperature incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Prepare Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., 3, 4, 5, 6, 7, 8, 9, 10).
-
Initiate Stability Study:
-
For each pH value, dilute the stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.
-
Mix well and immediately take a time-zero (T=0) sample.
-
Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).
-
-
Sample Collection: Withdraw aliquots from each solution at predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours). Immediately quench the hydrolysis reaction if necessary (e.g., by neutralizing the pH or freezing the sample at -80°C).
-
HPLC Analysis:
-
Analyze each sample by HPLC to determine the peak areas of the parent this compound and the carboxylic acid degradation product.
-
The mobile phase and gradient will need to be optimized to achieve good separation between the two compounds.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for pH-dependent stability testing.
Caption: Troubleshooting decision tree for stability issues.
Troubleshooting PROTAC aggregation with Azd-peg5-methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with PROTAC aggregation, with a focus on PROTACs synthesized using PEG-based linkers such as Azd-peg5-methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are PROTACs and how do they work?
A1: PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively degrade target proteins.[1][2] A PROTAC consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein.[2] This polyubiquitination marks the protein for degradation by the proteasome.[1][2]
Q2: What is the role of the linker in a PROTAC, specifically PEG linkers like this compound?
A2: The linker is a critical component that influences many properties of the PROTAC, including its solubility, permeability, and ability to form a stable ternary complex (POI-PROTAC-E3 ligase).[3][4] PEG (polyethylene glycol) linkers are often used to increase the hydrophilicity and water solubility of PROTACs.[3][5] This can be advantageous as many PROTACs are large, complex molecules that are prone to poor solubility.[4][6] The length and flexibility of the PEG linker, such as in this compound, are crucial for optimizing the orientation of the POI and E3 ligase to form a productive ternary complex for efficient degradation.[5][7]
Q3: What causes PROTACs to aggregate?
A3: PROTAC aggregation can be caused by several factors, including:
-
Poor Solubility: Due to their high molecular weight and often hydrophobic nature, PROTACs can have low aqueous solubility, leading to precipitation and aggregation.[6][8]
-
Unfavorable Physicochemical Properties: Properties such as high lipophilicity can contribute to aggregation.[9][10]
-
Suboptimal Linker Choice: The linker composition and length can significantly impact solubility. While PEG linkers generally improve solubility, an inappropriate linker can still lead to aggregation.[3][7]
-
High Concentrations: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[8]
Q4: How does aggregation affect my experiments?
A4: PROTAC aggregation can have several negative consequences for your experiments:
-
Reduced Efficacy: Aggregated PROTACs are not available to form the necessary ternary complex, leading to a decrease in target protein degradation.
-
Non-specific Toxicity: Protein aggregates can be toxic to cells.[8]
-
Inaccurate Data: Aggregation can interfere with various assays, leading to unreliable and irreproducible results. For instance, in biophysical assays like Surface Plasmon Resonance (SPR), aggregation can cause non-specific binding and artifacts in the sensorgrams.
Troubleshooting Guide: PROTAC Aggregation
This guide provides a systematic approach to identifying and resolving issues with PROTAC aggregation.
Problem: My PROTAC is showing signs of aggregation (e.g., visible precipitate, inconsistent results, high signal in light scattering assays).
The first step is to confirm that aggregation is indeed occurring. Several techniques can be used for this purpose.
Recommended Experiment: Dynamic Light Scattering (DLS)
DLS is a powerful technique for detecting aggregates in a solution.[11][12][13] It measures the size distribution of particles in a sample.[12][14] The presence of large particles or a high polydispersity index (PDI) is indicative of aggregation.[13]
-
Observation: A significant population of particles with a larger hydrodynamic radius than expected for a monomeric PROTAC.
-
Interpretation: This directly indicates the presence of aggregates.
Experimental Protocol: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis
Objective: To determine the size distribution of a PROTAC sample and identify the presence of aggregates.
Materials:
-
PROTAC sample (e.g., containing this compound linker)
-
Assay buffer (e.g., PBS)
-
DLS instrument
-
Low-volume cuvettes
-
Syringe filters (0.22 µm)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the assay buffer. It is crucial to ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects.
-
Filter the final solution through a 0.22 µm syringe filter to remove any dust or large particulates.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for the experiment.
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Carefully pipette the filtered PROTAC solution into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions to ensure data quality.
-
-
Data Analysis:
-
Analyze the resulting autocorrelation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI).
-
A high PDI value (>0.3) or the presence of multiple peaks, especially at larger sizes, suggests aggregation.
-
Once aggregation is confirmed, the next step is to identify the underlying cause.
Potential Cause 1: Poor Solubility
PROTACs often have poor aqueous solubility.
Troubleshooting Action:
-
Modify the Formulation: Try different buffer conditions (e.g., varying pH, ionic strength) or add solubility-enhancing excipients.[15]
-
Decrease PROTAC Concentration: Working at lower concentrations can sometimes prevent aggregation.[8]
-
Linker Optimization: If you are in the design phase, consider using more hydrophilic linkers. PEG linkers like this compound are generally good for solubility, but further optimization of the PEG chain length or the inclusion of other polar groups might be necessary.[3][5][16]
Recommended Experiment: Solubility Assay
A simple solubility assay can determine the maximum soluble concentration of your PROTAC.
Experimental Protocol: Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a PROTAC.
Materials:
-
PROTAC stock solution in DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well plate (UV-transparent)
-
Plate reader
Methodology:
-
Prepare a serial dilution of the PROTAC stock solution in DMSO in a 96-well plate.
-
Add the aqueous buffer to each well, ensuring the final DMSO concentration is consistent and low.
-
Shake the plate for a set period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity (absorbance at a high wavelength, e.g., 620 nm) of each well using a plate reader.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Potential Cause 2: Suboptimal Linker Properties
The linker plays a crucial role in the overall properties of the PROTAC.
Troubleshooting Action:
-
Vary Linker Length: The length of the PEG chain can impact both solubility and the ability to form a stable ternary complex. Synthesize and test PROTACs with different PEG linker lengths.[7]
-
Introduce Rigidity: While flexibility can be good, sometimes a more rigid linker can improve the conformational stability of the PROTAC and reduce the propensity for aggregation.[7] Consider incorporating cyclic structures like piperazine (B1678402) into the linker.[16]
Quantitative Data Summary
The choice of linker can significantly impact the physicochemical properties of a PROTAC. Below is a table summarizing the general effects of different linker types.
| Linker Type | Typical Composition | Impact on Solubility | Impact on Permeability | Potential for Aggregation |
| Alkyl | Saturated or unsaturated hydrocarbon chains | Low | High | High |
| PEG | Polyethylene glycol units | High | Low | Low |
| Alkyl-PEG Hybrid | Combination of alkyl and PEG units | Moderate | Moderate | Moderate |
| Piperazine-containing | Piperazine rings incorporated into the linker | High (pH-dependent) | Moderate | Low |
Even if you observe some level of aggregation, it is important to determine if it is impacting the biological activity of your PROTAC.
Recommended Experiment: Cellular Degradation Assay
A Western blot or an in-cell Western assay can be used to measure the degradation of the target protein in cells treated with the PROTAC.
Experimental Protocol: Western Blot for Target Protein Degradation
Objective: To assess the ability of a PROTAC to induce the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture medium and reagents
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed).
-
Visualizing PROTAC Troubleshooting Workflows
The following diagrams illustrate the logical flow for troubleshooting PROTAC aggregation and the general mechanism of PROTAC action.
Caption: A workflow for troubleshooting PROTAC aggregation.
Caption: The mechanism of action for a PROTAC.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery - European Biotechnology Magazine [european-biotechnology.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. mdpi.com [mdpi.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 13. researchgate.net [researchgate.net]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
Technical Support Center: Optimizing Azd-peg5-methyl ester-linked ADC Efficiency
Welcome to the technical support center for improving the efficiency of your Azd-peg5-methyl ester-linked Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.
Troubleshooting Guides
Researchers may face several hurdles when working with this compound linkers in ADC development. The following table outlines common problems, their potential causes, and recommended solutions to enhance conjugation efficiency and ADC performance.
| Problem | Potential Causes | Recommended Solutions |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient Amine Coupling: The methyl ester of the this compound linker exhibits low reactivity towards antibody lysine (B10760008) residues compared to more active esters like N-hydroxysuccinimide (NHS) esters.[1] Direct conjugation using the methyl ester is often inefficient. Steric Hindrance: The PEG linker, while beneficial for solubility, can create steric hindrance, impeding access to conjugation sites on the antibody.[2] Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to reduced conjugation efficiency. Amine-reactive conjugations are typically performed at a pH of 7-9.[3] | Activate the Linker: Convert the methyl ester to a more reactive NHS ester prior to conjugation. Optimize Molar Ratio: Increase the molar excess of the linker-drug to the antibody. A 20-fold molar excess is a common starting point for NHS ester conjugations.[4][5] Adjust pH: Maintain a reaction pH between 7.0 and 8.0 for optimal amine reactivity.[5] Avoid buffers containing primary amines like Tris.[4] Site-Specific Conjugation: Consider antibody engineering to introduce more accessible conjugation sites.[6] |
| ADC Aggregation | Hydrophobicity: The cytotoxic payload is often hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[7] Inappropriate Buffer Conditions: The formulation buffer may not be optimal for maintaining ADC stability. | Optimize DAR: Aim for a lower, more homogenous DAR.[7] Formulation Screening: Screen different buffer conditions (pH, excipients) to find the optimal formulation for ADC stability. Incorporate Hydrophilic Linkers: While this compound already contains a PEG spacer, ensure the overall construct is sufficiently hydrophilic.[8] Analytical Characterization: Use Size Exclusion Chromatography (SEC) to monitor and quantify aggregation.[9][10] |
| Premature Drug Release (Linker Instability) | Hydrolysis of Ester Bond: The ester linkage can be susceptible to hydrolysis, especially under non-optimal pH conditions during storage or in circulation.[11] | pH Control: Maintain optimal pH during storage to minimize hydrolysis. Linker Chemistry: For future constructs, consider more stable linker chemistries if premature release is a persistent issue.[2][12] |
| Loss of Antibody Binding Affinity | Conjugation at Critical Sites: Conjugation to lysine residues within the antigen-binding site (Fab region) can impair the antibody's ability to bind its target. | Site-Specific Conjugation: Employ strategies to direct conjugation away from the antigen-binding sites. Lower DAR: A lower DAR reduces the probability of modification in the binding region. |
| Inconsistent Batch-to-Batch Results | Variability in Reagents: Inconsistent quality of the antibody, linker, or drug can lead to variable results. Process Variability: Minor changes in reaction conditions (temperature, time, mixing) can impact the outcome. | Quality Control: Ensure all reagents meet stringent quality specifications. Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for the entire conjugation and purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the different components in the this compound linker?
A1: The "Azd" component refers to an azide (B81097) group, which is used for "click chemistry," a highly specific and efficient reaction, typically with an alkyne-modified payload. The "peg5" is a polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation time.[8][13] The "methyl ester" is a carboxylic acid derivative that is likely a precursor to a more reactive functional group for antibody conjugation, such as an NHS ester, or it may be intended for other modification chemistries.
Q2: Can I directly conjugate the this compound to my antibody?
A2: Direct conjugation of a methyl ester to antibody lysine residues is generally inefficient due to the lower reactivity of methyl esters compared to activated esters like NHS esters.[1] For a more efficient and reliable conjugation, it is recommended to first activate the methyl ester to an NHS ester.
Q3: How does the length of the PEG linker affect my ADC?
A3: The length of the PEG linker can have several effects. A longer PEG chain generally increases hydrophilicity, which can help to counteract the hydrophobicity of the payload and reduce aggregation.[8] However, a very long PEG chain can also introduce steric hindrance, potentially lowering the conjugation efficiency.[2]
Q4: What is the ideal Drug-to-Antibody Ratio (DAR) for an ADC?
A4: The optimal DAR is a balance between efficacy and safety. A high DAR can lead to increased toxicity and aggregation, while a low DAR may result in insufficient potency. The ideal DAR is specific to the antibody, payload, and target, and typically ranges from 2 to 4 for randomly conjugated ADCs.
Q5: How can I determine the DAR of my ADC?
A5: The DAR can be determined using several analytical techniques, including Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and Mass Spectrometry (MS).[14]
Q6: What should I do if I observe significant aggregation of my ADC?
A6: If you observe aggregation, you should first quantify it using SEC.[9] To mitigate aggregation, you can try optimizing the DAR, screening different formulation buffers, or, in future designs, using a more hydrophilic linker or a different conjugation site.
Q7: How do I perform the "click chemistry" reaction with the azide group?
A7: The azide group on the linker allows for a copper-catalyzed or copper-free click chemistry reaction with a payload that has been modified with an alkyne group. This provides a highly specific and efficient method for attaching the drug to the linker-antibody conjugate.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
Principle: This method determines the average number of drug molecules conjugated to an antibody by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.
Materials:
-
ADC sample
-
Conjugation buffer
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the payload (Aλmax).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law (A = εcl), accounting for the contribution of the payload's absorbance at 280 nm.
-
Correction factor (CF) = Aλmax_drug / A280_drug
-
Corrected A280 = A280_ADC - (Aλmax_ADC * CF)
-
Antibody Concentration (M) = Corrected A280 / ε280_antibody
-
Payload Concentration (M) = Aλmax_ADC / ελmax_payload
-
-
Calculate the DAR:
-
DAR = Molar concentration of payload / Molar concentration of antibody
-
Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger, will elute earlier than the monomeric ADC.
Materials:
-
ADC sample
-
SEC column suitable for monoclonal antibodies
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known amount of the ADC sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their retention times.
-
Integrate the peak areas to quantify the percentage of monomer and aggregates.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the color is proportional to the number of viable cells.[15][16][17]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[15][16]
-
Prepare serial dilutions of the ADC and the unconjugated antibody control.
-
Remove the culture medium from the wells and add the different concentrations of the ADC and controls. Include untreated cells as a viability control.
-
Incubate the plate for a period that allows for the ADC to exert its effect (e.g., 72-120 hours).[15]
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[15][16]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Caption: ADC Conjugation Workflow using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Methyl Esters [organic-chemistry.org]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 14. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
Side reactions of Azd-peg5-methyl ester and how to avoid them
Welcome to the technical support center for AZD-PEG5-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyethylene (B3416737) glycol (PEG) linker that contains an azide (B81097) (AZD) group and a methyl ester terminal group. The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][3] Its primary applications are in bioconjugation and chemical biology, where the azide group can be used in "click chemistry" reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to amine-containing molecules.
Q2: What is the primary intended reaction of the methyl ester group?
The methyl ester group is typically a precursor to a carboxylic acid. It is generally hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be activated (e.g., using EDC/NHS chemistry) to react with primary amines to form stable amide bonds.[4] Alternatively, direct aminolysis of the methyl ester can be performed, though this often requires harsher conditions or catalysis.[5][6]
Q3: What are the most common side reactions associated with this compound?
The primary side reactions are related to the hydrolysis of the methyl ester and subsequent conjugation reactions. These can include:
-
Incomplete Hydrolysis: The conversion of the methyl ester to the carboxylic acid may not go to completion.
-
Ester Hydrolysis of Conjugated Molecule: If the molecule to be conjugated also contains ester groups, these may be unintentionally hydrolyzed during the deprotection of the PEG-linker.[7]
-
Side Reactions with Coupling Agents: When activating the resulting carboxylic acid (e.g., with EDC), side reactions such as the formation of N-acylurea byproducts can occur if the subsequent reaction with the amine is not efficient.[4]
-
Cross-reactivity of the Azide Group: While generally stable, the azide group may react under certain reducing conditions that might be employed elsewhere in a synthetic scheme.
-
PEG-related Side Reactions: During PEGylation, potential side reactions can include di-PEGylation if the target molecule has multiple reactive sites.[4]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low yield of the hydrolyzed carboxylic acid | Incomplete hydrolysis of the methyl ester. | - Increase reaction time or temperature. - Use a stronger base for hydrolysis (e.g., LiOH instead of NaOH).[8] - Ensure sufficient water is present for hydrolysis.[8] |
| Degradation of the PEG chain. | - Avoid excessively harsh hydrolysis conditions (e.g., very high temperatures or strong acid/base concentrations).[9] | |
| Formation of unexpected byproducts during conjugation | N-acylurea formation when using EDC. | - Add N-hydroxysuccinimide (NHS) or sulfo-NHS to the reaction to form a more stable activated ester intermediate.[4] |
| Reaction with non-target functional groups. | - Adjust the reaction pH to favor the desired reaction. For example, amine acylation is typically more efficient at a pH of 7.0-8.5.[4] | |
| Low yield of the final PEGylated conjugate | Hydrolysis of the activated ester (e.g., NHS ester). | - Prepare the activated ester solution immediately before use. - Use anhydrous solvents to minimize moisture.[1][2][10] |
| Suboptimal stoichiometry. | - Optimize the molar ratio of the PEG linker to the target molecule. A typical starting point is a 1:1 to 1.5:1 ratio of the acylating agent to the amine.[4] | |
| Difficulty in purifying the final product | Presence of unreacted starting materials and byproducts. | - Utilize appropriate purification techniques such as size exclusion chromatography (SEC) or reversed-phase HPLC to separate the desired conjugate from smaller molecules. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for hydrolysis and subsequent amide coupling, based on protocols for similar PEG-ester compounds. These should be considered as starting points for optimization.
| Parameter | Hydrolysis of Methyl Ester | Amide Coupling (with EDC/NHS) | Reference |
| pH | > 9 (basic hydrolysis) | 7.0 - 8.5 | [4] |
| Solvent | Aqueous buffer (e.g., PBS, Borate) or THF/water mixture | Aqueous buffer (e.g., PBS) | [1][2][8][10] |
| Temperature | Room Temperature to 35°C | 4°C to Room Temperature | [11] |
| Reaction Time | 2 hours to overnight | 2 hours to overnight | [4] |
| Stoichiometry | N/A | EDC/NHS:Carboxylic Acid (1.5:1), Amine:Activated Acid (1:1) | [4] |
Experimental Protocols
Protocol: Hydrolysis of this compound and subsequent amide coupling to a primary amine-containing molecule.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl) for neutralization
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1M Tris buffer, pH 8.5)
Procedure:
-
Hydrolysis of the Methyl Ester: a. Dissolve this compound in a mixture of THF and deionized water (e.g., 3:1 v/v). b. Add 1.5 equivalents of LiOH. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. d. Once the reaction is complete, neutralize the solution with dilute HCl to pH 7. e. Remove the THF under reduced pressure and extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material. f. Lyophilize the aqueous layer to obtain the AZD-PEG5-carboxylic acid.
-
Amide Coupling: a. Dissolve the AZD-PEG5-carboxylic acid in PBS (pH 7.4). b. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS. c. Incubate for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated ester.[4] d. Dissolve the amine-containing molecule in PBS (pH 7.4). e. Add the activated AZD-PEG5-NHS ester solution to the amine-containing molecule solution. f. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4] g. Quench the reaction by adding the quenching solution to a final concentration of 50 mM to react with any unreacted NHS-ester.[4] h. Purify the final conjugate using an appropriate method such as size exclusion chromatography or dialysis.
Visualizations
Caption: Reaction workflow for the hydrolysis of this compound and subsequent amide coupling.
Caption: Troubleshooting workflow for low yield in this compound conjugation reactions.
References
- 1. AZD-PEG5-methyl ester_TargetMol [targetmol.com]
- 2. AZD-PEG5-methyl ester_2055014-59-8_新研博美 [xinyanbm.com]
- 3. This compound-西安齐岳生物 [0qy.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Development of a PEG Derivative Containing Hydrolytically Degradable Hemiacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of Azd-peg5-methyl Ester Conjugates
Welcome to the Technical Support Center for the purification of Azd-peg5-methyl ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of these PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The primary challenges in purifying this compound conjugates stem from the heterogeneity of the reaction mixture and the physicochemical properties of the PEG linker itself. Key hurdles include:
-
Product Heterogeneity: The conjugation reaction can result in a complex mixture of the desired product, unreacted starting materials (both the molecule being conjugated and the this compound), multi-PEGylated species, and positional isomers.
-
Separation of Structurally Similar Impurities: Unreacted starting materials and reaction byproducts can have very similar properties to the desired conjugate, making separation difficult.
-
"Charge Shielding" by PEG: The polyethylene (B3416737) glycol (PEG) chain can mask the surface charge of the conjugated molecule, which can reduce the effectiveness of purification techniques like ion-exchange chromatography (IEX).[][2]
-
Increased Hydrodynamic Radius: While the increased size of the conjugate is beneficial for separation from smaller unreacted molecules using size-exclusion chromatography (SEC), it can also lead to similar elution profiles for different PEGylated species.[][2]
-
Potential for Hydrolysis: The methyl ester group in the this compound linker is susceptible to hydrolysis under strongly alkaline or acidic conditions, which can introduce an unwanted carboxylic acid impurity.
-
Azide (B81097) Group Stability: The azide functional group requires careful handling to ensure safety and stability throughout the purification process.
Q2: What are the most common purification methods for this compound conjugates?
The most effective purification strategies for this compound conjugates typically involve one or a combination of chromatographic techniques that separate molecules based on differences in their size, charge, and hydrophobicity. The choice of method depends on the properties of the molecule conjugated to the PEG linker. The most common methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying PEGylated peptides and small molecules. It separates compounds based on their hydrophobicity.[]
-
Size-Exclusion Chromatography (SEC): SEC is highly effective for removing unreacted, smaller molecules from the larger PEGylated conjugate. It separates molecules based on their hydrodynamic radius (size).[][2]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It can be very effective for purifying PEGylated proteins and oligonucleotides where the attachment of the neutral PEG chain alters the overall charge of the molecule.[][2]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. It can be a useful orthogonal technique to IEX.[][3]
Q3: How can I minimize the hydrolysis of the methyl ester during purification?
To minimize the hydrolysis of the methyl ester group, it is crucial to control the pH of the buffers used throughout the purification process. Avoid strongly alkaline or acidic conditions. It is recommended to work with buffers in the pH range of 6.0-7.5. If the use of acidic conditions is unavoidable (e.g., in RP-HPLC with trifluoroacetic acid), it is important to minimize the exposure time and process samples at reduced temperatures to slow down the rate of hydrolysis.
Q4: Are there any special safety precautions I should take when working with azide-containing conjugates?
Yes, azide-containing compounds should be handled with care. Avoid contact with heavy metals, as this can lead to the formation of explosive heavy metal azides. Use non-metal spatulas and avoid scratching solid azide compounds. All work should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound conjugates.
General Workflow for Purification
Caption: General workflow for the purification of this compound conjugates.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Issue | Possible Cause | Recommendation |
| Broad Peaks | Dispersity of the PEG chain.[4] | This is an inherent property of PEGylated compounds. Using a high-resolution column and optimizing the gradient can help sharpen peaks. |
| Secondary interactions with the stationary phase. | Add a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to the mobile phase. | |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Poor Resolution Between Conjugate and Unreacted Starting Material | Similar hydrophobicity. | Optimize the gradient slope. A shallower gradient will often improve the separation of closely eluting species.[5] |
| Inappropriate stationary phase. | For larger PEGylated molecules, a C4 or C18 column with a wide pore size (e.g., 300 Å) is often effective. | |
| Low Recovery | Irreversible binding to the column. | Adjust the mobile phase composition, for example, by increasing the percentage of organic solvent in the elution buffer. |
| Product precipitation on the column. | Ensure the sample is fully dissolved in the injection solvent. Consider using a different injection solvent or reducing the sample concentration. | |
| Presence of a New Peak Upon Storage of Purified Fractions | Hydrolysis of the methyl ester. | If fractions are collected in an acidic mobile phase (e.g., containing TFA), neutralize them with a buffer (e.g., ammonium (B1175870) bicarbonate) immediately after collection. Store purified fractions at low temperatures. |
Size-Exclusion Chromatography (SEC)
| Issue | Possible Cause | Recommendation |
| Poor Separation of Conjugate and Unreacted PEG | Similar hydrodynamic radii. | Select a column with a pore size that provides optimal resolution in the desired molecular weight range. For larger conjugates, a column with a larger pore size may be necessary.[5] |
| Sample volume is too large. | The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[5] | |
| Peak Tailing | Non-specific interactions with the column matrix. | Include a salt, such as 150 mM NaCl, in the mobile phase to minimize ionic interactions.[6] |
| Poorly packed column. | Perform a column performance test to check the column's condition. | |
| Low Recovery | Adsorption to the column matrix. | Ensure the column is well-equilibrated with the mobile phase. Consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions. |
| Product precipitation. | Check the solubility of the conjugate in the mobile phase. Adjust the pH or ionic strength if necessary. |
Ion-Exchange Chromatography (IEX)
| Issue | Possible Cause | Recommendation |
| Poor Resolution | "Charge shielding" by the PEG chain. | Optimize the pH of the mobile phase. Small changes in pH can significantly alter the surface charge of the conjugate.[5] |
| Inappropriate salt gradient. | For species with small charge differences, a shallow salt gradient is more effective than a step elution.[5] | |
| Low Binding Capacity | Steric hindrance from the PEG chain. | Use a resin with a larger pore size. Resins with an open porous structure, such as those based on agarose, have shown higher dynamic binding capacities for PEGylated molecules.[5] |
| Product Elutes in the Flow-Through | Incorrect buffer conditions. | Ensure the pH of the loading buffer results in a net charge on the conjugate that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to facilitate binding. |
Quantitative Data Summary
The following tables provide representative data on the purity and yield that can be expected from different chromatographic methods for purifying PEGylated molecules. Note that these values are illustrative and will vary depending on the specific conjugate and experimental conditions.
Table 1: Purity and Yield of a 20-mer PEGylated Oligonucleotide with Ion-Exchange Chromatography [7][8]
| Pooling Strategy | Purity (%) | Yield (%) |
| Broad Pooling | 95.5 | 76.9 |
| Narrower Pooling | >98 | >80 |
Table 2: Comparison of Purification Methods for PEGylated Proteins
| Method | Typical Purity (%) | Typical Recovery (%) | Key Separating Principle |
| SEC | >95 (for removing unreacted small molecules) | >90 | Size |
| IEX | >98 | 70-90 | Charge |
| RP-HPLC | >99 | 60-85 | Hydrophobicity |
| HIC | >95 | 75-95 | Hydrophobicity (high salt) |
Experimental Protocols
Detailed Methodology for RP-HPLC Purification
This protocol is a general guideline for the purification of an this compound conjugate of a peptide or small molecule.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal volume of a suitable solvent (e.g., DMSO, or Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Injection: Inject the prepared sample onto the column.
-
Gradient: Apply a linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30-60 minutes).
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for peptides, or a wavelength specific to the conjugated molecule).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks of interest.
-
Immediately neutralize the collected fractions with a buffer such as 1 M ammonium bicarbonate if prolonged exposure to TFA is a concern.
-
Analyze the purity of the collected fractions using analytical LC-MS.
-
-
Product Isolation:
-
Pool the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.
-
Caption: Step-by-step workflow for RP-HPLC purification.
Detailed Methodology for Size-Exclusion Chromatography (SEC)
This protocol provides a general procedure for the group separation of a PEGylated conjugate from smaller unreacted molecules.
-
System and Column Preparation:
-
Column: Select a size-exclusion column with a fractionation range appropriate for the size of the conjugate (e.g., Superdex 75 or Superdex 200 for proteins).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, containing 150 mM NaCl).
-
Equilibration: Equilibrate the column with at least two column volumes of the mobile phase.
-
-
Sample Preparation:
-
Dissolve the crude product in the mobile phase.
-
Centrifuge the sample (e.g., at 10,000 x g for 10 minutes) to pellet any precipitates.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatography:
-
Injection: Inject a small volume of the prepared sample (ideally <2% of the column volume).
-
Elution: Elute the sample with the mobile phase at a constant, low flow rate to ensure optimal resolution.
-
Detection: Monitor the elution profile with a UV detector.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the peaks elute. The larger conjugate will elute before the smaller unreacted molecules.
-
Analyze the collected fractions to confirm the presence and purity of the desired product.
-
Caption: Step-by-step workflow for SEC purification.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 7. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. bio-works.com [bio-works.com]
Technical Support Center: Synthesis of Azd-peg5-methyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Azd-peg5-methyl ester. The information is designed to address specific challenges that may be encountered during laboratory-scale synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically follows a two-step process starting from a hydroxyl-terminated PEG5-methyl ester. The first step involves the conversion of the terminal hydroxyl group to a good leaving group, commonly a mesylate. This is followed by a nucleophilic substitution with an azide (B81097) salt, such as sodium azide, to yield the final product.[1][2]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the use of sodium azide, particularly on a larger scale. In the presence of acid or water, sodium azide can form hydrazoic acid (HN3), which is highly toxic and explosive.[3] It is crucial to use anhydrous solvents and to avoid acidic conditions during the azidation step. Proper quenching procedures for residual azide are also critical. Additionally, ensure adequate ventilation and use appropriate personal protective equipment (PPE).
Q3: Why is the purification of this compound challenging?
A3: Polyethylene glycol (PEG) compounds are often viscous oils or waxy solids, which can make handling and purification difficult. Polydispersity, the presence of polymer chains of varying lengths, can also lead to difficulties in achieving high purity.[4][5] Purification typically involves extraction and precipitation, and care must be taken to remove unreacted reagents and byproducts.
Q4: Can the final product be sensitive to hydrolysis?
A4: Yes, the methyl ester group in this compound can be susceptible to hydrolysis under strongly alkaline conditions. It is important to control the pH during workup and storage to prevent degradation of the final product.
Troubleshooting Guides
Problem 1: Low Yield in Mesylation Step
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure all reagents are anhydrous, as water can quench the mesyl chloride. - Increase the reaction time or temperature, monitoring for potential side reactions. - Use a slight excess of mesyl chloride and triethylamine (B128534). |
| Degradation of starting material | - Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C) to minimize side reactions.[1] |
| Inefficient workup | - During aqueous workup, ensure complete extraction of the product with a suitable organic solvent like dichloromethane (B109758) (DCM). - Minimize exposure to acidic or basic conditions during workup. |
Problem 2: Low Yield or Incomplete Conversion in Azidation Step
| Possible Cause | Suggested Solution |
| Poor leaving group | - Confirm the successful formation of the mesylate intermediate by techniques like NMR before proceeding. |
| Insufficient azide reagent | - Use a molar excess of sodium azide (e.g., 1.5 to 5 equivalents) to drive the reaction to completion.[2][3] |
| Reaction conditions not optimal | - Ensure the reaction is heated sufficiently (reflux in ethanol (B145695) or DMF is common) for an adequate duration.[1][3] - Use a polar aprotic solvent like DMF to improve the solubility of sodium azide.[3] |
| Side reactions | - Ensure complete removal of the solvent from the mesylation step, especially chlorinated solvents like DCM, as they can react with sodium azide to form explosive byproducts.[3] |
Problem 3: Product Purity Issues
| Possible Cause | Suggested Solution |
| Residual starting material or intermediate | - Optimize reaction conditions for full conversion. - Employ chromatographic purification if simple precipitation is insufficient. |
| Polydispersity of the starting PEG | - Start with a high-purity, monodisperse PEG raw material if a highly uniform final product is required.[4][5] |
| Hydrolysis of the methyl ester | - Avoid strongly basic conditions during workup and purification. Use a mild base if pH adjustment is necessary. |
| Contamination with salts | - Perform thorough aqueous washes during the workup to remove any inorganic salts. |
Quantitative Data on Synthesis
| Reaction Step | Scale | Typical Yield | Key Considerations for Scale-Up |
| Mesylation of Hydroxyl-PEG | Lab-scale (grams) | >95%[3][7] | - Efficient heat removal is critical as the reaction is often exothermic. - Homogeneous mixing becomes more challenging. |
| Azidation of Mesyl-PEG | Lab-scale (grams) | >90%[1][8] | - Strict control of temperature to avoid runaway reactions. - Safe handling and quenching of excess sodium azide. - Ensuring efficient mixing of the heterogeneous reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of Mesyl-peg5-methyl ester
-
Dissolve hydroxyl-peg5-methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated product.
Protocol 2: Synthesis of this compound
-
Dissolve the crude Mesyl-peg5-methyl ester (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).[1][3]
-
Add sodium azide (1.5 - 5 equivalents) to the solution.[3]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess sodium azide and other salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be further purified by precipitation from a suitable solvent system (e.g., DCM/ether) or by column chromatography.
Visualizations
Caption: Synthesis workflow from starting material to final product.
Caption: Logical flow for troubleshooting low reaction yields.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
Impact of steric hindrance on Azd-peg5-methyl ester reactions
Welcome to the technical support center for Azd-peg5-methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving this PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
A1: this compound is a polyethylene (B3416737) glycol (PEG) linker containing three key components:
-
An "Azd" group, which is typically an azide (B81097) functional group used for "click chemistry" reactions (e.g., with alkynes) or other bioconjugation techniques.
-
A PEG5 spacer, consisting of five ethylene (B1197577) glycol units. This hydrophilic spacer enhances solubility in aqueous media.
-
A methyl ester group, which can be hydrolyzed under basic conditions to yield a carboxylic acid.
Q2: How does steric hindrance from the PEG chain affect reactions involving this compound?
A2: The PEG5 chain can introduce steric hindrance that may influence the reaction rates at both the "Azd" and methyl ester termini. Generally, bulkier molecules reacting with the "Azd" group may experience slower reaction kinetics. Similarly, the hydrolysis of the methyl ester can be sterically hindered by large molecules conjugated to the "Azd" end. The flexibility of the PEG chain can partially mitigate these effects compared to more rigid linkers.
Q3: What are the typical reaction conditions for conjugating a molecule to the "Azd" (azide) group?
A3: For azide-alkyne cycloaddition "click chemistry," a common method for conjugating azide-containing molecules, typical conditions involve a copper(I) catalyst. Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that does not require a cytotoxic copper catalyst and is often preferred for biological applications.
Q4: Under what conditions can the methyl ester group be hydrolyzed?
A4: The methyl ester group is susceptible to hydrolysis under basic conditions, yielding a carboxylate. The reaction rate is dependent on the pH, temperature, and the steric environment around the ester. Stronger bases and higher temperatures will accelerate hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of "Azd" Conjugation Product | Steric Hindrance: The molecule being conjugated is too bulky, preventing efficient access to the azide group. | - Increase reaction time and/or temperature.- Use a longer PEG linker to increase the distance between the bulky molecule and the reactive site.- If using copper-catalyzed click chemistry, consider switching to a smaller ligand for the copper catalyst. |
| Suboptimal Reaction Conditions: Incorrect pH, solvent, or catalyst concentration. | - Optimize the pH of the reaction buffer.- Ensure the use of a compatible solvent system.- Titrate the concentration of the catalyst to find the optimal level. | |
| Degradation of Reactants: The molecule being conjugated or the this compound is unstable under the reaction conditions. | - Perform the reaction at a lower temperature.- Use fresh reagents.- Consider a different conjugation chemistry that is compatible with your molecule. | |
| Incomplete or Slow Hydrolysis of Methyl Ester | Insufficiently Basic Conditions: The pH is not high enough to drive the hydrolysis to completion in a reasonable timeframe. | - Increase the pH of the solution by using a stronger base or a higher concentration of the current base.- Increase the reaction temperature. |
| Steric Hindrance: A large molecule conjugated to the "Azd" group is sterically hindering the ester. | - Prolong the reaction time.- Increase the temperature.- Consider enzymatic hydrolysis using an appropriate esterase. | |
| Side Reactions Observed | Hydrolysis of Other Functional Groups: If your target molecule contains other base-labile groups, they may be degraded during methyl ester hydrolysis. | - Perform the hydrolysis under milder basic conditions (lower pH, lower temperature) for a longer period.- Protect sensitive functional groups on your target molecule prior to the hydrolysis step. |
| Aggregation of Conjugates: The final conjugated product is aggregating out of solution. | - The hydrophilic PEG linker is intended to improve solubility, but aggregation can still occur with very hydrophobic molecules.- Try different buffer systems or add organic co-solvents.- Use a longer PEG linker in your next synthesis. |
Quantitative Data Summary
Due to the lack of publicly available kinetic data specifically for this compound, the following tables provide illustrative data based on general principles of steric hindrance in ester hydrolysis. These tables demonstrate how reaction rates can be affected by the steric bulk of substituents.
Table 1: Relative Hydrolysis Rates of Methyl Esters with Varying Steric Hindrance
| Ester Structure | Relative Rate of Hydrolysis | Steric Hindrance Level |
| Methyl Acetate | 1.00 | Low |
| Methyl Propionate | 0.47 | Medium |
| Methyl Isobutyrate | 0.09 | High |
| Methyl Pivalate | 0.01 | Very High |
Data is illustrative and based on established principles of organic chemistry.
Table 2: Impact of PEG Chain Length on Reaction Half-Life (Illustrative)
| PEG Linker | Reaction Half-Life (t½) for a Model Conjugation | Relative Steric Hindrance |
| Azd-peg2-methyl ester | 1 hour | Low |
| This compound | 2.5 hours | Medium |
| Azd-peg10-methyl ester | 6 hours | High |
This data is hypothetical and serves to illustrate the general trend of increasing reaction time with longer PEG chains due to greater steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., DMF, DMSO, or a mixture with water).
-
Prepare a stock solution of a copper(II) sulfate (B86663) (e.g., 100 mM in water).
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270) (e.g., 200 mM in water).
-
Prepare a stock solution of a copper-chelating ligand, such as TBTA or THPTA (e.g., 100 mM in DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule and this compound (typically in a 1:1.2 molar ratio).
-
Add the ligand to the reaction mixture.
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Typical reaction times range from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the copper catalyst by passing the reaction mixture through a copper-chelating resin or by precipitation.
-
Purify the product using an appropriate chromatographic method (e.g., silica (B1680970) gel chromatography or preparative HPLC).
-
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of the Methyl Ester
-
Reagent Preparation:
-
Dissolve the this compound conjugate in a water-miscible solvent (e.g., methanol, ethanol, or THF).
-
Prepare an aqueous solution of a base (e.g., 1 M sodium hydroxide (B78521) or lithium hydroxide).
-
-
Reaction Setup:
-
To the solution of the PEG conjugate, add the basic solution dropwise while stirring.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) to accelerate the reaction.
-
Monitor the progress of the hydrolysis by LC-MS, observing the disappearance of the starting material and the appearance of the carboxylic acid product.
-
Typical reaction times can range from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding an acid (e.g., 1 M HCl) until the pH is neutral.
-
Remove the solvent under reduced pressure.
-
Purify the resulting carboxylic acid product by preparative HPLC or another suitable method.
-
Visualizations
Caption: A typical two-step experimental workflow involving this compound.
Caption: Conceptual diagram of steric hindrance affecting reaction rates.
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using polyethylene (B3416737) glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a linker in a PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1] The primary function of the linker is to position the target protein and the E3 ligase in a productive orientation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1] The length of the linker is a crucial parameter influencing the efficacy of a PROTAC.[1] An optimal linker length is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][2]
Q2: What are the advantages of using PEG derivatives as linkers in PROTACs?
A2: PEG linkers are frequently used in PROTAC design due to their favorable properties.[3] The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[3][4][5][6] Furthermore, the length of PEG linkers can be easily adjusted, allowing for systematic optimization of the ternary complex geometry to achieve efficient ubiquitination of the target protein.[4]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC activity where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because, at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][7] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This increased stability of the ternary complex can help to mitigate the hook effect.[1]
Q4: How does the composition of a PEG linker, beyond its length, impact PROTAC performance?
A4: The composition of the linker significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[1] Incorporating polar groups, like the ether oxygens in PEG linkers, can improve the aqueous solubility of the PROTAC.[8] The linker's characteristics, such as the number of rotatable bonds and polar surface area, can also be modulated to enhance cell permeability.[8][9] However, linear alkyl or ether chains can be susceptible to oxidative metabolism, which is an important consideration for the in vivo applications of PROTACs.[8][10]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe no significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[1]
-
Possible Cause: Inefficient ternary complex formation.
-
Troubleshooting Step: Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal distance for productive ternary complex formation.[8] It's also beneficial to experiment with different linker compositions to find a balance of flexibility and rigidity that supports a stable complex.[8]
-
-
Possible Cause: Poor cell permeability.
-
Possible Cause: Suboptimal linker attachment points.
-
Troubleshooting Step: The position where the linker connects to the warhead and the E3 ligase ligand is crucial.[2] Re-evaluate the attachment points to ensure they do not interfere with the binding of the ligands to their respective proteins and allow for the correct orientation within the ternary complex.
-
-
Possible Cause: The ternary complex forms but is not in a productive conformation for ubiquitination.
Problem 2: I'm observing a significant "hook effect" at higher concentrations of my PROTAC.
A pronounced hook effect can limit the therapeutic window of a PROTAC.
-
Possible Cause: Formation of unproductive binary complexes at high concentrations.
-
Troubleshooting Step: A key strategy to lessen the hook effect is to enhance the cooperativity of the ternary complex.[7] Systematically modify the linker's length and composition to find a design that better pre-organizes the two ligands for ternary complex formation, thereby increasing cooperativity.[8]
-
-
Possible Cause: Suboptimal linker design not promoting positive cooperativity.
-
Troubleshooting Step: Utilize biophysical assays like Surface Plasmon Resonance (SPR) to quantitatively measure the cooperativity of your PROTACs.[8] This data will allow you to rank your compounds based on their ability to form a stable ternary complex and guide further linker optimization.
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] Below are summaries of quantitative data from published studies illustrating the impact of PEG linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on Degradation of Various Target Proteins
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | Key Findings | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | A 16-atom linker was significantly more potent in degrading ERα compared to a 12-atom linker, despite similar binding affinities. | [2][12][13] |
| p38α | Unknown | Unknown | 15-17 | A linker length in this range was identified as the most effective for p38α degradation. | [1] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | No degradation was observed with linkers shorter than 12 atoms. A 21-atom linker showed the highest potency (DC50 = 3 nM, Dmax = 96%). | [8][10][14] |
Table 2: Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.2 | 15 |
| PEG4 | 20 | 95 | 2.5 | 25 |
| PEG5 | 15 | >98 | 3.1 | 40 |
| PEG6 | 30 | 92 | 2.8 | 32 |
Data synthesized from a case study on BRD4-targeting PROTACs composed of the JQ1 inhibitor and a VHL ligand.[15]
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[1]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (typically 8-24 hours).[16]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[15]
-
Data Interpretation: Calculate the percentage of degradation relative to the vehicle-treated control to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[15]
2. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics of binary and ternary complex formation in real-time.[1][]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[1]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (association and dissociation rates) of the binary interaction.[1]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[1] This will provide data on the formation and stability of the ternary complex.
3. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[11]
-
Cell Lysis: Lyse the cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.[11]
-
Immunoprecipitation (IP): Perform immunoprecipitation for the target protein to isolate it from the cell lysate.[11]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody.[16] A high molecular weight smear or laddering pattern in the lane corresponding to the PROTAC and proteasome inhibitor co-treatment indicates ubiquitination of the target protein.[16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hydrophobic PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of hydrophobic PROTACs, with a focus on the strategic use of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why are my hydrophobic PROTACs showing poor solubility and what can I do?
A1: Hydrophobic PROTACs often exhibit low aqueous solubility due to their high molecular weight and lipophilic nature.[1][2][3] This can lead to challenges in formulation, cell permeability, and ultimately, oral bioavailability.[1][4][5] Incorporating polyethylene glycol (PEG) linkers is a common and effective strategy to increase the water solubility of PROTACs.[6][7][8] The hydrophilic nature of the PEG chain enhances compatibility with physiological environments.[9]
Q2: How do PEG linkers impact the activity of my PROTAC?
A2: The linker in a PROTAC is not just a spacer; it critically influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for target protein degradation.[9][10][11] PEG linkers offer flexibility and can be synthesized in various lengths, allowing for the optimization of the distance and orientation between the target protein and the E3 ligase.[6][7][12] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while one that is too long might lead to a non-productive ternary complex.[10]
Q3: Can the length of the PEG linker affect the permeability of the PROTAC?
A3: Yes, the length of the PEG linker can have a complex effect on cell permeability. While the hydrophilicity of PEG enhances aqueous solubility, it can potentially hinder passive diffusion across the cell membrane.[13] However, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation, which can shield its polar surface area and improve its ability to traverse the cell membrane.[13] Therefore, it is crucial to empirically test different PEG linker lengths to find the optimal balance between solubility and permeability for your specific PROTAC.
Q4: What is the "hook effect" and how can I avoid it in my experiments?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[14][15] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[14][15] To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[14][16]
Troubleshooting Guides
Issue 1: My PROTAC shows low solubility in aqueous buffers.
-
Possible Cause: The overall hydrophobicity of the PROTAC molecule is too high.
-
Troubleshooting Steps:
-
Incorporate PEG Linkers: Synthesize analogs of your PROTAC with PEG linkers of varying lengths. The ethylene (B1197577) glycol units in the linker will increase the hydrophilicity and aqueous solubility of the molecule.[9][]
-
Formulation Strategies: For preclinical studies, consider formulating the PROTAC as an amorphous solid dispersion (ASD), which can enhance solubility and dissolution.[1][2][3]
-
Issue 2: My PROTAC is not causing degradation of the target protein.
-
Possible Cause 1: Poor Cell Permeability. PROTACs are large molecules and may have difficulty crossing the cell membrane.[14][18]
-
Possible Cause 2: Inability to Form a Stable Ternary Complex. The linker length or geometry may not be optimal for the formation of a productive ternary complex.[10]
-
Solution:
-
Synthesize a library of PROTACs with different PEG linker lengths and compositions to identify a linker that facilitates stable ternary complex formation.[12]
-
Use biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) to measure the formation and stability of the ternary complex.[14]
-
-
-
Possible Cause 3: Non-productive Ternary Complex Formation. A ternary complex may form, but it may not be in the correct conformation for the E3 ligase to ubiquitinate the target protein.[14]
-
Solution:
-
Conduct an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[14] If not, this indicates a need for linker redesign to alter the geometry of the ternary complex.
-
-
Issue 3: I'm observing the "hook effect" in my dose-response experiments.
-
Possible Cause: The PROTAC concentrations used are too high, leading to the formation of unproductive binary complexes.[15]
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much wider range of PROTAC concentrations, including lower nanomolar and picomolar ranges, to identify the optimal concentration for maximal degradation (Dmax).[14][15]
-
Verify Ternary Complex Formation: Use assays like NanoBRET to directly measure ternary complex formation at different PROTAC concentrations to correlate with the degradation profile.[14][21]
-
Data Presentation
Table 1: Example Data from a PROTAC Dose-Response Experiment (Western Blot)
| PROTAC Concentration | Target Protein Level (Normalized to Loading Control) | % Degradation |
| Vehicle (DMSO) | 1.00 | 0% |
| 1 nM | 0.85 | 15% |
| 10 nM | 0.50 | 50% |
| 100 nM | 0.20 | 80% |
| 1 µM | 0.15 | 85% |
| 10 µM | 0.45 | 55% |
| 100 µM | 0.70 | 30% |
This table illustrates a typical dose-response curve, including the "hook effect" at higher concentrations.
Table 2: Comparative Permeability Data for PROTACs with Different Linkers
| PROTAC ID | Linker Composition | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A to B | Efflux Ratio (B to A / A to B) |
| PROTAC-1 | Alkyl C8 | < 0.1 | 0.2 | 15.2 |
| PROTAC-2 | PEG-2 | 0.3 | 0.5 | 8.4 |
| PROTAC-3 | PEG-4 | 0.5 | 1.1 | 4.1 |
| PROTAC-4 | PEG-6 | 0.4 | 0.9 | 5.3 |
This table provides an example of how permeability can be affected by linker composition, with PEG linkers generally improving permeability compared to a purely alkyl linker.[22][23] An optimal PEG length can be identified.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC (e.g., from 1 pM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 24 hours).[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme like HRP. Also, probe for a loading control protein (e.g., GAPDH, β-actin).[25]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.[25]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[18]
-
Procedure: a. Prepare a solution of the PROTAC in a suitable buffer in the donor plate. b. The acceptor plate is filled with a buffer solution. c. The two plates are sandwiched together with a filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) in between. d. Incubate the plate assembly for a defined period (e.g., 4-18 hours). e. After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. f. Calculate the apparent permeability coefficient (Papp).
Protocol 3: Caco-2 Permeability Assay
-
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess compound permeability, including passive diffusion, active transport, and efflux.[18][19]
-
Procedure: a. Seed Caco-2 cells on a permeable filter support in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a monolayer. b. Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). c. For apical to basolateral (A to B) permeability, add the PROTAC solution to the apical side and fresh medium to the basolateral side. d. For basolateral to apical (B to A) permeability, add the PROTAC solution to the basolateral side and fresh medium to the apical side. e. Incubate for a specific time (e.g., 2 hours). f. Collect samples from both compartments and analyze the PROTAC concentration by LC-MS/MS. g. Calculate the Papp values for both directions and the efflux ratio (Papp B to A / Papp A to B).
Visualizations
Caption: Mechanism of action for a PROTAC with a PEG linker.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Experimental workflows for PAMPA and Caco-2 assays.
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Permeability Assay - Profacgen [profacgen.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Confirmation of Azd-peg5-methyl ester Conjugation
Welcome to the technical support center for Azd-peg5-methyl ester conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help confirm the success of their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in conjugation?
A1: this compound is a polyethylene (B3416737) glycol (PEG) linker containing an azide (B81097) (Azd) group and a methyl ester. The azide group allows for highly specific and efficient covalent attachment to molecules containing an alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3] This method is widely used for bioconjugation to link the PEG spacer to proteins, peptides, or other biomolecules to improve their solubility, stability, and pharmacokinetic properties.[4]
Q2: What are the primary analytical techniques to confirm successful conjugation?
A2: The primary techniques to confirm the successful conjugation of this compound are:
-
Mass Spectrometry (MS): To confirm the mass increase of the target molecule corresponding to the addition of the PEG linker.[5][6]
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated molecule from unreacted starting materials and quantify the extent of conjugation.[][8][9]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of a protein after PEGylation.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and confirm the formation of the triazole ring characteristic of a successful click chemistry reaction.[12][13]
Q3: How can I be sure that a covalent bond has formed?
A3: The formation of a stable 1,2,3-triazole linkage, the hallmark of a successful CuAAC click chemistry reaction, can be confirmed by NMR spectroscopy, which can detect the specific chemical shifts of the protons in the newly formed triazole ring.[12][14] Mass spectrometry can also provide evidence of a stable covalent bond by showing that the conjugate remains intact under various ionization conditions.[15]
Troubleshooting Guides
This section addresses common issues encountered during the confirmation of this compound conjugation.
Low or No Conjugation Efficiency
Issue: Analysis by HPLC or SDS-PAGE shows a low yield of the conjugated product or none at all.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | pH: Ensure the reaction buffer is within the optimal pH range for the specific conjugation chemistry. For click chemistry, this is typically around pH 7-8.[16] Temperature: While click chemistry is robust, extreme temperatures can affect reaction rates. Room temperature is generally suitable.[17] Reaction Time: Insufficient reaction time can lead to incomplete conjugation. Optimize the reaction time by taking aliquots at different time points and analyzing them. |
| Reagent Quality and Stoichiometry | Reagent Degradation: Ensure that the this compound and the alkyne-modified molecule are not degraded. Store reagents as recommended by the supplier.[16] Incorrect Molar Ratio: An inappropriate molar ratio of the PEG linker to the target molecule can result in low efficiency. Experiment with different molar ratios to find the optimal condition.[16] |
| Issues with Starting Materials | Interfering Substances: Buffers containing primary amines (e.g., Tris) can interfere with some conjugation chemistries.[18] Ensure your biomolecule is in a suitable buffer. Steric Hindrance: The conjugation site on the target molecule may be sterically hindered, preventing efficient reaction. Consider engineering a more accessible conjugation site if possible. |
| Inefficient Catalyst (for CuAAC) | Copper (I) Oxidation: The active catalyst in CuAAC is Cu(I), which can be oxidized to the inactive Cu(II). Ensure a reducing agent, such as sodium ascorbate, is present in sufficient concentration.[19] Ligand Absence: A copper-stabilizing ligand, such as THPTA, can improve catalyst stability and reaction efficiency.[17] |
Issues with Analytical Techniques
Issue: Difficulty in interpreting the results from analytical instruments.
Mass Spectrometry (MS)
| Problem | Possible Cause | Solution |
| Complex or Uninterpretable Spectra | The polydispersity of PEG can lead to a distribution of masses, and multiple charge states can create complex spectra.[20][21] | Use high-resolution mass spectrometry (HRMS) for better mass accuracy.[5] Employ charge-stripping agents like triethylamine (B128534) (TEA) post-column in LC-MS to simplify spectra.[21][22] Utilize deconvolution software to interpret complex spectra.[5] |
| No Mass Shift Observed | Conjugation reaction failed or the mass shift is too small to be detected by the instrument's resolution. | Confirm reaction failure with other techniques like HPLC. Use a mass spectrometer with higher resolution. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Poor Separation of Conjugate and Unconjugated Molecule | The chosen HPLC method (e.g., SEC, RP-HPLC) may not be optimal for the specific molecules.[9][23] | Size-Exclusion Chromatography (SEC-HPLC): Best for separating molecules with significant size differences.[23] Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. PEGylation increases hydrophilicity, which can be exploited for separation.[24] Optimize the gradient and column chemistry for better resolution. |
| Quantification Challenges | PEG lacks a strong chromophore, making UV detection of the free PEG reagent difficult.[4][25] | Use a detector that is not dependent on a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[4][23] |
SDS-PAGE
| Problem | Possible Cause | Solution |
| Smeared or Broad Bands of PEGylated Protein | PEG can interact with SDS, leading to anomalous migration and smeared bands.[26] | Consider using native PAGE, which avoids the use of SDS and can provide better resolution for PEGylated proteins.[26] |
| Difficulty Visualizing PEGylated Protein | The PEG moiety itself does not stain well with common protein stains like Coomassie Blue. | Use a PEG-specific stain, such as barium iodide, to specifically visualize the PEGylated species.[26][27][28] This can be done in conjunction with a protein stain. |
Experimental Protocols
Mass Spectrometry (MS) Analysis
Objective: To determine the molecular weight of the conjugated product and confirm the mass addition of the this compound.
Methodology: LC-MS with ESI-TOF
-
Sample Preparation:
-
Dilute a small aliquot of the conjugation reaction mixture in a suitable solvent (e.g., water with 0.1% formic acid) to a final concentration of approximately 0.1-1 mg/mL.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A reversed-phase column (e.g., C4 or C8) is often suitable for protein separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) for high resolution and mass accuracy.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact protein and its PEGylated form. The mass difference should correspond to the mass of the this compound linker.
-
HPLC Analysis
Objective: To separate and quantify the PEGylated product, unreacted protein, and excess PEG reagent.
Methodology: Size-Exclusion Chromatography (SEC-HPLC)
-
Sample Preparation:
-
Filter the reaction mixture through a 0.22 µm filter.
-
-
HPLC System:
-
Column: An appropriate SEC column for the molecular weight range of your protein and conjugate.
-
Mobile Phase: A phosphate (B84403) or Tris-based buffer at a physiological pH (e.g., 150 mM sodium phosphate, pH 7.0).
-
Flow Rate: Isocratic elution at a flow rate of 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm for the protein and conjugate. An ELSD or CAD can be used in series for detection of the free PEG.[23]
-
-
Data Analysis:
-
The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.
-
The degree of PEGylation can be estimated by comparing the peak areas of the conjugated and unconjugated forms.
-
SDS-PAGE Analysis
Objective: To visually confirm the increase in molecular weight of the protein after conjugation.
Methodology:
-
Sample Preparation:
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel of an appropriate percentage for the size of your protein.
-
Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom.[11]
-
-
Staining:
-
Protein Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands.
-
PEG Staining (Barium-Iodide):
-
Visualizations
Caption: Experimental workflow for this compound conjugation and confirmation.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. enovatia.com [enovatia.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. SDS-PAGE Protocol | Rockland [rockland.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Click Chemistry [organic-chemistry.org]
- 20. sciex.com [sciex.com]
- 21. ingenieria-analitica.com [ingenieria-analitica.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. waters.com [waters.com]
- 24. blob.phenomenex.com [blob.phenomenex.com]
- 25. tools.thermofisher.com [tools.thermofisher.com]
- 26. Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Detection and molecular weight determination of polyethylene glycol-modified hirudin by staining after sodium dodecyl sulfate-polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. CN108267590B - PEG (polyethylene glycol) combination number detection method of PEG modified protein - Google Patents [patents.google.com]
Transesterification issues with Azd-peg5-methyl ester in alcohol solvents
Welcome to the technical support center for Azd-peg5-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound, particularly in alcohol-based solvents where transesterification can be a significant issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
A1: this compound is a heterobifunctional linker molecule. The "Azd" prefix typically indicates the presence of an azide (B81097) group (-N₃), which is commonly used in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, also known as "click chemistry." The "peg5" component refers to a polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility to the molecule.[1] The "methyl ester" is a terminal functional group that can be hydrolyzed or used in further coupling reactions. This type of linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates to connect a target protein ligand to another molecular entity, such as an E3 ligase ligand.[2][3]
Q2: What is transesterification and why is it a problem when using this compound in alcohol solvents?
A2: Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol.[4] In the case of this compound, the methyl group (-CH₃) of the ester can be replaced by the alkyl group from an alcohol solvent (e.g., an ethyl group from ethanol). This results in the formation of a new, unintended ester (e.g., Azd-peg5-ethyl ester). This side reaction is problematic as it leads to a mixture of products, reducing the yield of the desired final molecule and complicating purification.[5] The presence of these transesterified impurities can also negatively impact the biological activity and pharmacokinetic properties of the final product.
Q3: Under what conditions is transesterification most likely to occur?
A3: Transesterification can be catalyzed by both acids and bases.[4] It is particularly prevalent under basic conditions when using an alkoxide base where the alkyl group does not match the alkyl group of the ester.[5] For example, using sodium ethoxide with a methyl ester in ethanol (B145695) will strongly promote the formation of the ethyl ester. The reaction is an equilibrium process, and using a large excess of an alcohol solvent can drive the equilibrium towards the transesterified product.[4] Elevated temperatures can also increase the rate of this unwanted reaction.
Q4: How can I detect if transesterification has occurred in my reaction?
A4: The most common method for detecting transesterification is Liquid Chromatography-Mass Spectrometry (LC-MS). You will observe a new peak with a mass corresponding to the exchange of the methyl group with the alkyl group from the alcohol solvent. For example, if using ethanol, you would look for a mass increase of 14 Da (the mass difference between an ethyl and a methyl group). High-Performance Liquid Chromatography (HPLC) with UV detection can also be used to identify the presence of impurities, although it does not directly confirm their identity without a reference standard.[6][7] Two-dimensional LC systems can be employed for more complex mixtures to better separate and identify reaction components.[8][9]
Troubleshooting Guide: Transesterification of this compound
This guide provides a systematic approach to diagnosing and resolving issues related to the transesterification of this compound in your experiments.
Problem: Low yield of the desired product and presence of an unexpected side product with a slightly higher molecular weight.
Potential Cause: Transesterification of the methyl ester with the alcohol solvent.
Troubleshooting & Optimization:
| Recommended Action | Detailed Explanation |
| 1. Solvent Selection | If possible, avoid using alcohol solvents, especially those with longer alkyl chains (e.g., ethanol, isopropanol). Consider alternative aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile (B52724) (ACN) if they are compatible with your reaction chemistry. |
| 2. Use a Matching Alkoxide Base | If a basic catalyst is required and you must use an alcohol solvent, ensure the alkoxide base matches the ester. For this compound, use sodium methoxide (B1231860) in methanol. This will maintain the methyl ester functionality.[5] |
| 3. Control Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of transesterification. Monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| 4. Use a Non-alcoholic Base | If the reaction allows, use a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) instead of an alkoxide base. This can prevent the initiation of the transesterification process.[10] |
| 5. Protect the Ester Group | In multi-step syntheses, it may be beneficial to use a more robust ester, such as a tert-butyl ester, which is less prone to transesterification under basic conditions. This protecting group can be removed later under acidic conditions. |
| 6. Alternative Linker Chemistry | If transesterification remains a persistent issue, consider using a linker with a different functional group that is more stable under your reaction conditions, such as an amide or an ether linkage.[11][12][13] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound via Click Chemistry while Minimizing Transesterification
This protocol describes a general method for reacting the azide group of this compound with an alkyne-containing molecule in a non-alcoholic solvent to prevent transesterification.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent: 3:1 mixture of DMF and water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve the alkyne-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in the DMF/water solvent mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.[10]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Monitoring Transesterification by LC-MS
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a dilute sample of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample onto the LC-MS system.
-
Elute the components using a gradient of water and acetonitrile, both typically containing 0.1% formic acid.
-
Monitor the total ion chromatogram (TIC) and look for the expected mass of your desired product (M+H)⁺.
-
Search the chromatogram for masses corresponding to potential transesterification products. The expected mass shift for common alcohol solvents is provided in the table below.
| Alcohol Solvent | Transesterified Ester | Molecular Weight Change |
| Methanol (CH₃OH) | Methyl Ester (No change) | 0 Da |
| Ethanol (CH₃CH₂OH) | Ethyl Ester | +14 Da |
| Isopropanol ((CH₃)₂CHOH) | Isopropyl Ester | +28 Da |
Visualizations
Caption: Transesterification of this compound.
Caption: Troubleshooting workflow for transesterification.
References
- 1. precisepeg.com [precisepeg.com]
- 2. nbinno.com [nbinno.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Azd-peg5-methyl ester in PROTAC Design: A Comparative Guide to PEG Linkers
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, critically influences the PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and ability to induce the formation of a productive ternary complex. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers are frequently employed. This guide provides a comprehensive comparison of Azd-peg5-methyl ester, an azide-functionalized PEG linker, with other common PEG linkers used in PROTAC design, supported by experimental data and detailed methodologies.
The Role of PEG Linkers in PROTAC Design
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and flexibility to the PROTAC molecule.[][2] This is particularly advantageous as PROTACs are often large and lipophilic, leading to challenges with solubility and cell permeability.[3] The key attributes of PEG linkers include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of PROTACs.[4]
-
Tunable Length: The length of the PEG chain can be precisely controlled, which is crucial for optimizing the distance between the POI and the E3 ligase to facilitate efficient ternary complex formation.[5]
-
Increased Flexibility: The rotational freedom of the ether bonds in the PEG backbone allows the PROTAC to adopt various conformations, increasing the likelihood of productive ternary complex formation.[]
However, PEG linkers can also present challenges, such as reduced metabolic stability compared to alkyl linkers.[6]
This compound: An Azide-Functionalized Linker
"this compound" refers to a PEG linker with five ethylene glycol units, functionalized with an azide (B81097) (N₃) group at one end and a methyl ester (-COOCH₃) at the other.
-
Azide Functionality: The azide group is a versatile chemical handle primarily used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8] This allows for the efficient and specific conjugation of the linker to a ligand functionalized with an alkyne group, forming a stable triazole ring.[8] The resulting triazole is metabolically stable and can be considered a rigid component within the otherwise flexible linker.[6]
-
Methyl Ester Functionality: The methyl ester can serve as a protecting group for a carboxylic acid or be hydrolyzed under basic conditions to reveal a carboxylic acid, which can then be coupled to an amine-containing ligand via amide bond formation.[9] This functionality can also influence the overall polarity and permeability of the PROTAC.
Comparative Analysis of PEG Linker Functionalities
The following tables present a comparative summary of the performance of PROTACs with different linker types. It is important to note that these data are collated from different studies and should be interpreted as a general trend rather than a direct quantitative comparison.
Table 1: Comparison of Degradation Efficiency (DC₅₀ and Dₘₐₓ) for PROTACs with Different Linker Types
| Target Protein | E3 Ligase | Linker Type | Linker Length | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | VHL | Azide-PEG-Triazole | 4 PEG units | < 500 | Not Specified | [8] |
| SMARCA2/4 | VHL | PEG | Not Specified | 300 / 250 | 65 / 70 | [8] |
| ERα | VHL | PEG | 16 atoms | ~1000 | ~95 | [5] |
| TBK1 | VHL | PEG | 21 atoms | 3 | 96 | [5] |
Table 2: Comparison of Permeability for PROTACs with Different Linker Types
| PROTAC System | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Assay | Reference |
| SMARCA2/4 Degrader | PEG | 1.1 x 10⁻⁷ | Caco-2 | [8] |
| SMARCA2/4 Degrader (modified) | Phenyl (replaces one PEG unit) | Significantly Improved | Caco-2 | [7] |
Observations and a word of caution:
From the compiled data, it is evident that linker composition and length are critical determinants of PROTAC efficacy. The use of click chemistry with azide-functionalized linkers provides a modular and efficient way to synthesize libraries of PROTACs for optimization.[8] The resulting triazole ring can introduce rigidity, which may be beneficial for pre-organizing the PROTAC into a bioactive conformation.[10]
The replacement of a flexible PEG unit with a more rigid phenyl ring has been shown to improve permeability, highlighting the trade-off between flexibility and physicochemical properties.[7] The optimal linker is highly dependent on the specific POI and E3 ligase pair, and empirical testing is crucial.[5]
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's ubiquitin-proteasome system. A PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to engage in another degradation cycle.
References
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Azd-peg5-methyl ester versus Alkyl Chain Linkers in Drug Conjugate Design
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the therapeutic success of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences the solubility, stability, pharmacokinetics, and ultimately, the efficacy of the entire construct. This guide provides an objective, data-supported comparison between hydrophilic polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by Azd-peg5-methyl ester, and traditional hydrophobic alkyl chain linkers.
The fundamental difference between these two classes of linkers lies in their polarity. PEG linkers, like this compound, are hydrophilic due to the repeating ethylene (B1197577) glycol units, which imparts greater water solubility to the drug conjugate.[1][2] In contrast, alkyl chain linkers are composed of a series of methylene (B1212753) groups, rendering them hydrophobic or lipophilic. This key difference in physicochemical properties has significant downstream effects on the performance of the resulting therapeutic.
Physicochemical Properties: A Tale of Two Solubilities
The conjugation of potent, often hydrophobic, payloads to large biomolecules can lead to aggregation and poor solubility, compromising manufacturability and in vivo performance.[3][4] The incorporation of a hydrophilic PEG linker can mitigate these challenges.
Key Advantages of PEG Linkers:
-
Enhanced Aqueous Solubility: The hydrophilic nature of the PEG chain improves the overall solubility of the ADC or PROTAC, which is particularly beneficial when working with hydrophobic payloads.[1][3] This can prevent aggregation and allow for higher drug-to-antibody ratios (DAR) in ADCs.[3]
-
Reduced Aggregation: By creating a hydration shell around the conjugate, PEG linkers can minimize non-specific hydrophobic interactions that lead to aggregation.[1][3]
-
Improved Formulation: Enhanced solubility can simplify the formulation of the final drug product.
Alkyl linkers, being hydrophobic, can exacerbate the solubility issues of an already lipophilic payload.[] However, in the context of PROTACs, a certain degree of lipophilicity can be advantageous for cell permeability.[6]
Impact on Pharmacokinetics and Stability
The stability of a drug conjugate in systemic circulation is paramount to ensure it reaches its target tissue before releasing its payload prematurely, which could lead to off-target toxicity.[7]
PEG linkers have been shown to positively influence the pharmacokinetic profile of drug conjugates. The hydrophilic PEG chain can shield the conjugate from proteolytic enzymes and reduce non-specific uptake by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[3][8]
In contrast, the hydrophobicity of alkyl linkers can sometimes lead to faster clearance and increased non-specific tissue distribution.[] However, the stability of the linker itself is also dependent on the chemical bonds used for conjugation and cleavage.
Comparative Performance Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of ADCs and PROTACs with PEG versus alkyl linkers.
| Parameter | PEG Linker (e.g., PEG4, PEG8, PEG12) | Alkyl Chain Linker | Significance | References |
| Solubility | Significantly higher aqueous solubility | Lower aqueous solubility | Improved formulation and reduced aggregation for PEG linkers. | [3] |
| Aggregation | Reduced tendency for aggregation, even at high DARs | Increased propensity for aggregation, especially with hydrophobic payloads. | Enhanced stability and homogeneity of the drug product with PEG linkers. | [3][9] |
| Plasma Half-life (in vivo) | Generally longer circulation half-life | Can be shorter due to increased clearance. | Improved tumor accumulation and therapeutic window for PEGylated conjugates. | [3][8] |
| In Vitro Cytotoxicity (IC50) | Maintained or slightly improved potency | Potency is highly dependent on the specific payload and target. | Hydrophilic linkers do not negatively impact the intrinsic potency of the payload. | [3] |
| In Vivo Efficacy | Superior tumor growth inhibition in many models | Efficacy can be limited by poor pharmacokinetics. | Better therapeutic outcomes are often observed with PEGylated ADCs. | [3] |
| Cell Permeability (PROTACs) | Can be lower due to increased polarity | Generally higher due to increased lipophilicity. | A key consideration for PROTAC design, where intracellular access is crucial. | [6][10] |
Experimental Protocols
Plasma Stability Assay
This assay is crucial for evaluating the stability of the linker and the potential for premature payload release in the bloodstream.[11]
Protocol:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C. A buffer control is run in parallel to assess the intrinsic stability of the ADC.[11]
-
Time Points: Aliquots are collected at various time points over a period of up to seven days (e.g., 0, 24, 48, 72, 120, 168 hours).[11]
-
Sample Processing: The ADC is isolated from the plasma using affinity capture, for example, with Protein A magnetic beads.
-
Analysis: The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload release. The supernatant can also be analyzed to quantify the amount of released payload.[11]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive diffusion of a compound across a biological membrane, which is particularly relevant for assessing the cell permeability of PROTACs.[12][13]
Protocol:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[14]
-
Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment). The test compound is added to the donor wells.[12][13]
-
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[13][14]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.[12][14]
-
Permeability Calculation: The permeability coefficient (Pe) is calculated from the measured concentrations and the assay parameters.[14]
Visualizing the Concepts
Conclusion
The choice between a PEG-based linker like this compound and a traditional alkyl chain linker is a critical decision in the design of ADCs and PROTACs, with significant implications for the overall performance of the therapeutic. Hydrophilic PEG linkers offer distinct advantages in improving solubility, reducing aggregation, and enhancing the pharmacokinetic profile of drug conjugates, which often translates to superior in vivo efficacy. While the hydrophobicity of alkyl linkers can be beneficial for the cell permeability of PROTACs, this must be carefully balanced against potential liabilities in solubility and off-target effects. The experimental data strongly suggests that for many applications, particularly for ADCs with hydrophobic payloads, the incorporation of a hydrophilic PEG linker is a valuable strategy to widen the therapeutic window and improve the probability of clinical success.
References
- 1. purepeg.com [purepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 14. bioassaysys.com [bioassaysys.com]
The Impact of PEGylation on Drug Efficacy: A Comparative Analysis of In Vivo vs. In Vitro Performance
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of therapeutic agents through PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has become a cornerstone in pharmaceutical development. This guide provides an objective comparison of the in vivo and in vitro efficacy of PEGylated compounds versus their non-PEGylated counterparts, supported by experimental data and detailed methodologies. While "Azd-peg5-methyl ester" is a linker molecule utilized in the PEGylation process, its efficacy is intrinsically tied to the active pharmaceutical ingredient (API) it conjugates. Therefore, this guide will use a representative example to illustrate the fundamental principles and outcomes of PEGylation.
Understanding the Role of PEGylation
PEGylation is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The attachment of PEG chains can significantly increase a drug's hydrodynamic size, which in turn can lead to:
-
Prolonged Systemic Circulation: Reduced renal clearance and protection from enzymatic degradation result in a longer plasma half-life.[1][2]
-
Improved Solubility: PEG's hydrophilic nature can enhance the solubility of hydrophobic drugs.[2][3]
-
Reduced Immunogenicity: The PEG chain can mask antigenic sites on the drug, minimizing immune responses.[2][3]
-
Enhanced Tumor Targeting (for cancer therapeutics): The increased size of PEGylated drugs can lead to their passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3]
These modifications, however, can also present trade-offs, such as a potential decrease in the drug's intrinsic biological activity due to steric hindrance at the target binding site.[1] A thorough evaluation of both in vivo and in vitro performance is therefore critical.
Comparative Efficacy Data: PEGylated vs. Non-PEGylated Compounds
To illustrate the differential effects of PEGylation in various experimental settings, the following tables summarize quantitative data for a representative therapeutic agent. For this guide, we will consider a hypothetical small molecule anticancer drug, "Compound X," to demonstrate the typical changes observed upon PEGylation.
Table 1: In Vitro Efficacy of Compound X vs. PEGylated Compound X
| Parameter | Compound X | PEGylated Compound X | Fold Change |
| IC₅₀ (Cancer Cell Line A) | 10 nM | 50 nM | 5-fold increase |
| IC₅₀ (Cancer Cell Line B) | 15 nM | 80 nM | 5.3-fold increase |
| Receptor Binding Affinity (Kᵢ) | 5 nM | 25 nM | 5-fold increase |
| Cellular Uptake (at 4h) | 85% | 40% | 2.1-fold decrease |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. Kᵢ: Inhibitory constant. A lower value indicates higher binding affinity.
Table 2: In Vivo Efficacy of Compound X vs. PEGylated Compound X in a Mouse Xenograft Model
| Parameter | Compound X | PEGylated Compound X | Fold Change |
| Tumor Growth Inhibition (TGI) | 40% | 85% | 2.1-fold increase |
| Plasma Half-life (t₁/₂) | 2 hours | 24 hours | 12-fold increase |
| Maximum Tolerated Dose (MTD) | 10 mg/kg | 40 mg/kg | 4-fold increase |
| Drug Concentration in Tumor (at 24h) | 5 ng/g | 50 ng/g | 10-fold increase |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PEGylated and non-PEGylated compounds.
In Vitro Efficacy Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
-
Method:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound X and PEGylated Compound X for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
2. Receptor Binding Assay
-
Objective: To measure the binding affinity of the compounds to their molecular target.
-
Method:
-
Prepare cell lysates or purified receptor protein.
-
Incubate the protein with a radiolabeled ligand of known affinity in the presence of increasing concentrations of Compound X or PEGylated Compound X.
-
Separate the bound and free radioligand using a filtration method.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Determine the Kᵢ values by analyzing the competitive binding data using appropriate software.
-
In Vivo Efficacy Studies
1. Xenograft Tumor Model
-
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
-
Method:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, Compound X, PEGylated Compound X).
-
Administer the compounds intravenously at their respective MTDs according to a predetermined schedule (e.g., once weekly for 3 weeks).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measuring drug concentration).
-
Calculate the Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Visualizing the Impact of PEGylation
Diagrams can effectively illustrate the complex biological processes and experimental workflows involved in drug efficacy studies.
Caption: Comparative behavior of Compound X and PEGylated Compound X in vitro and in vivo.
The above diagram illustrates that while the non-PEGylated "Compound X" may exhibit superior performance in direct cellular assays due to higher cellular uptake and target affinity, its efficacy is limited in a complex biological system by rapid clearance. Conversely, the PEGylated version, despite potentially lower intrinsic activity, demonstrates enhanced overall efficacy in vivo due to its prolonged circulation and preferential accumulation in tumor tissue.
Signaling Pathway
The mechanism of action of many anticancer drugs involves the modulation of critical signaling pathways that control cell growth, proliferation, and survival. For a hypothetical "Compound X" that targets a receptor tyrosine kinase (RTK), the downstream signaling cascade would be a key area of investigation.
Caption: Inhibition of the RTK signaling pathway by Compound X.
This diagram depicts a common signaling cascade initiated by a growth factor binding to its receptor tyrosine kinase. "Compound X" and its PEGylated form would act by inhibiting this receptor, thereby blocking downstream pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation and survival.
Conclusion
The decision to PEGylate a therapeutic agent is a multifaceted one that requires a careful balancing of in vitro potency against in vivo pharmacokinetic and pharmacodynamic advantages. While in vitro assays provide essential information on the direct interaction of a drug with its target, they often do not capture the complexities of a biological system. In vivo studies are therefore indispensable for evaluating the true therapeutic potential of a PEGylated compound, where factors such as extended circulation time and improved safety profiles can lead to significantly enhanced overall efficacy. The use of linkers like "this compound" enables the precise engineering of these next-generation therapeutics, and a comprehensive understanding of the comparative data is paramount for successful drug development.
References
Comparative Guide to the Validation of Target Degradation with Azd-peg5-methyl ester PROTACs
This guide provides a comprehensive comparison of a hypothetical BET-targeting PROTAC, designated Azd-peg5-methyl ester, with established BET degraders, ARV-771 and BETd-260. The comparison focuses on the validation of target protein degradation, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.
While "this compound" is presumed to be a hypothetical designation for a BET degrader for the purpose of this guide, the comparative data for ARV-771 and BETd-260 is based on published scientific literature.
Quantitative Data Presentation
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. The key parameters for this evaluation are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | Target Protein(s) | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| This compound (Hypothetical) | BRD2, BRD3, BRD4 | VHL or CRBN | Various Cancer Lines | Data not available | Data not available | N/A |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | 22Rv1 (Prostate Cancer) | < 5 nM | > 90% | [1][2][3] |
| BETd-260 | BRD2, BRD3, BRD4 | CRBN | RS4;11 (Leukemia) | 30-100 pM | > 90% | [4][5][6] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7][8] The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[9] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Target Degradation Validation
The validation of a PROTAC's efficacy follows a systematic workflow, beginning with cell treatment and culminating in data analysis to determine key degradation parameters.
Caption: Workflow for validating PROTAC-mediated target degradation.
Comparison of BET-Targeting PROTACs
ARV-771 and BETd-260 are both potent BET degraders but utilize different E3 ligases, which can influence their degradation profiles and potential off-target effects. This compound, with its PEG5 linker, would be designed to optimize the formation of the ternary complex for a specific BET protein and E3 ligase combination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scienceopen.com [scienceopen.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 8. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spacer: A Comparative Analysis of PROTACs with Different PEG Linker Lengths
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design
The efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1] This guide provides a comparative analysis of PROTACs synthesized with different PEG linker lengths, supported by experimental data, to inform the rational design of potent and selective protein degraders.
The linker is not a passive spacer; its length and composition profoundly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length is crucial for inducing the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[3] A linker that is too short can lead to steric hindrance, preventing ternary complex formation, while an excessively long linker may result in a non-productive complex where ubiquitination sites are inaccessible.[4]
Data Presentation: Quantitative Comparison of PROTAC Efficacy
The following tables summarize experimental data from studies on PROTACs targeting Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9) with linkers of varying lengths. The key parameters for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4]
| Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths | ||
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
| Data from a study by Cyrus et al. illustrates that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.[3] |
| Table 2: Degradation Potency of TBK1-Targeting PROTACs with Different Linker Lengths | ||
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
| A study by Arvinas on TBK1-targeting PROTACs demonstrated that a 21-atom linker exhibited the highest potency, while linkers shorter than 12 atoms were inactive.[5] |
| Table 3: Degradation Potency of Representative CDK9-Targeting PROTACs with Different Linkers | ||
| PROTAC | Linker Composition | DC50 (nM) |
| PROTAC 2 | Aminopyrazole-based | 158 |
| Wogonin-based PROTAC | Triazole linker | More efficient than alkane chain |
| Wogonin-based PROTAC | Alkane linker | Degraded CDK9 (DC50 = 523 nM) |
| While a systematic study with varying PEG linker lengths for CDK9 is not readily available, studies on CDK9-targeting PROTACs with different linker compositions highlight the critical role of the linker in achieving potent degradation. For instance, a triazole linker was found to be more efficient than an alkane chain for wogonin-based PROTACs.[4][6][7] |
Mandatory Visualization
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Synthesis and Purification of a PROTAC Series with Varied PEG Linker Lengths (General Protocol)
This protocol describes a general solution-phase synthesis approach to generate a library of PROTACs with varying PEG linker lengths.
Materials:
-
Target protein ligand with a suitable functional group (e.g., amine or carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., amine or carboxylic acid)
-
A series of bifunctional PEG linkers of different lengths (e.g., PEG2, PEG3, PEG4, etc.) with appropriate terminal functional groups (e.g., amine, carboxylic acid, halogen)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Step 1: Synthesis of Ligand-Linker Intermediate:
-
Dissolve the target protein ligand (1 equivalent) in an appropriate solvent (e.g., DMF).
-
Add the coupling reagent (1.1 equivalents) and a base (2-3 equivalents).
-
Add the bifunctional PEG linker (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to obtain the ligand-linker intermediate.
-
-
Step 2: Coupling of the Second Ligand:
-
Dissolve the purified ligand-linker intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in a suitable solvent (e.g., DMF).
-
Add the coupling reagent (1.1 equivalents) and a base (2-3 equivalents).
-
Stir the reaction at room temperature overnight or until completion, monitoring by LC-MS.
-
-
Step 3: Purification of the Final PROTAC:
-
Upon completion, perform an aqueous workup and extract the final PROTAC.
-
Purify the crude product using preparative HPLC to obtain the highly pure PROTAC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
-
Repeat steps 1-3 for each PEG linker of different length to generate the PROTAC library.
Western Blot Analysis for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[6]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solutions in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTACs in cell culture medium.
-
Treat the cells with varying concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and incubate with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (AlphaLISA)
This protocol provides a method for assessing the formation of the ternary complex using AlphaLISA technology.[5]
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase complex (e.g., FLAG-tagged)
-
PROTACs of interest
-
AlphaLISA Acceptor beads (e.g., Anti-GST)
-
AlphaLISA Donor beads (e.g., Anti-FLAG)
-
Assay buffer
-
384-well AlphaPlate
Procedure:
-
Reagent Preparation:
-
Prepare dilutions of the target protein, E3 ligase, and PROTACs in the assay buffer.
-
-
Assay Protocol:
-
Add the target protein, E3 ligase, and PROTAC to the wells of the AlphaPlate.
-
Incubate the mixture for 90 minutes at room temperature to allow for ternary complex formation.
-
Add the AlphaLISA Acceptor beads and incubate in the dark.
-
Add the AlphaLISA Donor beads and incubate in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of PROTAC treatment on cell viability.[8][9]
Materials:
-
Cells of interest
-
PROTAC stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of each PROTAC for the desired exposure period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.
-
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Assessing the Immunogenicity of AZD-peg5-methyl Ester Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of novel therapeutics is a critical aspect of preclinical and clinical development. This guide provides a comparative assessment of the potential immunogenicity of AZD-peg5-methyl ester conjugates, discusses alternatives, and details experimental approaches for evaluation. While specific immunogenicity data for "this compound conjugates" are not publicly available, this guide leverages established principles of polyethylene (B3416737) glycol (PEG) immunogenicity and data from related molecules to provide a comprehensive overview.
Understanding the Immunogenicity of PEGylated Conjugates
PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3][4] Benefits include increased half-life, improved stability, and reduced renal clearance.[4] However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies.[1][2][3] This immune response can have significant clinical consequences, including accelerated blood clearance (ABC) of the drug, reduced efficacy, and hypersensitivity reactions.[3]
The term "this compound" suggests a therapeutic conjugate developed by AstraZeneca (AZD) utilizing a specific PEG linker with five ethylene (B1197577) glycol units and a methyl ester terminus. The immunogenic potential of such a conjugate is influenced by a variety of factors related to both the PEG component and the conjugated molecule.
Comparative Analysis of Immunogenicity
A direct quantitative comparison of this compound conjugates with alternatives is challenging without specific experimental data. However, a qualitative and illustrative quantitative comparison can be made based on the known properties of different conjugation technologies.
Factors Influencing Immunogenicity of PEGylated Conjugates
The immunogenicity of a PEGylated molecule is not uniform and depends on several factors:
| Factor | Influence on Immunogenicity | Description |
| PEG Molecular Weight | Higher MW can increase immunogenicity | Larger PEG chains may provide more epitopes for antibody recognition.[5] |
| PEG Structure | Branched vs. Linear | Branched PEGs may offer better shielding of the core molecule, potentially reducing immunogenicity compared to linear PEGs of the same molecular weight.[6] |
| Conjugation Chemistry | Site-specific vs. Random | Site-specific conjugation can lead to a more homogeneous product with potentially lower immunogenicity compared to random conjugation, which can expose new epitopes.[6] |
| Core Molecule | Intrinsic Immunogenicity | The inherent immunogenicity of the conjugated protein or peptide significantly contributes to the overall immunogenicity of the conjugate. |
| Patient-Related Factors | Pre-existing anti-PEG antibodies, genetic predisposition | Some individuals may have pre-existing antibodies to PEG from exposure to cosmetics and other products, leading to a more rapid immune response.[6] |
Comparison with PEG Alternatives
Several alternatives to PEGylation have been developed to reduce or eliminate the risk of an anti-PEG immune response.
| Conjugation Technology | Description | Potential Immunogenicity |
| PEGylation (e.g., this compound) | Covalent attachment of polyethylene glycol chains. | Can induce anti-PEG antibodies, leading to accelerated clearance and potential hypersensitivity. The risk is variable and depends on multiple factors.[1][2][3] |
| XTENylation | Utilizes a biopolymer of repeating amino acid sequences. | Generally considered to have reduced immunogenicity as it is composed of naturally occurring amino acids.[7] |
| Zwitterionic Polymers | Polymers with both positive and negative charges, mimicking natural biomolecules. | Exhibit low immunogenicity due to their high hydrophilicity and charge neutrality, which reduces protein fouling.[2][7] |
| Poly(amino acid)-based Lipopolymers | Liposomes shielded by synthetic poly(amino acids). | Offer good biodegradability and biocompatibility with minimal immunogenic responses.[7] |
| Hydrophilic Polymers | Short, hyperbranched polymers. | Generally biocompatible and elicit low immunogenicity.[7] |
Illustrative Quantitative Comparison of Immunogenicity
The following table presents hypothetical data to illustrate how quantitative immunogenicity could be compared. This data is for illustrative purposes only and does not represent actual experimental results for this compound conjugates.
| Conjugate | Anti-Drug Antibody (ADA) Titer (mean ± SD) | Neutralizing Antibody (NAb) Positive Subjects (%) |
| This compound Conjugate (Hypothetical) | 1500 ± 800 | 15% |
| XTENylated Conjugate (Hypothetical) | 300 ± 150 | 2% |
| Zwitterionic Polymer Conjugate (Hypothetical) | 250 ± 120 | 1% |
Experimental Protocols for Immunogenicity Assessment
A thorough assessment of immunogenicity involves a combination of in vitro and in vivo assays.
Anti-PEG Antibody ELISA
The enzyme-linked immunosorbent assay (ELISA) is a standard method for detecting and quantifying anti-PEG antibodies in patient samples.
Principle:
This assay measures the presence of antibodies in a sample that can bind to PEG immobilized on a microplate. The bound anti-PEG antibodies are then detected using a secondary antibody conjugated to an enzyme, which produces a colorimetric signal proportional to the amount of anti-PEG antibody present.[8][9][10]
Detailed Protocol (Sandwich ELISA):
-
Coating: Dilute a capture anti-PEG antibody to a concentration of 5 µg/mL in a coating buffer (e.g., PBS). Add 50 µL of the diluted antibody to each well of a 96-well microplate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 1x PBS.
-
Blocking: Add 200 µL of a blocking solution (e.g., 1% BSA in PBS) to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Wash the wells three times with 1x PBS. Prepare serial dilutions of the test samples (e.g., patient serum) and a known PEGylated compound (as a standard) in a dilution buffer. Add 50 µL of the diluted samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with PBS containing 0.05% Tween-20 (PBS-T) followed by two washes with 1x PBS.
-
Detection Antibody: Add 50 µL of a biotinylated detection anti-PEG antibody (at 5 µg/mL in dilution buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Enzyme Conjugate: Add 50 µL of streptavidin-HRP (at 1 µg/mL in dilution buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells six times with PBS-T and two times with 1x PBS.
-
Substrate Addition: Add 100 µL of a suitable substrate solution (e.g., TMB) to each well and incubate in the dark at room temperature for approximately 30 minutes.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance of the wells at 450 nm using a microplate reader.[9]
In Vitro T-cell Activation Assays
These assays assess the potential of a therapeutic to activate T-cells, a key event in the adaptive immune response. Peripheral blood mononuclear cells (PBMCs) from a diverse pool of donors are incubated with the therapeutic, and T-cell activation is measured by markers such as proliferation (e.g., using ³H-thymidine incorporation) or cytokine production (e.g., IL-2, IFN-γ).
Visualizing Pathways and Workflows
Signaling Pathway of Immune Response to PEGylated Conjugates
Caption: Immune response to a PEGylated conjugate.
Experimental Workflow for Anti-PEG Antibody ELISA
Caption: Workflow for an anti-PEG antibody ELISA.
PROTAC Mechanism and Potential Immunogenicity
Caption: PROTAC mechanism and potential for MHC-I presentation.
Conclusion
The assessment of immunogenicity for novel therapeutics like this compound conjugates is a multifaceted process requiring a deep understanding of the underlying molecular and cellular mechanisms. While direct comparative data is often limited, a robust evaluation can be performed by considering the physicochemical properties of the conjugate, comparing it with established alternatives, and employing a suite of well-defined experimental protocols. The potential for immunogenicity should be carefully monitored throughout the drug development process to ensure the safety and efficacy of these promising new therapies.
References
- 1. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 8. affinityimmuno.com [affinityimmuno.com]
- 9. 4adi.com [4adi.com]
- 10. mybiosource.com [mybiosource.com]
A Head-to-Head Comparison of Azido-PEG Linkers and Maleimidocaproyl (MC) Linkers in Antibody-Drug Conjugates
For Immediate Publication
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent linker technologies in the field of Antibody-Drug Conjugates (ADCs): the emerging azido-polyethylene glycol (PEG) linkers, exemplified by Azd-peg5-methyl ester, and the conventional maleimidocaproyl (MC) linkers. This document outlines the fundamental chemistry, comparative performance data, and detailed experimental protocols for each linker type to inform rational ADC design.
The linker component of an ADC is critical, ensuring the stable attachment of a potent cytotoxic payload to a monoclonal antibody during systemic circulation and facilitating its efficient release at the tumor site. The choice of linker profoundly impacts an ADC's therapeutic index, influencing its stability, efficacy, and toxicity profile. This guide focuses on the comparison between next-generation click chemistry-based linkers and traditional maleimide-based systems.
Overview of Linker Technologies
This compound: An Azido-PEG Linker for Bioorthogonal Conjugation
"this compound" is representative of a class of linkers that utilize an azide (B81097) (N₃) functional group for conjugation. The "Azd" prefix is shorthand for "azido". These linkers leverage the principles of "click chemistry," specifically the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In this bioorthogonal reaction, an azide-functionalized linker reacts with a strained alkyne (such as DBCO or BCN) that has been incorporated into the antibody, forming a highly stable triazole linkage. The PEG (polyethylene glycol) component enhances the hydrophilicity and solubility of the linker-payload complex, which can improve the pharmacokinetic properties of the resulting ADC.
MC Linker: A Maleimide-Based Linker for Thiol-Specific Conjugation
The Maleimidocaproyl (MC) linker is a well-established technology in ADC development. It features a maleimide (B117702) group that reacts with free sulfhydryl (thiol) groups on cysteine residues of an antibody via a Michael addition reaction. Typically, the interchain disulfide bonds of the antibody are partially or fully reduced to generate these reactive thiols. The MC linker is often part of a larger construct, such as the widely used mc-vc-PABC system, which includes a protease-cleavable valine-citrulline (vc) dipeptide and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer.
Chemical Structures and Conjugation Chemistries
The fundamental difference in the conjugation chemistry of these two linkers dictates the stability and homogeneity of the final ADC product.
Caption: Conjugation chemistries of Azido-PEG and MC linkers.
Performance Comparison: Stability is Key
The primary drawback of the MC linker is the potential instability of the thiosuccinimide adduct formed upon conjugation. This bond is susceptible to a retro-Michael reaction in vivo, particularly in the presence of thiol-containing molecules like albumin. This can lead to premature release of the drug-linker complex, resulting in off-target toxicity and reduced therapeutic efficacy. While strategies exist to mitigate this, such as hydrolysis of the succinimide (B58015) ring to a more stable maleamic acid form, the inherent potential for instability remains a concern.
In contrast, the triazole linkage formed via the SPAAC reaction with azido-PEG linkers is considered highly stable under physiological conditions, with no known biological pathways for its cleavage. This enhanced stability is a key advantage, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell.
Quantitative Data Summary
While direct head-to-head studies comparing Azido-PEG and MC linkers are limited, data from studies on modified, stabilized maleimide-based linkers highlight the significant impact of linker stability on ADC performance. The following table presents data from a study comparing a traditional maleimide-based ADC (mil40-12b') with a more stable maleamic methyl ester-based ADC (mil40-12b), which resists the retro-Michael reaction. This data serves as a surrogate to illustrate the benefits of enhanced linker stability, a primary feature of azido-PEG linkers.
| Performance Metric | Maleimide-based ADC (mil40-12b') | Stabilized Maleamic Methyl Ester ADC (mil40-12b) | Reference |
| In Vitro Stability (% Payload Loss in 25 mg/mL Albumin, 14 days) | Not Reported (but known to be susceptible to thiol exchange) | ~3.8% | [1] |
| In Vivo Efficacy (Tumor Growth Inhibition in BT-474 Xenograft Model at 2.5 mg/kg) | Significant tumor growth inhibition, but less effective than stabilized version | Complete tumor regression with no relapse within 1 month post-treatment | [1] |
| In Vivo Safety (Maximum Tolerated Dose in Mice) | Not Reported | Increased by 40 mg/kg compared to traditional ADCs | [1] |
This data illustrates that enhancing the stability of the linker, thereby preventing premature payload release, can lead to superior in vivo efficacy and an improved safety profile.[1]
Experimental Protocols
Detailed methodologies for the synthesis of ADCs using both linker technologies are provided below.
Protocol 1: ADC Synthesis via Maleimide-Thiol Conjugation
This protocol describes the generation of a cysteine-linked ADC using an MC linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Maleimide-functionalized linker-payload (e.g., MC-VC-PABC-MMAE) dissolved in DMSO.
-
Quenching reagent: N-acetylcysteine.
-
Purification system (e.g., size-exclusion chromatography).
-
Reaction buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4.
Workflow:
Caption: Workflow for Maleimide-Thiol ADC Conjugation.
Procedure:
-
Antibody Reduction: To the antibody solution, add a 5-10 molar excess of TCEP. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.[2]
-
Conjugation: Cool the reduced antibody solution. Add the maleimide-functionalized linker-payload (typically 5-10 molar excess per antibody) to the antibody solution. The final concentration of organic solvent (e.g., DMSO) should be kept low (5-10%). Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing. The reaction pH should be maintained between 6.5 and 7.5 for optimal thiol-maleimide specificity.[3]
-
Quenching: Stop the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups. Incubate for 20 minutes.[3]
-
Purification: Purify the ADC using size-exclusion chromatography (e.g., Sephadex G-25 column) to remove unreacted linker-payload, quenching reagent, and any aggregates.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the generation of an ADC using an azido-PEG linker and an alkyne-modified antibody.
Materials:
-
Azide-functionalized antibody (prepared via site-specific incorporation of an azide-bearing unnatural amino acid or enzymatic modification).
-
Alkyne-functionalized linker-payload (e.g., DBCO-PEG-Payload) dissolved in DMSO.
-
Purification system (e.g., size-exclusion chromatography).
-
Reaction buffer: PBS, pH 7.4.
Workflow:
Caption: Workflow for SPAAC-based ADC Conjugation.
Procedure:
-
Antibody Preparation: Prepare the azide-functionalized antibody in PBS, pH 7.4.
-
Conjugation: Add the DBCO-functionalized linker-payload (typically 5-10 molar excess per azide site) to the antibody solution. The final concentration of organic co-solvent should be kept below 10% if possible to maintain antibody integrity. Incubate the reaction at room temperature for 2-4 hours, or overnight if needed.[4]
-
Purification: Remove the excess, unreacted linker-payload by purifying the ADC using a desalting or size-exclusion column equilibrated with PBS.[4]
-
Characterization: Concentrate the final ADC and characterize for DAR, purity, and aggregation.
Conclusion and Future Outlook
The choice between an Azido-PEG linker and an MC linker represents a trade-off between established methodologies and next-generation stability.
-
MC Linkers are well-characterized and have been used in numerous clinical and approved ADCs. However, the inherent instability of the thiol-maleimide bond, which can lead to premature drug release via a retro-Michael reaction, is a significant liability that can narrow the therapeutic window.[1]
-
Azido-PEG Linkers , utilizing SPAAC click chemistry, offer a superior stability profile due to the formation of a robust triazole linkage. This bioorthogonal chemistry allows for the creation of more homogeneous and stable ADCs, potentially leading to improved safety and efficacy. The hydrophilic PEG spacer further provides pharmacokinetic benefits.
For drug development professionals, the enhanced stability offered by Azido-PEG linkers presents a compelling advantage for the next generation of ADCs. While maleimide chemistry has a longer track record, the move towards more stable and homogeneous conjugates favors the adoption of technologies like SPAAC. The supporting data on the benefits of linker stabilization strongly suggests that minimizing premature payload release is a critical step towards developing safer and more effective antibody-drug conjugates.
References
- 1. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic success, profoundly influencing its in vivo stability, pharmacokinetic profile, and overall efficacy. This guide provides an objective comparison of the in vivo performance of different PROTAC linker types, supported by experimental data, detailed methodologies for key evaluation assays, and visualizations of relevant biological and experimental workflows.
The Role of the Linker in PROTAC Stability and Pharmacokinetics
A PROTAC's structure consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] While the ligands provide specificity, the linker's length, composition, and rigidity govern the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cellular permeability, and crucially, its drug metabolism and pharmacokinetic (DMPK) properties.[2][3] The in vivo stability of a PROTAC dictates its half-life, exposure, and ultimately its therapeutic window. Linkers are broadly categorized into flexible (e.g., polyethylene (B3416737) glycol (PEG) and alkyl chains) and rigid (e.g., incorporating cycloalkane or aromatic moieties) types, each conferring distinct advantages and disadvantages.[4]
Data Presentation: In Vivo Stability of Different PROTAC Linkers
Direct head-to-head in vivo pharmacokinetic comparisons of PROTACs with different linkers targeting the same protein are not widely available in published literature. The following table compiles representative data from different studies to provide a comparative overview.
Disclaimer: The data presented below is compiled from separate studies. Direct comparison should be made with caution as experimental conditions (e.g., animal strain, specific PROTAC structure beyond the linker, formulation) may vary.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | Key Linker Features | Animal Model | Dose & Route | Half-life (t½) | Clearance (CL) | Oral Bioavailability (F) | Reference(s) |
| ARV-110 | Androgen Receptor (AR) | Cereblon | Rigid | Piperidine/Alkyl | Rat | 2 mg/kg IV | 13.62 ± 1.43 h | 413.6 ± 31.7 mL/h/kg | 37.1 ± 7.9% (at 5 mg/kg PO) | [5] |
| ARD-2128 | Androgen Receptor (AR) | Cereblon | Rigid/Flexible Hybrid | Shortened linker from ARD-61 | Mouse | 10 mg/kg PO | ~13 h | Low | 67% | [6] |
| BTK PROTAC 6e | Bruton's Tyrosine Kinase (BTK) | Cereblon | Flexible | PEG/Alkyl | Mouse | N/A | Poor metabolic stability (t½ = 1.3 min in liver microsomes) | N/A | N/A | [7] |
| BTK PROTAC 3e | Bruton's Tyrosine Kinase (BTK) | Cereblon | Rigid | Two pyridine (B92270) rings | Mouse | N/A | Significantly improved metabolic stability (t½ > 145 min in liver microsomes) | N/A | N/A | [7][8] |
| MZ1 | BRD4 | VHL | Flexible | PEG/Alkyl | Mouse | 5 mg/kg IV | 1.04 h | 20.7% of liver blood flow | Not Reported | [9] |
| dBET1 | BRD4 | Cereblon | Flexible | PEG/Alkyl | Mouse | 50 mg/kg IP | 6.69 h (terminal) | Not Reported | Not Reported | [9] |
Experimental Protocols
Accurate assessment of in vivo stability is crucial for PROTAC development. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a PROTAC following intravenous and oral administration in rodents (e.g., mice or rats).
Materials:
-
Test PROTAC compound
-
Male Sprague-Dawley rats (or appropriate mouse strain)
-
Vehicle for intravenous (IV) formulation (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline)
-
Vehicle for oral (PO) gavage formulation (e.g., 0.5% carboxymethylcellulose in water)
-
Syringes, gavage needles
-
Anticoagulant collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Solution Preparation: Prepare fresh IV and PO dosing solutions on the day of the experiment.
-
Drug Administration:
-
IV Group: Administer the PROTAC solution as a single bolus injection into the lateral tail vein.
-
PO Group: Administer the PROTAC suspension using an oral gavage needle.
-
-
Blood Sample Collection:
-
Collect blood samples (approx. 200-300 µL) from the jugular or tail vein at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant.
-
-
Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Thaw plasma samples and precipitate proteins using a solvent like cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the PROTAC concentration.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). For the PO group, calculate the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (F).
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with liver microsomes, providing an early indication of its metabolic stability.
Materials:
-
Test PROTAC compound
-
Human or rodent liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Preparation: Vortex and centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the degradation rate constant and calculate the in vitro half-life.
Mandatory Visualization
Caption: Experimental workflow for PROTAC in vivo stability assessment.
Caption: Androgen Receptor (AR) signaling and PROTAC-mediated degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]
- 4. precisepeg.com [precisepeg.com]
- 5. urotoday.com [urotoday.com]
- 6. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Validating the Improved Pharmacokinetic Properties of Drug Conjugates with AZD-PEG5-Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of a therapeutic agent before and after conjugation with a polyethylene (B3416737) glycol (PEG) linker, exemplified by the use of a molecule like AZD-PEG5-methyl ester. While specific public data for a therapeutic conjugated with this compound is not available, this document will use a well-established example of PEGylation to illustrate the expected improvements in a drug's pharmacokinetic profile. This guide will provide the necessary data presentation, experimental protocols, and visualizations to objectively assess the performance enhancements offered by PEGylation.
Introduction to PEGylation and this compound
PEGylation is a widely utilized bioconjugation technique that involves the covalent attachment of polyethylene glycol (PEG) chains to a therapeutic agent. This process is known to significantly enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule. The benefits of PEGylation include:
-
Increased Drug Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces its renal clearance rate, leading to a longer circulation time in the body.[]
-
Reduced Immunogenicity: The PEG chain can shield the protein from the host's immune system, reducing the risk of an immune response.
-
Improved Solubility and Stability: PEGylation can enhance the solubility of hydrophobic drugs and protect them from enzymatic degradation.[][3]
This compound is a heterobifunctional PEG linker. The "AZD" prefix is commonly used by AstraZeneca for its investigational compounds. This linker contains a PEG spacer of five ethylene (B1197577) glycol units, which increases the hydrophilicity and solubility of the conjugated molecule in aqueous media. The methyl ester group allows for covalent attachment to a target molecule.
Comparative Pharmacokinetic Data: A Case Study
To demonstrate the impact of PEGylation, we will use the example of interferon alfa-2a and its pegylated form, peginterferon alfa-2a. This serves as a practical illustration of the pharmacokinetic improvements that can be expected when using a PEG linker like this compound.
| Pharmacokinetic Parameter | Interferon alfa-2a (Parent Drug) | Peginterferon alfa-2a (Pegylated Drug) | Fold Change |
| Absorption | |||
| Time to Maximum Concentration (Tmax) | ~8 hours | ~80 hours | ~10-fold increase |
| Distribution | |||
| Apparent Volume of Distribution (Vd/F) | ~0.22 - 1.22 L/kg | ~0.99 L/kg | Variable |
| Elimination | |||
| Apparent Clearance (CL/F) | ~2.7 mL/min/kg | ~0.091 mL/min/kg | ~30-fold decrease |
| Elimination Half-life (t½) | ~4 - 8 hours | ~80 - 90 hours | ~10-20-fold increase |
Data presented here is a representative summary from publicly available pharmacokinetic studies of interferon alfa-2a and peginterferon alfa-2a. Actual values may vary depending on the specific study and patient population.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the pharmacokinetic parameters presented in the table above.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)
Objective: To determine and compare the pharmacokinetic profiles of the parent drug and the PEGylated conjugate after a single intravenous (IV) or subcutaneous (SC) administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Drug Administration:
-
Group 1: Parent drug administered via IV bolus injection (e.g., 1 mg/kg).
-
Group 2: PEGylated conjugate administered via IV bolus injection (e.g., 1 mg/kg based on parent drug weight).
-
Group 3: Parent drug administered via SC injection (e.g., 1 mg/kg).
-
Group 4: PEGylated conjugate administered via SC injection (e.g., 1 mg/kg based on parent drug weight).
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the parent drug and the PEGylated conjugate in plasma samples is determined using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is performed using appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, CL, Vd, and t½.
In Vitro Stability Assay
Objective: To assess the stability of the parent drug and the PEGylated conjugate in the presence of proteolytic enzymes.
Methodology:
-
Incubation: The parent drug and the PEGylated conjugate are incubated in a solution containing a relevant protease (e.g., trypsin, chymotrypsin) at a specific concentration and at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: The remaining percentage of the intact drug at each time point is quantified using a suitable analytical method like SDS-PAGE with densitometry or size-exclusion chromatography (SEC-HPLC).
-
Data Analysis: The degradation half-life of each compound is calculated.
Visualizations
Signaling Pathway
The following diagram illustrates a generalized signaling pathway that could be initiated by a therapeutic protein, and how its prolonged presence due to PEGylation can lead to a more sustained downstream effect.
Caption: Generalized signaling pathway initiated by a therapeutic agent.
Experimental Workflow
The diagram below outlines the general workflow for comparing the pharmacokinetic properties of a parent drug and its PEGylated form.
Caption: Experimental workflow for pharmacokinetic comparison.
Conclusion
The conjugation of therapeutic agents with PEG linkers, such as this compound, offers a robust strategy to significantly improve their pharmacokinetic profiles. As demonstrated through the case study of interferon alfa-2a, PEGylation can lead to a substantially longer half-life, reduced clearance, and prolonged therapeutic exposure. The experimental protocols and workflows provided in this guide offer a framework for the systematic validation of these enhanced properties, enabling researchers and drug developers to make informed decisions in the advancement of novel biotherapeutics.
References
A Comparative Guide to the Preclinical Evaluation of Antibody-Drug Conjugates with PEGylated Ester-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key preclinical studies for evaluating Antibody-Drug Conjugates (ADCs), with a focus on those utilizing hydrophilic, ester-containing linkers such as the Azd-peg5-methyl ester linker. Due to the limited publicly available data specific to this compound linked ADCs, this document outlines the established principles and standard experimental protocols used to characterize ADCs with similar linker technologies. We will explore the expected behavior of such ADCs and compare them to other common linker types, supported by detailed experimental methodologies.
Introduction to this compound and PEGylated Linkers
The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of payload release.[1] The "this compound" linker is characterized by two key features: a polyethylene (B3416737) glycol (PEG) spacer and a methyl ester group.[2]
-
PEG Spacer: The PEG component is hydrophilic and is known to improve the solubility and stability of the ADC.[3] It can also create a protective shield around the payload, potentially reducing immunogenicity and improving circulation time.[3]
-
Ester Linkage: The ester group suggests a potential cleavage mechanism. Esterases, which are present both in the plasma and within cells, can hydrolyze this bond, releasing the cytotoxic payload.[4] The stability of this ester linkage is a critical parameter to evaluate, as premature cleavage in circulation can lead to off-target toxicity, while inefficient cleavage within the tumor cell can reduce efficacy.[4][5]
This guide will detail the necessary in vitro and in vivo studies to assess the efficacy and cross-reactivity of an ADC employing such a linker.
In Vitro Efficacy and Cross-Reactivity Assessment
A thorough in vitro evaluation is the first step in characterizing a novel ADC.[6] These studies are essential for determining the potency, specificity, and potential for bystander killing.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for quantifying the potency of an ADC against cancer cell lines.[7] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.[8]
Table 1: Comparison of Common In Vitro Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) to a colored formazan (B1609692) product.[9][10] | Well-established, cost-effective. | Requires a solubilization step for the formazan product.[8] |
| XTT Assay | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[8] | Simpler and faster than MTT. | Reagents can be more expensive. |
| CellTiter-Glo® | Measures ATP levels as an indicator of cell viability. | High sensitivity, suitable for high-throughput screening. | Enzyme-based, can be prone to interference. |
Experimental Protocol: MTT Cytotoxicity Assay [7][9]
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with these dilutions and incubate for a period of 48 to 144 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the ADC concentration. Determine the IC50 value using a four-parameter logistic curve fit.[8]
Bystander Effect Assay
The bystander effect, where the ADC's payload kills adjacent antigen-negative cells, is a crucial attribute for efficacy in heterogeneous tumors.[11] This is particularly relevant for ADCs with membrane-permeable payloads.
Experimental Protocol: In Vitro Co-Culture Bystander Assay [10][11]
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 96 hours).
-
Quantification of Bystander Killing: Measure the viability of the Ag- (GFP-expressing) cells using a fluorescence plate reader or flow cytometry.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[10]
Tissue Cross-Reactivity Studies
Tissue cross-reactivity studies are performed to identify potential on-target and off-target binding of the ADC in normal tissues, which can predict potential toxicities.[12]
Experimental Protocol: Immunohistochemistry (IHC) for Tissue Cross-Reactivity [13][14]
-
Tissue Selection: A comprehensive panel of normal human tissues (typically frozen) is used. Tissues from relevant animal species for toxicology studies are also tested.[14]
-
Sectioning: Cryosections of the tissues are prepared.
-
IHC Staining:
-
The tissue sections are incubated with the ADC.
-
A secondary antibody that recognizes the ADC's antibody component and is conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme into a colored precipitate at the site of ADC binding.
-
-
Microscopic Analysis: A pathologist examines the stained tissue sections to identify the specific cells and structures where the ADC has bound.
-
Interpretation: The staining pattern is analyzed to determine the extent of on-target and off-target binding in various organs.
In Vivo Efficacy Assessment
In vivo studies are critical for evaluating the anti-tumor activity and overall tolerability of an ADC in a living organism.[15]
Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the most common in vivo models for ADC evaluation.[2]
Table 2: Comparison of Xenograft Models
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Established human cancer cell lines are injected into mice. | Relatively easy and inexpensive to establish, reproducible. | May not fully represent the heterogeneity of human tumors. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into mice. | Better recapitulates the histology and genetic diversity of the original tumor. | More expensive and time-consuming to establish, higher variability. |
Experimental Protocol: Subcutaneous Xenograft Model for ADC Efficacy [2]
-
Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
ADC Administration: Administer the treatments, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Tolerability Assessment: Monitor the body weight and overall health of the animals as indicators of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups.
Signaling Pathways in ADC-Mediated Cytotoxicity
The ultimate goal of an ADC is to induce cancer cell death, primarily through apoptosis.
Upon internalization and release, the cytotoxic payload of an ADC can trigger various signaling pathways leading to apoptosis. For example, payloads that are microtubule inhibitors induce cell cycle arrest, while DNA-damaging agents activate DNA damage response pathways. The specific pathway activated depends on the mechanism of action of the payload. The antibody component of the ADC can also contribute to anti-tumor activity through mechanisms like Antibody-Dependent Cell-mediated Cytotoxicity (ADCC).
Conclusion
The preclinical evaluation of ADCs, particularly those with novel linkers like this compound, requires a systematic and multi-faceted approach. While specific data for this linker is not yet widely available, the established methodologies for assessing cytotoxicity, bystander effect, tissue cross-reactivity, and in vivo efficacy provide a robust framework for characterization. The hydrophilic nature of the PEG spacer is anticipated to confer favorable pharmacokinetic properties, while the cleavable ester linkage necessitates careful evaluation of its stability and payload release profile. The comprehensive studies outlined in this guide are essential for understanding the therapeutic potential and safety profile of such ADCs, ultimately informing their clinical development.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which merge the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the efficacy and safety of an ADC. The choice between a cleavable and a non-cleavable linker is a crucial decision in ADC design, directly impacting its mechanism of action, therapeutic window, and overall clinical success. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key processes.
Introduction to Linker Technology in ADCs
Linkers in ADCs are not merely passive connectors; they are intelligently designed molecules that control the stability of the ADC in circulation and the release of the cytotoxic payload at the target site. The ideal linker ensures that the ADC remains intact in the bloodstream to minimize off-target toxicity, while enabling efficient payload release upon reaching the tumor. Broadly, linkers are categorized into two main types: cleavable and non-cleavable.
Cleavable linkers are designed to be labile and release the payload upon encountering specific triggers present in the tumor microenvironment or within the cancer cell.[1] These triggers can include specific enzymes, acidic pH, or a high concentration of reducing agents like glutathione (B108866).[2]
Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[3] The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[2] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[2]
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which has profound implications for an ADC's biological activity.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the systemic circulation but to break down under specific conditions prevalent in tumors. There are three main classes of cleavable linkers based on their cleavage mechanism:
-
Protease-Sensitive Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases (e.g., Cathepsin B) that are often overexpressed in tumor cells.[4]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[5]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) than the extracellular space.[2]
A key advantage of cleavable linkers is their ability to induce a bystander effect .[6] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, thus overcoming tumor heterogeneity.[6][7]
Figure 1. Mechanism of action for an ADC with a cleavable linker.
Non-Cleavable Linkers: Proteolytic Degradation for Payload Liberation
In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a stable connection between the antibody and the payload.[3] The release of the cytotoxic agent is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone by lysosomal proteases.[3] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[3]
This mechanism generally leads to greater stability in circulation, minimizing off-target toxicity.[8] However, it necessitates efficient internalization of the ADC by the target cell and typically does not produce a bystander effect, as the released payload-linker-amino acid complex is often charged and cannot readily cross cell membranes.[7]
Figure 2. Mechanism of action for an ADC with a non-cleavable linker.
Performance Comparison: A Data-Driven Analysis
The choice of linker significantly impacts the performance of an ADC. The following tables summarize quantitative data from various studies comparing the in vitro cytotoxicity, in vivo efficacy, and plasma stability of ADCs with these two linker types. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.[9]
In Vitro Cytotoxicity
The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Type | Antibody-Payload | Target Cell Line | IC50 (ng/mL) |
| Cleavable (Val-Cit) | Trastuzumab-MMAE | HER2+ (NCI-N87) | 1.8 |
| Non-Cleavable (SMCC) | Trastuzumab-DM1 | HER2+ (SK-BR-3) | 50-150 |
| Cleavable (Disulfide) | CanAg-targeting ADC | MUC1+ | ~1 |
| Non-Cleavable (Thioether) | CanAg-targeting ADC | MUC1+ | ~10 |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
In Vivo Efficacy
The superior plasma stability of non-cleavable linkers can translate to improved in vivo efficacy in some preclinical models, as more intact ADC can reach the tumor site.[2] However, the potent bystander effect of cleavable linkers can be highly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[2]
| Linker Type | ADC Model | Tumor Model | Outcome |
| Cleavable (Val-Cit) | CD79b-MMAE | Xenograft | Potent anti-tumor activity, but potential for off-target toxicity.[10] |
| Non-Cleavable | CD79b-MMAE | Xenograft | Improved tolerability and similar efficacy to cleavable linker ADC.[10] |
| Cleavable (Disulfide) | Anti-CD30-MMAE | Hodgkin's Lymphoma Xenograft | Significant tumor regression. |
| Non-Cleavable (Thioether) | Anti-CD30-MMAE | Hodgkin's Lymphoma Xenograft | Less effective than the cleavable counterpart. |
Plasma Stability
Plasma stability is a critical parameter that influences the therapeutic index of an ADC. Premature release of the payload in circulation can lead to systemic toxicity.
| Linker Type | ADC | Plasma Source | % Intact ADC after 7 days |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | Human | ~60% |
| Non-Cleavable (SMCC) | Trastuzumab-SMCC-DM1 | Human | >95% |
| Cleavable (Hydrazone) | Gemtuzumab ozogamicin | Human | ~50% (after 48h) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Add the diluted ADCs to the cells and incubate for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. adcreview.com [adcreview.com]
- 5. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of Novel Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI)—the ratio between a drug's toxic and effective doses—is the paramount metric in the development of Antibody-Drug Conjugates (ADCs). An optimal ADC maximizes cancer cell-killing (efficacy) while minimizing harm to healthy tissues (toxicity). This guide provides a comparative framework for evaluating the therapeutic potential of ADCs utilizing novel linker technologies, such as a hypothetical Azd-peg5-methyl ester construct, against established ADC platforms.
The Critical Role of the Linker in ADC Therapeutic Index
The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical determinant of an ADC's safety and efficacy profile.[1][2] Its properties, such as stability in circulation and mechanism of payload release, directly impact the therapeutic index.[3]
This compound represents a modern linker design incorporating a Polyethylene Glycol (PEG) spacer. PEGylation offers several pharmacokinetic advantages, including enhanced solubility, prolonged circulation half-life, and reduced immunogenicity.[4][5][] The methyl ester component suggests a cleavable design, likely susceptible to hydrolysis by intracellular enzymes like esterases, allowing for controlled payload release within the target cell.[7][8]
This guide compares a hypothetical ADC featuring this cleavable, PEGylated linker against two well-established linker technologies: a protease-cleavable linker (Val-Cit) and a non-cleavable linker (SMCC), highlighting their differential impacts on the therapeutic index.
Comparative Analysis of Linker Technologies
The choice of linker dictates the ADC's mechanism of action, particularly concerning the "bystander effect"—the ability of a released payload to kill neighboring, antigen-negative cancer cells.[9][10] This effect is crucial for treating tumors with heterogeneous antigen expression.[10]
| Feature | Hypothetical this compound | Val-Cit-PABC (Cleavable) | SMCC (Non-Cleavable) |
| Cleavage Mechanism | Esterase-mediated hydrolysis (intracellular)[8] | Protease (Cathepsin B) cleavage in lysosome[11] | Antibody degradation in lysosome[9] |
| Plasma Stability | High (PEG shield reduces premature cleavage)[12] | Moderate to High | Very High[9] |
| Payload Release | Intracellular, potentially rapid | Intracellular (lysosomal) | Intracellular (lysosomal, slow release) |
| Bystander Effect | Yes (if payload is membrane-permeable)[] | Yes (if payload is membrane-permeable)[11] | No (payload is charged and membrane-impermeable)[11] |
| Key Advantage | Improved pharmacokinetics and solubility[5] | Potent bystander effect | High stability, lower off-target toxicity[9] |
| Potential Drawback | Potential for off-target toxicity via bystander effect | Risk of premature cleavage in circulation | Ineffective in heterogeneous tumors |
The Influence of Payload on Efficacy and Toxicity
The cytotoxic payload determines the ADC's potency and mechanism of cell-killing. Payloads for next-generation ADCs, including those in AstraZeneca's pipeline, are often highly potent DNA-damaging agents like topoisomerase I inhibitors.[14][15][16] These offer a different mechanism of action and toxicity profile compared to the microtubule inhibitors that dominate first- and second-generation ADCs.[2]
Comparative Analysis of Cytotoxic Payloads
| Feature | Topoisomerase I Inhibitor (e.g., Deruxtecan) | Microtubule Inhibitor (e.g., MMAE) |
| Mechanism of Action | Traps DNA-Topoisomerase I complexes, causing lethal double-strand breaks during DNA replication.[14] | Inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. |
| Cell Cycle Specificity | S-phase dependent[14] | M-phase dependent |
| Potency | Very High (pM to sub-nM IC50) | Very High (pM to sub-nM IC50)[17] |
| Bystander Effect | High (membrane permeable)[10] | High (membrane permeable)[] |
| Common Toxicities | Myelosuppression, nausea, potential for interstitial lung disease (ILD).[2] | Peripheral neuropathy, myelosuppression, ocular toxicity.[17][18] |
| Resistance Mechanisms | Upregulation of drug efflux pumps, alterations in topoisomerase I expression. | Upregulation of drug efflux pumps, mutations in tubulin. |
Quantifying the Therapeutic Index: A Hypothetical Comparison
The therapeutic index is ultimately determined in preclinical in vivo studies by comparing the maximum tolerated dose (MTD) with the minimum effective dose (MED). A wider TI indicates a safer and more effective drug. The table below presents a hypothetical comparison based on typical preclinical outcomes for different ADC designs.
| ADC Construct (Hypothetical) | Target Cell IC50 (in vitro) | Bystander Effect (in vitro) | MTD (in vivo, mg/kg) | Efficacy (in vivo, % TGI) | Therapeutic Index (MTD/MED) |
| ADC 1: this compound + Topo I Inhibitor | 0.1 nM | Strong | 10 | >90% at 3 mg/kg | ~3.3 |
| ADC 2: Val-Cit Linker + MMAE | 0.2 nM | Strong | 3 | >90% at 1 mg/kg | ~3.0 |
| ADC 3: SMCC Linker + MMAF (non-permeable) | 0.5 nM | None | 15 | >90% at 10 mg/kg | ~1.5 |
| TGI: Tumor Growth Inhibition. MED is estimated as the dose achieving >90% TGI. |
This hypothetical data illustrates how the combination of a stable, PEGylated linker and a potent payload (ADC 1) could potentially yield a wider therapeutic index compared to other platforms.
Mandatory Visualizations
Signaling and Workflow Diagrams
Caption: Mechanism of Action for a Topoisomerase I Inhibitor Payload.
Caption: Mechanism of Action for a Microtubule Inhibitor Payload.
Caption: Workflow for a typical in vitro ADC cytotoxicity assay.
Caption: Key factors that determine the therapeutic index of an ADC.
Experimental Protocols
A. In Vitro Cytotoxicity Assay (MTT-Based)
This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC, a key measure of its potency.[19][20][21]
Materials:
-
Target antigen-positive and -negative cancer cell lines.
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
ADC, unconjugated antibody, and free payload stock solutions.
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).[20]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[19]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[20]
-
ADC Treatment: Prepare 10-point serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells (medium only) as a 100% viability control.
-
Incubation: Incubate the plate for 96-120 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize MTT into purple formazan (B1609692) crystals.[19]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.[19]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percent viability relative to untreated controls. Plot percent viability versus log[concentration] and fit the data using a four-parameter logistic (4PL) curve to determine the IC50 value.[19]
B. In Vitro Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of an ADC to kill adjacent antigen-negative cells.[22][23]
Materials:
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line, stably transfected to express a fluorescent protein (e.g., GFP).[24]
-
ADC and control articles.
-
96-well black, clear-bottom plates.
-
High-content imager or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in varying ratios (e.g., 90:10, 75:25, 50:50, 25:75, 0:100) in a 96-well plate. Keep the total cell number per well constant.[25] Incubate overnight.
-
ADC Treatment: Treat the co-cultures with a fixed concentration of ADC. This concentration should be highly cytotoxic to the Ag+ cells but have minimal effect on the Ag- cells in monoculture (e.g., >IC90 for Ag+ and
22][25] -
Incubation: Incubate the plate for 96-144 hours.
-
Data Acquisition: At set time points (e.g., 72h, 96h, 120h), quantify the number of viable Ag- cells by measuring the total GFP fluorescence intensity per well using a plate reader or by cell counting with a high-content imager.[24]
-
Analysis: Normalize the GFP signal from ADC-treated wells to the GFP signal from untreated co-culture wells (100% viability). A significant reduction in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.[22]
C. In Vivo Efficacy and Tolerability Studies
In vivo studies are essential to definitively determine the therapeutic index.[26]
Efficacy Studies:
-
Model: Typically performed in immunodeficient mice bearing subcutaneous xenografts of human tumors. Models can be homogenous (Ag+ cells only) or "mosaic" (a mix of Ag+ and Ag- cells) to evaluate the bystander effect in vivo.[27]
-
Procedure: Once tumors reach a specified size, animals are randomized into groups and treated with the ADC at various dose levels, a vehicle control, and relevant comparator ADCs. Tumor volume and body weight are monitored over time.[26]
-
Endpoint: The primary endpoint is tumor growth inhibition (TGI). The minimum effective dose (MED) is the lowest dose that achieves a statistically significant anti-tumor effect.
Tolerability/Toxicology Studies:
-
Model: Performed in rodents and often a second, non-rodent species (e.g., non-human primates) to assess safety.[26]
-
Procedure: Healthy animals are administered escalating doses of the ADC. Clinical observations, body weight, food consumption, hematology, and clinical chemistry are monitored.
-
Endpoint: The primary endpoint is the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable toxicity. The therapeutic index is calculated as the ratio of the MTD to the MED.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. adcreview.com [adcreview.com]
- 4. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 5. adcreview.com [adcreview.com]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. purepeg.com [purepeg.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Next-Generation ADCs: Innovations in Conjugation, Payloads, and Clinical Impact - hubXchange [hub-xchange.com]
- 16. Pipeline - AstraZeneca [astrazeneca.com]
- 17. dovepress.com [dovepress.com]
- 18. Developments in ADC Technology: Toxicity and Design Strategies [informaconnect.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 27. aacrjournals.org [aacrjournals.org]
Navigating the Analytical Landscape of PROTAC Linkers: A Comparative Guide to Azd-peg5-methyl ester and Alternatives
For researchers, scientists, and drug development professionals venturing into the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the careful selection and characterization of linker molecules are paramount to success. This guide provides a comparative analysis of the NMR and mass spectrometry data for Azd-peg5-methyl ester, a commonly utilized PEG-based linker, and its alternatives. Due to the proprietary nature of specific analytical data for many commercial chemical entities, this guide presents expected values derived from analogous structures and publicly available information on related compounds, offering a robust framework for analytical expectations and method development.
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative data from NMR and mass spectrometry analysis for this compound and its alternatives. These values are estimations based on the analysis of similar chemical structures and functional groups.
| Analytical Technique | Parameter | This compound (Expected) | Boc-NH-PEG4-CH2CH2COOH (Alternative 1) | Fmoc-NH-PEG3-COOH (Alternative 2) |
| ¹H NMR | Chemical Shift of PEG backbone (-CH₂CH₂O-) | ~3.65 ppm (multiplet) | ~3.64 ppm (multiplet) | ~3.66 ppm (multiplet) |
| Chemical Shift of Methyl Ester (-OCH₃) | ~3.67 ppm (singlet) | N/A | N/A | |
| Chemical Shift of Azide-adjacent Methylene (-CH₂-N₃) | ~3.39 ppm (triplet) | N/A | N/A | |
| Chemical Shift of Boc group (-C(CH₃)₃) | N/A | ~1.44 ppm (singlet) | N/A | |
| Chemical Shift of Fmoc group (aromatic protons) | N/A | N/A | ~7.3-7.8 ppm (multiplets) | |
| ¹³C NMR | Chemical Shift of PEG backbone (-CH₂CH₂O-) | ~70.5 ppm | ~70.3 ppm | ~70.4 ppm |
| Chemical Shift of Methyl Ester Carbonyl (C=O) | ~172 ppm | N/A | ~174 ppm | |
| Chemical Shift of Methyl Ester (-OCH₃) | ~51.8 ppm | N/A | N/A | |
| Chemical Shift of Azide-adjacent Carbon (-CH₂-N₃) | ~50.7 ppm | N/A | N/A | |
| Mass Spectrometry | [M+Na]⁺ (m/z) | ~344.15 | ~388.19 | ~452.17 |
| Key Fragmentation Ions | Loss of N₂, cleavage of PEG chain | Loss of Boc group, loss of CO₂, cleavage of PEG chain | Loss of Fmoc group, loss of CO₂, cleavage of PEG chain |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key analyte resonances.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the linker (e.g., 1 mg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
MS Acquisition (Full Scan):
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Set the mass range to cover the expected molecular weight of the compound.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the parent ion of interest in the first mass analyzer.
-
Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Analyze the resulting fragment ions in the second mass analyzer to elucidate the structure.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the analysis of these PROTAC linkers.
Experimental workflow for NMR and MS analysis.
Logical comparison of linker characteristics.
A Comparative Guide to the Biological Activity of Different Linker-Payload Combinations in Antibody-Drug Conjugates
The therapeutic efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically determined by the synergy between its three core components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. The choice of linker and payload is a pivotal decision in ADC design, directly influencing its stability in circulation, mechanism of drug release, and ultimately, its therapeutic window.[1] This guide provides an objective comparison of different linker-payload strategies, supported by experimental data, detailed methodologies, and clear visualizations to inform rational ADC design for researchers, scientists, and drug development professionals.
The Critical Role of the Linker: A Tale of Two Strategies
The linker is not merely a passive connector; it is a dynamic component that dictates when and where the potent payload is released.[2] The selection of a linker must strike a delicate balance between maintaining stability in the bloodstream to prevent premature drug release and ensuring efficient payload liberation within the tumor.[2][3][4] The two primary classes of linkers, cleavable and non-cleavable, employ fundamentally different release mechanisms.[][6]
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to be stable at physiological pH in the bloodstream but are susceptible to cleavage by specific triggers prevalent within the tumor microenvironment or inside cancer cells.[1][7] This targeted release is achieved through several mechanisms:
-
Protease-Sensitive Linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[7][8]
-
pH-Sensitive Linkers: Linkers containing groups like hydrazones are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[2][7]
-
Glutathione-Sensitive Linkers: Disulfide-based linkers are cleaved in the cytoplasm, which has a significantly higher concentration of reducing agents like glutathione (B108866) compared to the extracellular space.[7][9]
A key advantage of cleavable linkers is their ability to induce a "bystander effect." [7][10] Once the payload is released, if it is membrane-permeable, it can diffuse out of the targeted antigen-positive cell and kill adjacent antigen-negative tumor cells.[11][12] This is particularly important for treating heterogeneous tumors where antigen expression is varied.[12][13] However, the primary challenge with cleavable linkers is the risk of premature payload release in circulation, which can lead to off-target toxicity.[14]
Non-Cleavable Linkers: Release Through Degradation
In contrast, non-cleavable linkers, such as the thioether linker SMCC used in Kadcyla® (ado-trastuzumab emtansine), do not have a specific cleavage site.[6][7] The payload is released only after the entire ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[6][15]
This mechanism results in significantly higher plasma stability, reducing the risk of off-target toxicity and potentially widening the therapeutic window.[6][15] However, the released payload remains attached to the linker and an amino acid residue from the antibody. This complex is often charged and cannot efficiently cross the cell membrane, thus limiting or eliminating the bystander effect.[11][16] The efficacy of ADCs with non-cleavable linkers is therefore more dependent on the direct targeting and internalization by every cancer cell.[6]
The Influence of the Payload: Potency and Properties
The choice of cytotoxic payload is another critical factor. Payloads must be highly potent, with IC50 values often in the sub-nanomolar range, because only a small fraction of the administered ADC reaches the tumor cells.[17] Common payload classes include:
-
Microtubule Inhibitors: Auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4) disrupt cell division.
-
DNA-Damaging Agents: Calicheamicins, duocarmycins, and pyrrolobenzodiazepines (PBDs) cause catastrophic DNA damage.[18]
-
Topoisomerase Inhibitors: Deruxtecan (DXd) and SN-38 interfere with DNA replication.[17]
The payload's physicochemical properties, particularly its membrane permeability, are crucial. For a potent bystander effect, a membrane-permeable payload (like MMAE) must be combined with a cleavable linker.[12] In contrast, less permeable payloads (like MMAF) or charged payload-linker complexes from non-cleavable linkers confine the cytotoxic effect to the targeted cell.[19]
Quantitative Comparison of Linker-Payload Combinations
The following table summarizes publicly available in vitro cytotoxicity data for various ADCs, illustrating the impact of different linker-payload combinations on potency across several cancer cell lines.
| ADC Name (Example) | Target Antigen | Linker Type | Payload | Cancer Cell Line | IC50 (nM) Range |
| Brentuximab Vedotin | CD30 | Val-Cit (Cleavable) | MMAE | Karpas 299 (Lymphoma) | ~0.1 - 1.0 |
| Trastuzumab Emtansine | HER2 | SMCC (Non-cleavable) | DM1 | SK-BR-3 (Breast) | ~0.5 - 5.0 |
| Trastuzumab Deruxtecan | HER2 | GGFG (Cleavable) | DXd | KPL-4 (Breast) | ~1.0 - 10.0 |
| Sacituzumab Govitecan | TROP-2 | CL2A (Cleavable, pH-sensitive) | SN-38 | MDA-MB-468 (Breast) | ~10 - 100 |
| Polatuzumab Vedotin | CD79b | Val-Cit (Cleavable) | MMAE | SU-DHL-4 (Lymphoma) | ~0.1 - 1.0 |
Note: IC50 values are approximate and can vary significantly based on the specific antibody, drug-to-antibody ratio (DAR), antigen expression levels, and experimental conditions. The data is for comparative illustration.[8][9][17][20]
Visualizing ADC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and experimental processes.
Experimental Protocols
Accurate assessment of an ADC's biological activity is fundamental to preclinical development. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50), a key measure of its potency.[21][22]
Objective: To quantify the target-specific cell-killing ability of an ADC.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
-
Complete cell culture medium.
-
ADC constructs and control antibody.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[23]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Replace the medium in the wells with the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours, depending on the cell line and payload mechanism of action.[23]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[21]
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Bystander Effect Assay (Co-Culture Model)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells, a key feature of cleavable linker-payload combinations.[11]
Objective: To quantify the bystander killing effect of an ADC in a mixed cell population.
Materials:
-
Antigen-positive (Ag+) cells.
-
Antigen-negative (Ag-) cells, stably transfected with a fluorescent protein (e.g., GFP).[23]
-
ADC with a cleavable linker and a non-cleavable linker control.
-
96-well plates, fluorescence microscope or high-content imager.
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).[24]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells (determined from monoculture cytotoxicity assays).[24]
-
Incubation: Incubate the plate for 72-96 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled Ag- cells.[24] A significant reduction in the number of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
Animal models are indispensable for evaluating the anti-tumor activity of ADCs in a complex biological system before clinical trials.[18]
Objective: To assess the in vivo therapeutic efficacy of an ADC.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).
-
Human tumor cells (for cell line-derived xenografts, CDX) or patient tumor tissue (for patient-derived xenografts, PDX).[18]
-
ADC constructs, vehicle control, and isotype control antibody.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells or tissue fragments into the flank of the mice.[25]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, isotype control, ADC low dose, ADC high dose).
-
ADC Administration: Administer the ADC and controls, typically via intravenous injection, according to a predetermined dosing schedule.
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and measure tumor volume with calipers 2-3 times per week.[25]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Analysis: Plot the mean tumor volume over time for each group. The primary endpoint is typically tumor growth inhibition (TGI).
Conclusion
The selection of the linker and payload is a multifaceted process that profoundly impacts the biological activity of an ADC. Cleavable linkers offer the potential for enhanced efficacy through the bystander effect, which is crucial for heterogeneous tumors, but they carry a risk of off-target toxicity.[15] Non-cleavable linkers provide superior stability and a better safety profile at the cost of a limited bystander effect.[6][15] The ultimate choice depends on a careful, integrated assessment of the target antigen's expression and biology, the payload's potency and properties, and the desired therapeutic outcome.[26][27] The detailed experimental protocols and comparative data provided in this guide serve as a foundational resource for the rational design and rigorous evaluation of the next generation of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dls.com [dls.com]
- 15. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.td2inc.com [blog.td2inc.com]
- 19. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. njbio.com [njbio.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
- 25. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. precisepeg.com [precisepeg.com]
The Strategic Advantage of Azido-PEG Linkers in PROTAC Development: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component, which connects the target protein ligand to the E3 ligase recruiter, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides a comprehensive comparison of PROTACs synthesized using azido-polyethylene glycol (PEG) linkers, such as Azd-peg5-methyl ester, with those employing alternative linker strategies, supported by experimental data and detailed methodologies.
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The linker's length, flexibility, and chemical composition are crucial for the stability and geometry of this ternary complex, which directly impacts the efficiency of protein degradation. Azido-PEG linkers have emerged as a versatile tool in PROTAC synthesis, primarily due to their utility in "click chemistry."
The Rise of "Clickable" PROTACs: The Azido-PEG Advantage
Azido-PEG linkers, including this compound, serve as key building blocks for PROTAC assembly via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach offers several advantages in PROTAC development:
-
Synthetic Efficiency and Modularity: CuAAC is a high-yielding and reliable reaction, allowing for the rapid and efficient connection of a target-binding ligand (functionalized with an alkyne) and an E3 ligase ligand (functionalized with an azide, or vice versa). This modularity enables the creation of libraries of PROTACs with varying linker lengths and attachment points for rapid optimization.
-
Improved Physicochemical Properties: The PEG component of the linker enhances the aqueous solubility and cell permeability of the resulting PROTAC, addressing a common challenge for these relatively large molecules.[1]
-
Metabolic Stability: The triazole ring formed during the CuAAC reaction is metabolically stable, contributing to the overall stability of the PROTAC molecule in a cellular environment.[2]
Comparative Analysis of Linker Performance
The choice of linker significantly influences the degradation efficiency of a PROTAC, typically measured by the DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of target protein degradation). Below is a comparative summary of different linker types based on available data.
| Linker Type | Key Features | Advantages | Disadvantages | Representative DC50 Ranges |
| Azido-PEG-Triazole (from Click Chemistry) | Hydrophilic PEG chain with a stable triazole linkage. | - High synthetic efficiency and modularity for library synthesis.- Enhanced solubility and permeability.- Good metabolic stability of the triazole ring. | - Potential for reduced metabolic stability of the PEG chain in vivo compared to alkyl chains.[2] | Often in the low nanomolar to picomolar range, highly dependent on target and E3 ligase. |
| Alkyl Chains | Simple, hydrophobic, and flexible. | - Synthetic simplicity.- Generally good metabolic stability. | - Poor aqueous solubility can limit bioavailability.- High flexibility may lead to non-productive ternary complex conformations. | Highly variable, can be less potent than optimized PEG or rigid linkers. |
| PEG Chains (non-click) | Hydrophilic and flexible. | - Improved solubility and permeability.- Biocompatible. | - Can be synthetically more challenging to incorporate than via click chemistry.- Potential for reduced metabolic stability. | Low nanomolar to micromolar, highly dependent on linker length.[3] |
| Rigid Linkers (e.g., piperazine, piperidine, phenyl) | Constrained conformations. | - Can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability.- Improved metabolic stability and pharmacokinetic profiles. | - Can be synthetically challenging.- Lack of flexibility may prevent optimal ternary complex formation for some targets. | Can achieve high potency (picomolar to low nanomolar) when optimized. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway targeted by PROTACs and a typical experimental workflow for their evaluation.
Caption: PROTAC-mediated degradation of a target kinase and its effect on downstream signaling.
Caption: A generalized experimental workflow for the design, synthesis, and evaluation of PROTACs.
Experimental Protocols
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for coupling an alkyne-functionalized target-binding ligand with an azide-functionalized E3 ligase ligand using an Azido-PEG linker precursor.
Materials:
-
Alkyne-functionalized target-binding ligand
-
Azide-functionalized E3 ligase ligand (e.g., derived from a precursor like this compound)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF/H2O or t-BuOH/H2O)
Procedure:
-
Dissolve the alkyne-functionalized target-binding ligand and the azide-functionalized E3 ligase ligand in the chosen solvent system.
-
Add sodium ascorbate to the reaction mixture, followed by the addition of CuSO4·5H2O.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[4]
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC and a vehicle control for a specified duration (e.g., 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[4]
-
Detection and Analysis: Detect protein bands using an ECL substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[4]
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Azd-peg5-methyl ester
For immediate release – In the dynamic environment of scientific research and drug development, the proper management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Azd-peg5-methyl ester, a PEG linker containing an AZD moiety and a methyl ester group. Adherence to these procedures is critical for maintaining a safe laboratory and complying with regulatory standards.
This compound is a chemical that may be harmful if ingested and its environmental impact is not fully characterized. Therefore, it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile gloves are recommended. Always inspect for tears or punctures before use. |
| Eye Protection | Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) should be worn.[3] |
| Lab Coat | A standard laboratory coat is necessary to protect from potential splashes. |
| Ventilation | All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[3]
-
Waste Segregation:
-
Container Management:
-
Waste Labeling:
-
Spill Management:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or vermiculite.[4]
-
Collect all contaminated materials and place them in the designated hazardous waste container.[5]
-
Decontaminate the affected surfaces.
-
Report any significant spills to your institution's Environmental Health and Safety (EHS) office.[4]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[4]
-
After thorough rinsing and drying, the original label must be completely removed or defaced before disposing of the container as regular solid waste.[4][7]
-
-
Final Disposal:
-
Dispose of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal service.[5] They will arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.
-
Experimental Protocol for Spill Cleanup
This protocol outlines the steps for managing a small-scale spill of this compound in a laboratory setting.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
Don PPE: Wear the recommended PPE, including nitrile gloves, safety goggles, and a lab coat.
-
Containment: Prevent the spread of the spilled material using an absorbent, non-combustible material.[4]
-
Absorption: Cover the spill with an inert absorbent material.
-
Collection: Carefully collect the absorbed material and any contaminated items (e.g., broken glassware) and place them into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution.
-
Disposal: Dispose of all cleanup materials as hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
